BP Fluor 488 Tetrazine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H21N7O10S2 |
|---|---|
Peso molecular |
703.7 g/mol |
Nombre IUPAC |
6-amino-3-azaniumylidene-9-[2-carboxy-4-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate |
InChI |
InChI=1S/C30H21N7O10S2/c31-21-9-7-18-23(19-8-10-22(32)27(49(44,45)46)25(19)47-24(18)26(21)48(41,42)43)17-6-5-16(11-20(17)30(39)40)29(38)33-12-14-1-3-15(4-2-14)28-36-34-13-35-37-28/h1-11,13,31H,12,32H2,(H,33,38)(H,39,40)(H,41,42,43)(H,44,45,46) |
Clave InChI |
HJPLTALXCRDGSQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to BP Fluor 488 Tetrazine for Advanced Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
BP Fluor 488 Tetrazine is a highly efficient, bright green fluorescent probe integral to the field of bioorthogonal chemistry. Its utility is centered on its ability to participate in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO) and its derivatives. This reaction is noted for its exceptionally fast kinetics, making this compound an invaluable tool for in vivo imaging, pre-targeted cell labeling, and other applications where rapid and specific molecular tagging is paramount.[1][2][3]
Core Properties and Specifications
This compound is characterized by its excellent photophysical properties, including high fluorescence quantum yield and photostability.[4] It is a water-soluble dye, ensuring its applicability in biological systems.[4] The spectral characteristics are similar to fluorescein (B123965) isothiocyanate (FITC), but with the significant advantage of being insensitive to pH changes between 4 and 10.[4][5]
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₁N₇O₁₀S₂ | [1] |
| Molecular Weight | 703.7 g/mol | [1] |
| CAS Number | 1466419-80-6 | [1] |
| Excitation Maximum (λex) | 493 nm | [1] |
| Emission Maximum (λem) | 517 nm | [1] |
| Molar Extinction Coefficient (ε) | 83,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, MeOH, DMSO, DMF | [1] |
| Storage | -20°C, protected from light | [1] |
Bioorthogonal Reaction Kinetics
| Reaction | Dienophile | Rate Constant (k) | Reference |
| Inverse Electron Demand Diels-Alder (IEDDA) | trans-cyclooctene (TCO) | up to 30,000 M⁻¹s⁻¹ | [1][2][3][6] |
Mechanism of Action: The Tetrazine-TCO Ligation
The core of this compound's utility lies in its participation in the "click chemistry" of the inverse-electron-demand Diels-Alder reaction. This bioorthogonal reaction involves the rapid and selective ligation of the tetrazine moiety with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative.
The reaction proceeds in two main steps:
-
[4+2] Cycloaddition: The electron-deficient tetrazine (diene) reacts with the electron-rich, strained TCO (dienophile).
-
Retro-Diels-Alder: This is followed by the expulsion of a dinitrogen (N₂) molecule, which results in the formation of a stable dihydropyridazine (B8628806) product.[4] This step is irreversible and drives the reaction to completion.
Caption: Inverse electron demand Diels-Alder (IEDDA) reaction mechanism.
Experimental Protocols
A primary application of this compound is in pre-targeted in vivo imaging. This strategy separates the targeting of a biomolecule from the delivery of the imaging agent, thereby improving the signal-to-noise ratio.
Protocol 1: Preparation of TCO-Modified Antibody
This protocol outlines the conjugation of a trans-cyclooctene derivative to an antibody for use in pre-targeted imaging.
Materials:
-
Antibody of interest (1-5 mg/mL)
-
Bicarbonate buffer (pH 8.3-8.5)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Methodology:
-
Buffer Exchange: Exchange the antibody into a bicarbonate buffer (pH 8.3-8.5) to ensure primary amines are deprotonated and available for reaction. Adjust the antibody concentration to 1-5 mg/mL.
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in a small amount of anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture for 3 hours at room temperature.
-
Purification: Purify the TCO-modified antibody using spin desalting columns to remove unconjugated TCO-NHS ester.
Protocol 2: In Vivo Pre-Targeted Imaging
This protocol describes a general workflow for a two-step pre-targeted imaging experiment in a murine model.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
This compound
-
Sterile PBS
-
Animal model (e.g., tumor-bearing mouse)
-
In vivo fluorescence imaging system
Methodology:
-
Administration of TCO-Modified Antibody: Administer the TCO-modified antibody to the animal model via intravenous injection.
-
Accumulation and Clearance: Allow the TCO-antibody to accumulate at the target site and clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.[1]
-
Administration of this compound: Dissolve the this compound probe in sterile PBS. Administer the probe via intravenous injection.
-
In Vivo Fluorescence Imaging: Anesthetize the animal and place it in an in vivo imaging system. Acquire fluorescence images at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours) to monitor the signal from the target site.[1]
Experimental Workflow Visualization
The following diagram illustrates the workflow for a typical pre-targeted in vivo imaging experiment using the tetrazine-TCO ligation.
Caption: Workflow for pre-targeted in vivo imaging.
Applications in Research and Development
The unique characteristics of this compound make it suitable for a wide range of applications in life sciences and drug development:
-
In Vivo Imaging: Its primary use is in pre-targeted imaging of tumors and other disease markers, offering high-contrast images due to the low background signal.[1][2][7]
-
Cell Labeling: It is used for the specific labeling of cells in vitro that have been modified to express TCO on their surface.[4]
-
Microscopy and Flow Cytometry: The bright and stable fluorescence of BP Fluor 488 is well-suited for various microscopy techniques, including super-resolution microscopy, and for flow cytometry applications.[8]
-
Drug Delivery: The tetrazine-TCO ligation can be used to conjugate drugs to targeting moieties in a site-specific manner.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 8. escholarship.org [escholarship.org]
An In-Depth Technical Guide to BP Fluor 488 Tetrazine: Structure, Properties, and Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of BP Fluor 488 Tetrazine, a fluorescent probe at the forefront of bioorthogonal chemistry. We will delve into its chemical structure, photophysical properties, and its application in live-cell imaging and other advanced biological research, providing detailed experimental protocols and visual workflows to facilitate its use in your research.
Introduction to this compound
This compound is a highly efficient bioorthogonal labeling reagent. It consists of the bright, photostable green fluorescent dye, BP Fluor 488, conjugated to a tetrazine moiety. This combination allows for the specific and rapid labeling of biomolecules that have been functionalized with a trans-cyclooctene (B1233481) (TCO) group. The core of its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of "click chemistry" that is exceptionally fast, selective, and biocompatible, making it ideal for studying dynamic processes in living systems.[1][2]
A key feature of many tetrazine-fluorophore conjugates, including this compound, is the "turn-on" fluorescence phenomenon. In its unreacted state, the tetrazine group quenches the fluorescence of the BP Fluor 488 dye. Upon reaction with a TCO-modified molecule, this quenching is relieved, leading to a significant increase in the fluorescence signal. This property is highly advantageous for live-cell imaging as it minimizes background fluorescence from unreacted probes, enhancing the signal-to-noise ratio.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is presented below. The molecule is comprised of a sulfonated xanthene fluorophore (BP Fluor 488) linked to a tetrazine ring.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
The key physicochemical and spectral properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₁N₇O₁₀S₂ | [2] |
| Molecular Weight | 703.7 g/mol | [2] |
| CAS Number | 1466419-80-6 | [2] |
| Excitation Maximum (λex) | ~493-495 nm | [2][3] |
| Emission Maximum (λem) | ~517-519 nm | [2][3] |
| Extinction Coefficient | ~83,000 M⁻¹cm⁻¹ | [2] |
| Solubility | Water, MeOH, DMSO, DMF | [2] |
| Storage | -20°C, protected from light | [2] |
The Bioorthogonal Reaction: Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)
The labeling of target molecules with this compound is achieved through a highly efficient and specific bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. In this reaction, the electron-poor tetrazine ring of this compound rapidly and selectively reacts with an electron-rich dienophile, typically a strained trans-cyclooctene (TCO) that has been incorporated into a biomolecule of interest.
This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[2] The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for a catalyst, making it ideal for applications in living cells and organisms. The reaction is highly specific, with no cross-reactivity with other functional groups present in biological systems.
The general mechanism of the IEDDA reaction between a tetrazine and a TCO is depicted in the following diagram. The reaction results in the formation of a stable dihydropyridazine (B8628806) linkage and the release of nitrogen gas.
Caption: The inverse-electron-demand Diels-Alder (IEDDA) reaction.
Experimental Protocols
This section provides detailed protocols for the use of this compound in live-cell imaging. The first protocol describes a general workflow for labeling intracellular proteins, while the second provides a specific example of labeling the microtubule network.
General Protocol for Live-Cell Imaging of TCO-Modified Intracellular Proteins
This protocol outlines the steps for labeling an intracellular protein of interest that has been genetically engineered to incorporate a TCO-bearing unnatural amino acid.
Materials:
-
Mammalian cells expressing the TCO-modified protein of interest, cultured on glass-bottom dishes suitable for microscopy.
-
This compound (stock solution prepared in anhydrous DMSO, e.g., 1 mM).
-
Complete cell culture medium.
-
Live-cell imaging buffer (e.g., HBSS or phenol (B47542) red-free medium).
-
Confocal microscope equipped with appropriate lasers and filters for imaging BP Fluor 488 (e.g., 488 nm laser for excitation and a 500-550 nm emission filter).
Procedure:
-
Cell Culture and Protein Expression:
-
Culture the cells expressing the TCO-modified protein of interest to the desired confluency (typically 60-80%) on glass-bottom dishes.
-
Induce the expression of the TCO-modified protein according to your specific expression system.
-
-
Preparation of Labeling Solution:
-
On the day of the experiment, prepare a fresh working solution of this compound in pre-warmed complete cell culture medium. The optimal final concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Note: It is recommended to perform a concentration titration to find the optimal balance between signal intensity and background fluorescence.
-
-
Labeling of Live Cells:
-
Aspirate the old medium from the cells.
-
Add the this compound labeling solution to the cells.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the specific protein, cell type, and concentration of the probe.
-
-
Washing:
-
Aspirate the labeling solution.
-
Wash the cells 2-3 times with pre-warmed complete cell culture medium or live-cell imaging buffer to remove any unreacted probe.
-
-
Imaging:
-
Replace the final wash with fresh pre-warmed live-cell imaging buffer.
-
Immediately proceed to image the cells using a confocal microscope with the appropriate settings for BP Fluor 488.
-
Caption: General workflow for live-cell labeling of intracellular proteins.
Protocol for Labeling Microtubules in Live Cells
This protocol describes the labeling of the microtubule network in live cells using a TCO-modified taxol analog (a microtubule-stabilizing agent) and this compound.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
TCO-modified taxol (e.g., TCO-Taxol).
-
This compound.
-
Complete cell culture medium.
-
Live-cell imaging buffer.
-
Confocal microscope.
Procedure:
-
Treatment with TCO-Taxol:
-
Incubate the cells with 1 µM TCO-Taxol in complete cell culture medium for 1 hour at 37°C. This allows the TCO-Taxol to bind to and stabilize the microtubules.
-
-
Washing:
-
Wash the cells three times with pre-warmed complete cell culture medium to remove unbound TCO-Taxol.
-
-
Labeling with this compound:
-
Incubate the cells with 1-5 µM this compound in complete cell culture medium for 20-30 minutes at room temperature or 37°C.
-
-
Final Wash and Imaging:
-
Wash the cells as described in the general protocol.
-
Add live-cell imaging buffer and proceed with confocal microscopy.
-
Applications in Research and Drug Development
The unique properties of this compound make it a powerful tool for a wide range of applications in biological research and drug development:
-
Live-Cell Imaging: The ability to specifically label proteins and other biomolecules in living cells allows for the real-time visualization of dynamic cellular processes, such as protein trafficking, localization, and interactions.
-
Super-Resolution Microscopy: The high brightness and photostability of BP Fluor 488 make it suitable for advanced imaging techniques like STED and STORM, enabling the visualization of cellular structures with nanoscale resolution.
-
Flow Cytometry: Labeled cells can be analyzed and sorted using flow cytometry, providing quantitative data on cell populations with specific characteristics.
-
In Vivo Imaging: The biocompatibility and rapid kinetics of the IEDDA reaction make it amenable to imaging in whole organisms, opening up possibilities for pre-targeted imaging and drug delivery studies.
-
Drug Development: this compound can be used to track the localization and target engagement of TCO-modified small molecule drugs or biologics within cells and tissues.
Conclusion
This compound is a versatile and powerful fluorescent probe for bioorthogonal labeling. Its combination of a bright and photostable fluorophore with a highly reactive and specific tetrazine moiety enables a wide range of applications in modern biological research. The detailed protocols and information provided in this guide are intended to facilitate the successful implementation of this technology in your own research endeavors, paving the way for new discoveries in cell biology and drug development.
References
An In-depth Technical Guide to the Mechanism and Application of BP Fluor 488 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core mechanism of action of BP Fluor 488 Tetrazine, a powerful tool in bioorthogonal chemistry. It details the underlying principles, quantitative parameters, and experimental protocols for its application in advanced biological research, particularly in the field of live-cell imaging and pre-targeted drug delivery.
Core Mechanism of Action: Inverse-Electron Demand Diels-Alder Cycloaddition
The functionality of this compound is centered on a highly efficient and selective bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1] This reaction occurs between an electron-poor tetrazine moiety and an electron-rich, strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[2]
The key characteristics of this ligation are:
-
Exceptional Speed: The reaction kinetics are remarkably fast, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[1] This allows for efficient labeling at very low concentrations, which is crucial for in vivo applications.
-
High Specificity and Bioorthogonality: The tetrazine and TCO groups react exclusively with each other, without interfering with native biological functional groups. This ensures that labeling is highly specific to the intended target.
-
Irreversible and Stable Bond Formation: The iEDDA reaction forms a stable dihydropyrazine (B8608421) linkage, releasing dinitrogen gas (N₂) as the sole byproduct. This creates a permanent and robust connection between the fluorophore and the target molecule.
The reaction is catalyst-free and proceeds efficiently under physiological conditions, including aqueous environments, a pH range of 6-9, and at room or body temperature.[3]
Quantitative Data
The performance of this compound and its reaction with TCO are characterized by several key quantitative parameters.
| Parameter | Value | Notes |
| Reaction Kinetics (k₂) | Up to 30,000 M⁻¹s⁻¹ | For the reaction between tetrazine and TCO.[1] |
| Excitation Maximum (λex) | ~493-499 nm | The peak wavelength for absorbing light.[3][4][5] |
| Emission Maximum (λem) | ~517-520 nm | The peak wavelength of emitted fluorescence.[3][4][5] |
| Extinction Coefficient | 83,000 cm⁻¹M⁻¹ | A measure of how strongly the molecule absorbs light at its excitation maximum.[4] |
| Quantum Yield | High | BP Fluor 488 is known for its high fluorescence quantum yield and photostability.[3][6][7] |
| pH Sensitivity | Stable over pH 4-10 | The fluorescence is not significantly affected by pH changes within this range.[6][7] |
Experimental Protocols
General Protocol for Two-Step Live-Cell Surface Labeling
This protocol describes a common "pre-targeting" strategy where a biomolecule of interest on the cell surface is first labeled with a TCO group, followed by the addition of this compound.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
TCO-functionalized targeting molecule (e.g., an antibody against a cell surface receptor).
-
This compound.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Anhydrous DMSO.
Procedure:
-
Pre-targeting with TCO-functionalized Molecule:
-
Culture cells to the desired confluency (typically 60-80%).
-
Prepare a solution of the TCO-labeled antibody in live-cell imaging medium at a concentration of 10-100 nM.
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells with the TCO-antibody solution for 30-60 minutes at 37°C in a CO₂ incubator. This allows the antibody to bind to its target.
-
Wash the cells twice with pre-warmed live-cell imaging medium to remove unbound TCO-antibody.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1 mM).
-
Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Add the this compound solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted this compound.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber and appropriate filter sets for BP Fluor 488 (e.g., excitation around 488 nm and emission detection around 520 nm).
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient TCO labeling | Optimize the concentration and incubation time of the TCO-functionalized molecule. Ensure the target is accessible. |
| Inefficient click reaction | Increase the concentration or incubation time of the this compound. Confirm the reactivity of both reagents. | |
| Low target expression | Verify the expression level of the target biomolecule. | |
| High background fluorescence | Incomplete removal of unbound reagents | Increase the number and duration of washing steps after each labeling step. |
| Non-specific binding of the tetrazine probe | Include a control where cells are not treated with the TCO-molecule but are incubated with this compound. |
Applications in Research and Drug Development
The unique properties of the this compound system make it a versatile tool for a variety of applications:
-
Live-Cell Imaging: The high specificity and rapid kinetics allow for real-time visualization of dynamic cellular processes without perturbing the biological system.
-
Pre-targeted Imaging and Therapy: In this strategy, a TCO-modified targeting agent (e.g., an antibody) is administered first, allowed to accumulate at the target site (e.g., a tumor), and clear from circulation. Subsequently, a smaller, rapidly clearing tetrazine-conjugated payload (like BP Fluor 488 for imaging or a drug for therapy) is administered, which then specifically reacts at the target site. This approach can significantly improve the target-to-background ratio.[8]
-
Flow Cytometry: The bright and stable fluorescence of BP Fluor 488 is well-suited for the quantitative analysis of cell populations labeled via tetrazine-TCO ligation.
-
Super-Resolution Microscopy: The high efficiency and specificity of the labeling enable the preparation of samples for advanced imaging techniques like dSTORM, allowing for visualization of cellular structures with nanoscale resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
BP Fluor 488 Tetrazine: A Technical Guide to its Spectral Properties
For researchers, scientists, and professionals in drug development, a precise understanding of the spectral properties of fluorescent probes is paramount for accurate and reproducible experimental results. This guide provides an in-depth overview of the core spectral characteristics of BP Fluor 488 Tetrazine, a bright, green-fluorescent dye increasingly utilized in bioconjugation and cellular imaging.
This compound is recognized for its high fluorescence quantum yield and photostability.[1] It is spectrally similar to fluorescein (B123965) (FITC) but offers enhanced brightness and is less sensitive to pH changes between pH 4 and 10.[1][2] This fluorophore is particularly valuable for its role in bioorthogonal chemistry, specifically the inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction with trans-cyclooctene (B1233481) (TCO)-tagged biomolecules. This reaction is exceptionally fast and occurs without the need for a copper catalyst, making it ideal for live-cell imaging and in vivo applications.[3]
Core Spectral and Photophysical Properties
The key spectral and photophysical parameters of this compound are summarized in the table below. It is important to note that while vendors provide these values, they can be influenced by the specific solvent and experimental conditions. The data presented here is a synthesis of available information.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~493 - 499 nm | [3][4][5][6] |
| Emission Maximum (λem) | ~517 - 520 nm | [3][4][5][6] |
| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ at λex | [3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.91 - 0.92 (for equivalent dyes) | |
| Recommended Laser Line | 488 nm | [2][6] |
| Solubility | Water, DMSO, DMF, MeOH | [3][4] |
Experimental Workflows for Spectral Characterization
The determination of the spectral properties of a fluorophore like this compound follows a standardized set of experimental procedures. The logical flow of these experiments is depicted in the diagrams below.
Detailed Experimental Protocols
The following sections outline the standard methodologies for characterizing the spectral properties of this compound.
Determination of Excitation and Emission Maxima
This procedure identifies the optimal wavelengths for excitation and detection of the fluorophore's emission.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., phosphate-buffered saline (PBS) or ethanol). The concentration should be adjusted to yield an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.
-
Excitation Spectrum Measurement:
-
The emission wavelength is fixed at an estimated maximum (e.g., 520 nm).
-
The sample is excited across a range of wavelengths (e.g., 400 nm to 510 nm).
-
The fluorescence intensity is recorded as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
The excitation wavelength is set to the determined λex (e.g., 493 nm).
-
The emitted fluorescence is scanned across a range of wavelengths (e.g., 500 nm to 600 nm).
-
The fluorescence intensity is recorded as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).
-
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination relies on the Beer-Lambert law.
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a precise volume of solvent.
-
Serial Dilutions: A series of dilutions with known concentrations are prepared from the stock solution.
-
Absorbance Measurement: The absorbance of each dilution is measured at the excitation maximum (λex) using a UV-Vis spectrophotometer.
-
Data Analysis:
-
A plot of absorbance versus concentration is generated.
-
A linear regression is performed on the data points.
-
According to the Beer-Lambert Law (A = εcl, where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm), the slope of the line is equal to the molar extinction coefficient (ε).
-
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is commonly employed.
Methodology:
-
Standard Selection: A fluorescent standard with a known quantum yield and spectral properties similar to this compound is chosen. Fluorescein in 0.1 M NaOH (Φ = 0.95) is a common choice for this spectral range.
-
Solution Preparation:
-
A series of dilute solutions of both the standard and this compound are prepared.
-
The concentrations are adjusted so that the absorbance of both the standard and the sample are identical at the same excitation wavelength, and the absorbance values should be kept below 0.1 to avoid inner filter effects.
-
-
Fluorescence Measurement:
-
The fluorescence emission spectra of both the standard and the sample solutions are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for both the standard and the sample.
-
-
Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the sample and the standard, respectively.
-
By following these detailed protocols, researchers can accurately characterize the spectral properties of this compound, ensuring its effective application in labeling and imaging experiments.
References
- 1. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
The Inverse Electron-Demand Diels-Alder Reaction: A Technical Guide for Core Applications in Research and Drug Development
Abstract
The inverse-electron-demand Diels-Alder (IEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation strategy, distinguished by its exceptionally fast kinetics, high specificity, and ability to proceed in complex biological milieu without the need for catalysts.[1] These characteristics have established it as an indispensable tool in chemical biology, materials science, and particularly in drug development for applications ranging from cellular imaging to targeted drug delivery and release.[2][3] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, with a focus on the widely used tetrazine ligation. It offers detailed experimental protocols, a compilation of quantitative kinetic data, and visual diagrams to facilitate its practical implementation by researchers, scientists, and drug development professionals.
Core Principles of the Inverse-Electron-Demand Diels-Alder Reaction
The IEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile.[4] This is in contrast to the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile.[5][6] The reactivity in the IEDDA reaction is governed by the frontier molecular orbital (FMO) theory, specifically the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[4][7] A smaller energy gap between these orbitals leads to a faster reaction rate.[2]
The Tetrazine Ligation Mechanism
The most prominent class of IEDDA reactions in bioorthogonal chemistry involves the use of 1,2,4,5-tetrazines (Tz) as the diene component.[1][8] The reaction with a dienophile, such as a strained trans-cyclooctene (B1233481) (TCO), proceeds through a concerted [4+2] cycloaddition to form a highly unstable, nitrogen-containing bicyclic intermediate.[2][3] This intermediate then rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of nitrogen gas (N₂), which is non-toxic and serves as the sole byproduct.[9][10] This step drives the reaction to completion, forming a stable dihydropyridazine (B8628806) product, which may subsequently oxidize to a pyridazine.[2][3]
Factors Influencing Reactivity
The kinetics of the IEDDA reaction can be tuned by several orders of magnitude based on the electronic and steric properties of the reactants.[11]
-
Electronic Effects: Electron-withdrawing groups on the tetrazine ring lower its LUMO energy, accelerating the reaction.[2] Conversely, electron-donating groups on the dienophile raise its HOMO energy, also leading to faster kinetics.[7]
-
Strain Effects: Ring strain in the dienophile plays a critical role.[2] Highly strained alkenes and alkynes, such as trans-cyclooctenes (TCO), bicyclononynes (BCN), and cyclopropenes, exhibit significantly enhanced reaction rates because less energy is required to distort the dienophile into the transition state geometry.[2][12] The reactivity generally increases with ring strain: cyclopropene (B1174273) > cyclobutene (B1205218) > cyclopentene (B43876) > cyclohexene.[2]
Quantitative Data: Reaction Kinetics
The selection of an appropriate tetrazine-dienophile pair is crucial for experimental success. The second-order rate constants (k₂) are a key metric for this choice, with faster rates enabling efficient labeling at low, biologically relevant concentrations.[13][14]
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂ in M⁻¹s⁻¹) | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 - 30,000 | Aqueous/Organic Mix |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | trans-cyclooctene (TCO) | ~3.3 x 10³ | Acetonitrile/Water |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | ~1.9 | Aqueous/Organic Mix |
| 3,6-bis(trifluoromethyl)tetrazine | Cyclohexene | Varies based on conditions | Not specified in abstracts |
| 3,6-dimethyltetrazine | Cyclohexene | Varies based on conditions | Not specified in abstracts |
| Tetrazine-modified dye 6 | Norbornene-dU (5) | 1.05 | H₂O/DMSO (99:1 v/v)[15] |
| Tetrazine-modified dye 6 | Homallyl-dU (2) | 0.077 | H₂O/DMSO (99:1 v/v)[15] |
| Tetrazine-modified dye 6 | Cyclopropenyl-dU (3) | 0.0015 | H₂O/DMSO (99:1 v/v)[15] |
Note: Rate constants can vary significantly based on the specific substituents on both the tetrazine and dienophile, as well as the solvent system.[15][16] Water has been shown to accelerate IEDDA reactions.[16][17]
Experimental Protocols
General Synthesis of a 1,2,4,5-Tetrazine
This protocol provides a representative procedure for synthesizing 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, a commonly used tetrazine.[1]
Materials:
-
Anhydrous hydrazine (B178648)
-
Sodium nitrite (B80452) (NaNO₂)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol) in ethanol.[1]
-
Stir the reaction at a gentle heat (e.g., 78°C) for 30 minutes to several hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]
-
Oxidation to Tetrazine: After cooling the reaction mixture in an ice bath, slowly add an aqueous solution of sodium nitrite.[1]
-
Subsequently, add glacial acetic acid dropwise. The reaction mixture will typically turn a vibrant pink or red, indicating the formation of the tetrazine.[1]
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane and purified by column chromatography on silica (B1680970) gel to yield the final product as a colored solid.[1]
Antibody Bioconjugation via Tetrazine-TCO Ligation
This protocol details the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule (e.g., a fluorophore).[1][18]
Materials:
-
Antibody of interest
-
TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in the reaction buffer.[1][10]
-
TCO Labeling:
-
Dissolve the TCO-NHS ester in DMSO or DMF to create a stock solution (e.g., 10 mM).[10]
-
Add a 5-20 fold molar excess of the TCO-NHS ester to the antibody solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's protocol.[1][18]
-
Tetrazine Ligation:
-
Prepare a stock solution of the tetrazine-fluorophore conjugate in DMSO or DMF.
-
Add a 2-5 fold molar excess of the tetrazine-fluorophore to the purified TCO-labeled antibody solution.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[10] The reaction progress can be monitored by the disappearance of the tetrazine's color or by "turn-on" fluorescence if a fluorogenic tetrazine is used.[10]
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column.[1] The antibody-fluorophore conjugate is now ready for downstream applications.
Applications in Drug Development
The exceptional characteristics of the IEDDA reaction have made it a powerful tool in drug development, particularly for targeted therapies and diagnostics.[3][13]
Pre-targeted Drug Delivery
A significant challenge in cancer therapy is delivering potent drugs specifically to tumor cells while minimizing systemic toxicity. The IEDDA reaction is central to "pre-targeting" strategies.[7][8] This two-step approach involves:
-
Administering a tumor-targeting agent (e.g., an antibody) conjugated to a dienophile (like TCO). This agent localizes at the tumor site and clears from circulation.
-
Subsequently administering a tetrazine-linked cytotoxic drug. The IEDDA reaction occurs rapidly and specifically at the tumor site, concentrating the therapeutic payload where it is needed most.[7]
This strategy has been successfully used for radioimmunotherapy and for delivering potent small-molecule drugs.[3][7]
"Click-to-Release" Drug Activation
Beyond delivery, the IEDDA reaction can be engineered for the controlled release of drugs.[3] In this "click-to-release" approach, a drug is linked to a dienophile (e.g., TCO) via a cleavable linker.[3] The construct remains inactive until it reacts with a tetrazine-based activator molecule at the target site. The IEDDA reaction triggers the cleavage of the linker, releasing the active drug with high spatiotemporal control.[2][3]
Conclusion
The inverse-electron-demand Diels-Alder reaction, particularly the tetrazine-TCO ligation, represents a pinnacle of bioorthogonal chemistry.[7] Its unparalleled reaction speed, biocompatibility, and high specificity have unlocked new possibilities in biological research and pharmaceutical development.[13] From constructing precisely labeled biomolecules for imaging to engineering sophisticated pre-targeted and activatable drug delivery systems, the IEDDA reaction provides a robust and versatile platform. This guide offers the foundational knowledge, quantitative data, and practical protocols to empower researchers to harness the full potential of this powerful chemical tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 3. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 4. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast Absorbent and Highly Bioorthogonal Hydrogels Developed by IEDDA Click Reaction for Drug Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. moodle2.units.it [moodle2.units.it]
- 18. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Bioorthogonal Reaction of BP Fluor 488 Tetrazine with Trans-cyclooctene (TCO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal reaction between BP Fluor 488 Tetrazine and trans-cyclooctene (B1233481) (TCO). This reaction, based on the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is renowned for its exceptional speed, specificity, and biocompatibility, making it a valuable tool for live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).
Core Principles and Reaction Mechanism
The conjugation of this compound to a TCO-modified molecule is a highly efficient and selective bioorthogonal ligation. The reaction proceeds via an inverse-electron-demand Diels-Alder cycloaddition, where the electron-poor tetrazine reacts rapidly with the strained dienophile, trans-cyclooctene. This forms a stable dihydropyridazine (B8628806) linkage and releases nitrogen gas as the sole byproduct.[1][2] The reaction is characterized by its exceptionally fast kinetics and the absence of a need for a catalyst, which preserves cell viability and the integrity of biological systems.[1]
Recent studies have shed light on the intricacies of the reaction sequence, revealing the formation of intermediates that can influence the fluorescence output. The initial reaction between TCO and a fluorogenic tetrazine dye rapidly forms a fluorescent 4,5-dihydropyridazine species.[3] This intermediate can then slowly tautomerize to a weakly fluorescent 1,4-dihydropyridazine, which may explain observed decreases in fluorescence intensity over time.[3] On a longer timescale, the fluorescence may be recovered through the oxidation of this intermediate to a stable pyridazine.[3]
Quantitative Data
The reaction between tetrazines and TCO is distinguished by its remarkably fast kinetics, making it one of the most rapid bioorthogonal reactions currently available.
| Parameter | Value | Reference |
| Fluorophore | BP Fluor 488 | [4][5] |
| Excitation Maximum | ~493-499 nm | [5][6] |
| Emission Maximum | ~517-520 nm | [5][6] |
| Second-Order Rate Constant (k₂) | Up to 30,000 M⁻¹s⁻¹ | [6] |
| pH Stability Range | 4 - 10 | [4][7] |
| Storage Temperature | -20°C | [6] |
Experimental Protocol: Labeling of a TCO-Modified Protein with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein that has been previously functionalized with a trans-cyclooctene (TCO) moiety.
Materials:
-
TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound, dissolved in a compatible organic solvent such as DMSO or DMF.
-
Reaction buffer: PBS, pH 7.4.
-
Spin desalting columns or other size-exclusion chromatography materials for purification.
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.
-
Ensure the TCO-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
-
Reactant Calculation:
-
Determine the molar concentrations of both the TCO-modified protein and the this compound stock solution.
-
A slight molar excess of the tetrazine-functionalized fluorophore (e.g., 1.5 to 5-fold) is often recommended to ensure complete labeling of the TCO-modified protein.
-
-
Labeling Reaction:
-
Add the calculated volume of the this compound stock solution to the TCO-modified protein solution.
-
Gently mix the reaction solution. To minimize protein precipitation, the final concentration of the organic solvent (DMSO or DMF) should ideally be kept below 10%.
-
Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is typically very fast, but the incubation time can be optimized depending on the specific reactants and concentrations.
-
-
Purification:
-
Remove the unreacted this compound from the labeled protein conjugate using a spin desalting column or size-exclusion chromatography. Follow the manufacturer's instructions for the chosen purification method.
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at both 280 nm (for protein concentration) and the excitation maximum of BP Fluor 488 (~493 nm).
-
Store the purified BP Fluor 488-labeled protein conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
Stability and Handling
BP Fluor 488 is a photostable green-fluorescent dye that is not sensitive to pH changes within a range of 4 to 10.[4][7] For optimal stability, this compound should be stored at -20°C and protected from light.[6] When preparing stock solutions in organic solvents, it is advisable to use anhydrous solvents to prevent hydrolysis of the tetrazine moiety.
Conclusion
The reaction between this compound and TCO offers an unparalleled combination of speed, selectivity, and biocompatibility for the fluorescent labeling of biomolecules. Its robust performance in aqueous environments and at low concentrations makes it an ideal choice for a wide range of applications in biological research and therapeutic development. Understanding the reaction mechanism, including the formation of intermediates, and adhering to optimized experimental protocols will ensure the successful application of this powerful bioorthogonal chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. broadpharm.com [broadpharm.com]
- 3. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 5. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 6. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
A Technical Guide to the Bioorthogonal Applications of Tetrazine Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has revolutionized the study of biological systems, enabling the precise chemical modification of biomolecules in their native environment. Among the arsenal (B13267) of bioorthogonal reactions, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctenes (TCO), stands out for its exceptionally fast reaction kinetics and high specificity.[1] Tetrazine dyes, which combine the unique reactivity of the tetrazine moiety with the fluorescent properties of a dye, have emerged as powerful tools for a wide range of applications, including live-cell imaging, super-resolution microscopy, pretargeted imaging, and the development of antibody-drug conjugates (ADCs).[2][3] This technical guide provides an in-depth overview of the core applications of tetrazine dyes in bioorthogonal chemistry, with a focus on quantitative data, detailed experimental protocols, and visual representations of key workflows and pathways.
Core Concepts of Tetrazine Bioorthogonal Chemistry
The foundation of tetrazine bioorthogonal chemistry lies in the iEDDA reaction, a [4+2] cycloaddition where the electron-deficient tetrazine (diene) reacts rapidly with an electron-rich dienophile.[4] This reaction is characterized by its remarkable speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[5] A key feature of this ligation is that it proceeds efficiently under physiological conditions (aqueous environment, neutral pH, and room temperature) without the need for a catalyst, which is crucial for applications in living systems.[5] The reaction is also highly specific, as neither tetrazines nor strained alkenes typically react with native biological functional groups.[1]
Many tetrazine-dye conjugates are "fluorogenic," meaning their fluorescence is quenched in their native state and is significantly enhanced upon reaction with a dienophile.[6] This "turn-on" fluorescence provides a high signal-to-noise ratio, which is highly advantageous for imaging applications as it minimizes background from unreacted probes.[7][8]
Quantitative Data of Tetrazine Dyes
The selection of a tetrazine dye for a specific application depends on its photophysical and kinetic properties. The following tables summarize key quantitative data for a selection of commonly used tetrazine-dye conjugates.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Turn-on Ratio | Reference |
| ATTO425-Me-Tet | 439 | 485 | 0.90 | 15-40 | [9] |
| ATTO465-Me-Tet | 453 | 507 | 0.65 | 15-40 | [9] |
| ATTO488-Me-Tet | 501 | 523 | 0.80 | 15-40 | [9] |
| ATTO565-Me-Tet | 563 | 592 | 0.90 | ≥ 6 | [9] |
| ATTO620-Me-Tet | 622 | 643 | 0.70 | ≥ 6 | [9] |
| ATTO655-Me-Tet | 663 | 682 | 0.30 | ≥ 6 | [9] |
| ATTO680-Me-Tet | 680 | 698 | 0.30 | ≥ 6 | [9] |
| HMSiR-Me-Tet | 652 | 672 | 0.12 | - | [9] |
| JF646-Me-Tet | 646 | 664 | 0.54 | - | [9] |
| Cy3-H-Tet | 555 | 568 | 0.16 | - | [9] |
| Cy5-H-Tet | 649 | 666 | 0.27 | - | [9] |
| Cy5B-Me-Tet | 668 | 686 | 0.40 | - | [9] |
Table 1: Photophysical Properties of Selected Tetrazine Dyes. The quantum yield and turn-on ratios are highly dependent on the specific dienophile and reaction conditions.
| Tetrazine-Dienophile Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Tetrazine - TCO | up to 1 x 10⁶ | [5] |
| Tetrazine - Norbornene | ~1 | [4] |
| 3,6-di-(2-pyridyl)-s-tetrazine - TCO | 366,000 | [10] |
| MeDHP (vinyl ether-Tz) - TCO | 1820 | [10] |
| DHP₂ (bis-vinyl ether-Tz) - TCO | 6450 | [10] |
Table 2: Reaction Kinetics of Common Tetrazine Ligations. The reaction rate is influenced by the substituents on both the tetrazine and the dienophile.
Applications and Experimental Protocols
Protein Labeling and Conjugation
Tetrazine dyes are widely used for the specific labeling of proteins for various downstream applications, including fluorescence microscopy and western blotting. A common strategy involves the use of N-hydroxysuccinimide (NHS) ester-functionalized tetrazines that react with primary amines (e.g., lysine (B10760008) residues) on the protein surface.
Caption: Workflow for labeling a protein with a tetrazine-NHS ester.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Tetrazine-PEG5-NHS ester in anhydrous DMSO or DMF immediately before use.
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 2-5 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the Tetrazine-PEG5-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Remove the excess, unreacted Tetrazine-PEG5-NHS ester using a spin desalting column or through dialysis against an appropriate buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the tetrazine (typically around 520 nm).
-
Live-Cell Imaging
The fluorogenic nature of many tetrazine dyes makes them ideal for no-wash live-cell imaging.[11] This involves a two-step labeling strategy: first, the cellular target is metabolically or genetically labeled with a dienophile (e.g., TCO), and then the cells are incubated with the tetrazine dye.
Caption: General workflow for two-step live-cell imaging using tetrazine dyes.
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for microscopy and culture overnight.
-
If necessary, transfect or treat cells to express the protein of interest with an accessible cysteine residue.
-
-
Cysteine-Specific Tetrazine Labeling:
-
Prepare a stock solution of a cysteine-reactive tetrazine probe (e.g., Bis-sulfone-PEG4-Tetrazine) in DMSO.
-
Dilute the tetrazine probe in pre-warmed complete culture medium to the desired final concentration (typically 1-10 µM).
-
Incubate the cells with the tetrazine-containing medium for 30-60 minutes at 37°C.
-
Wash the cells three times with pre-warmed complete culture medium.
-
-
TCO-Fluorophore Ligation:
-
Prepare a stock solution of the TCO-conjugated fluorophore in DMSO.
-
Dilute the TCO-fluorophore in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Add the TCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells twice with pre-warmed live-cell imaging medium.
-
Image the cells using a fluorescence microscope equipped with a live-cell incubation chamber and the appropriate filter set for the chosen fluorophore.
-
Pretargeted Imaging for Diagnostics
Pretargeted imaging is a two-step in vivo strategy that decouples the slow targeting of a biomolecule (e.g., an antibody) from the rapid imaging with a radiolabeled probe.[4] This approach significantly improves the target-to-background ratio and reduces the radiation dose to non-target tissues.[4] Tetrazine ligation is ideally suited for pretargeted imaging due to its extremely fast kinetics.[12]
Caption: Pretargeted PET imaging workflow using tetrazine-TCO ligation.
-
Antibody Selection: The antibody should have high affinity and specificity for the target antigen and exhibit favorable pharmacokinetics for tumor accumulation and blood clearance.
-
TCO Modification: The degree of TCO modification on the antibody needs to be optimized to ensure sufficient reactivity without compromising its immunoreactivity.
-
Radiolabeled Tetrazine: The radiolabeled tetrazine should exhibit rapid clearance from non-target tissues to ensure a high tumor-to-background ratio.[13]
Antibody-Drug Conjugates (ADCs)
Tetrazine ligation is a valuable tool for the construction of site-specific ADCs.[2] This approach allows for the precise attachment of a cytotoxic drug to an antibody, resulting in a homogeneous product with a well-defined drug-to-antibody ratio (DAR). This is a significant advantage over traditional ADC conjugation methods that often produce heterogeneous mixtures.
Caption: Logical diagram illustrating the construction of a site-specific ADC using tetrazine ligation.
Conclusion
Tetrazine dyes, with their remarkable reactivity and unique fluorogenic properties, have become indispensable tools in the field of bioorthogonal chemistry. Their applications, spanning from fundamental biological research to the development of novel diagnostics and therapeutics, continue to expand. This technical guide has provided a comprehensive overview of the core principles, quantitative data, and experimental protocols associated with the use of tetrazine dyes. By understanding these fundamentals, researchers, scientists, and drug development professionals can effectively harness the power of tetrazine bioorthogonal chemistry to advance their respective fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 3. A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Water Solubility and pH Stability of BP Fluor 488 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the water solubility and pH stability of BP Fluor 488 Tetrazine, a fluorescent probe widely utilized in bioorthogonal chemistry. The information herein is intended to support the effective application of this reagent in research and development, particularly in the context of bioconjugation and cellular imaging.
Core Properties of this compound
This compound is a bright, green-fluorescent dye characterized by its high fluorescence quantum yield and photostability.[1] It is spectrally similar to fluorescein (B123965) isothiocyanate (FITC), with an absorption maximum around 493-495 nm and an emission maximum in the range of 517-519 nm.[1][2] A key feature of this dye is its utility in inverse electron demand Diels-Alder (iEDDA) reactions, where the tetrazine moiety rapidly and specifically reacts with strained olefins, such as trans-cyclooctenes (TCO).[2]
Quantitative Data Summary
The following table summarizes the known quantitative and qualitative properties of this compound.
| Property | Value/Information | Source(s) |
| Molecular Formula | C₃₀H₂₁N₇O₁₀S₂ | [1] |
| Molecular Weight | 703.7 g/mol | [1] |
| Excitation Maximum | ~493 nm | [1] |
| Emission Maximum | ~517 nm | [1] |
| Solubility | Soluble in Water, Methanol (MeOH), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF). | [1] |
| pH Stability | Stable and fluorescent in a pH range of 4 to 10. | [2] |
Water Solubility
Experimental Protocol for Determining Water Solubility
The following is a general protocol for determining the aqueous solubility of a fluorescent dye like this compound.
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer while maintaining a stable solution.
Materials:
-
This compound, solid
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer
-
Cuvettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a microcentrifuge tube. The amount should be more than what is expected to dissolve.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
Incubate the suspension at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Intermittent shaking is recommended.
-
-
Separation of Undissolved Solid:
-
Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
-
Quantification of Solubilized Dye:
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant in PBS.
-
Measure the absorbance of each dilution at the maximum absorbance wavelength of this compound (~493 nm) using a UV-Vis spectrophotometer.
-
Using the Beer-Lambert law (A = εbc), calculate the concentration of the dye in the supernatant. The extinction coefficient (ε) for this compound is approximately 83,000 M⁻¹cm⁻¹.
-
pH Stability
This compound is reported to be stable over a pH range of 4 to 10, meaning its fluorescence intensity is not significantly affected by pH within this range.[2] This is a critical advantage over dyes like fluorescein, which exhibit pH-dependent fluorescence.
Experimental Protocol for Assessing pH Stability
This protocol outlines a method to verify the pH stability of this compound.
Objective: To evaluate the effect of pH on the fluorescence intensity of this compound.
Materials:
-
This compound stock solution in DMSO
-
A series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate (B1201080) buffers)
-
96-well black microplate
-
Fluorescence microplate reader
Methodology:
-
Preparation of Dye Solutions at Different pH:
-
Prepare a working solution of this compound by diluting the DMSO stock in a neutral buffer (e.g., PBS, pH 7.4) to a final concentration suitable for fluorescence measurement (e.g., 1 µM).
-
In a 96-well black microplate, add a small volume of the working dye solution to each well.
-
To each well, add a larger volume of the respective pH buffers to achieve the target pH values. Ensure the final concentration of the dye is the same in all wells.
-
-
Fluorescence Measurement:
-
Incubate the microplate at room temperature for a short period (e.g., 15-30 minutes), protected from light.
-
Measure the fluorescence intensity of each well using a microplate reader. Set the excitation wavelength to ~493 nm and the emission wavelength to ~517 nm.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of pH.
-
The pH range over which the fluorescence intensity remains relatively constant is the range of pH stability for the dye.
-
Visualizations
Inverse Electron Demand Diels-Alder (iEDDA) Reaction Workflow
The primary application of this compound is in the iEDDA reaction for bioorthogonal labeling. The following diagram illustrates this workflow.
Caption: Workflow of the iEDDA reaction with this compound.
Logical Relationship for pH Stability Determination
The following diagram outlines the logical steps involved in determining the pH stability of this compound.
Caption: Logical workflow for assessing the pH stability of a fluorescent dye.
References
BP Fluor 488 Tetrazine safety data sheet (SDS) information
An In-depth Technical Guide on the Safety and Handling of Fluor 488 Tetrazine Dyes
For researchers, scientists, and drug development professionals, understanding the safety and handling protocols for fluorescent probes is paramount to ensuring a safe and effective experimental environment. This guide provides a detailed overview of the safety data sheet (SDS) information for Fluor 488 tetrazine dyes, with a specific focus on BP Fluor 488 Tetrazine and its close analogs.
Product Identification and Properties
This compound is a bright, green-fluorescent probe utilized for the detection of TCO-tagged biopolymers. It is known for its exceptionally fast cycloaddition kinetics in bioorthogonal chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Catalog Number | BP-40292 | BroadPharm |
| Molecular Formula | C₃₀H₂₁N₇O₁₀S₂ | BroadPharm[1] |
| Molecular Weight | 703.7 g/mol | BroadPharm[1] |
| CAS Number | 1466419-80-6 | BroadPharm[1] |
| Excitation Maximum | 493 nm | BroadPharm[1] |
| Emission Maximum | 517 nm | BroadPharm[1] |
| Extinction Coefficient | 83,000 cm⁻¹M⁻¹ | BroadPharm[1] |
| Solubility | Water, MeOH, DMSO, DMF | BroadPharm[1] |
| Storage Condition | -20°C | BroadPharm[1] |
Note: The safety information presented below is based on the Safety Data Sheet for iFluor® 488 Tetrazine, a chemically similar product from AAT Bioquest, as a specific SDS for this compound was not publicly accessible.
Hazard Identification and Classification
According to the Globally Harmonized System (GHS), iFluor® 488 Tetrazine is not classified as a dangerous substance or mixture.
Table 2: GHS Hazard Classification
| Category | Classification |
| Serious eye damage/eye irritation | Not a dangerous substance or mixture |
| Signal Word | Not applicable |
| Hazard Statements | None |
| Symbols/Pictograms | None |
| Hazards not otherwise classified (HNOC) | None |
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken. The workflow below outlines the initial steps for different types of exposure.
Caption: First-aid procedures following exposure.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the product and ensure user safety.
Table 3: Handling and Storage Recommendations
| Aspect | Recommendation |
| Safe Handling | Avoid contact with skin, eyes, or clothing. Use personal protective equipment as required. Do not breathe dust/fume/gas/mist/vapors/spray. Use with local exhaust ventilation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Store at -20°C. Keep container tightly closed in a dry and well-ventilated place. |
The logical workflow for safe handling and storage is outlined in the diagram below.
Caption: Recommended workflow for handling and storage.
Experimental Protocols and Applications
Detailed experimental protocols for toxicological or ecological studies are not provided in the SDS. These documents typically summarize findings rather than detailing methodologies. The primary application of this compound is in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (B1233481) (TCO) tagged biomolecules.
The logical relationship of this key application is visualized below.
References
BP Fluor 488 Tetrazine: A Technical Guide to Storage, Handling, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the storage, handling, and application of BP Fluor 488 Tetrazine, a bright, green-fluorescent probe essential for bioorthogonal chemistry applications. The information herein is intended to ensure the stability, safety, and optimal performance of this reagent in a laboratory setting.
Core Properties and Storage Conditions
This compound is a highly efficient fluorescent probe used for detecting biomolecules tagged with trans-cyclooctene (B1233481) (TCO). It participates in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, a type of "click chemistry" reaction known for its exceptionally fast kinetics and high specificity. This reaction is biocompatible and can be performed in aqueous buffers without the need for a copper catalyst.
Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The following tables summarize its key physical, spectral, and storage properties.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₂₁N₇O₁₀S₂ |
| Molecular Weight | 703.7 g/mol |
| Purity | Typically ≥95% |
| Appearance | Solid |
Spectral Properties
| Property | Wavelength/Coefficient |
| Excitation Maximum (λex) | ~493 nm |
| Emission Maximum (λem) | ~517 nm |
| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ |
Recommended Storage and Stability
| Condition | Recommendation |
| Storage Temperature | -20°C [1][2] |
| Shipping Temperature | Ambient |
| Long-term Storage | Store in the dark, desiccated. |
| Shelf Life | Similar tetrazine-fluorophore conjugates are stable for up to 24 months at -20°C in the dark. |
| Solution Stability | Prepare solutions fresh for optimal performance. If storage is necessary, aliquot and store at -20°C for a short period, protected from light. |
Solubility
| Solvent | Solubility |
| Water | Soluble |
| Methanol (MeOH) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
Safety and Handling Precautions
It is essential to handle this compound with appropriate safety measures. A Safety Data Sheet (SDS) should be consulted for comprehensive safety information.
General Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or in a chemical fume hood.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
First Aid Measures:
-
Skin Contact: Wash off immediately with soap and plenty of water.
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.
Experimental Protocols
The primary application of this compound is in the bioorthogonal labeling of TCO-modified biomolecules. Below is a general protocol for the labeling of live cells that have been modified with a TCO group.
Protocol: Fluorescent Labeling of TCO-Modified Live Cells
Materials:
-
TCO-modified cells in a suitable culture medium or buffer (e.g., PBS)
-
This compound
-
High-purity DMSO or DMF for stock solution preparation
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
Fluorescence microscope
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Prepare a stock solution of 1-10 mM in high-purity DMSO or DMF. For example, to make a 1 mM stock solution, dissolve 0.7 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Note: This stock solution can be stored in aliquots at -20°C, protected from light.
-
-
Prepare Labeling Solution:
-
Dilute the this compound stock solution to the desired final concentration in a suitable buffer or cell culture medium. A typical starting concentration for cell labeling is 1-10 µM. The optimal concentration should be determined experimentally.
-
-
Cell Labeling:
-
Wash the TCO-modified cells three times with PBS to remove any unreacted TCO-labeling reagent.
-
Add the this compound labeling solution to the cells.
-
Incubate for 15-60 minutes at room temperature or 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the density of TCO groups.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with PBS or cell culture medium to remove any unbound this compound.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging.
-
Image the cells using a fluorescence microscope with appropriate filters for BP Fluor 488 (e.g., FITC or GFP filter set).
-
Visualizing Workflows and Pathways
The following diagrams illustrate the key reaction and a typical experimental workflow for pre-targeted imaging using this compound.
Caption: Inverse-electron-demand Diels-Alder (IEDDA) reaction between this compound and a TCO-modified biomolecule.
References
An In-depth Technical Guide to Click Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction to Click Chemistry: A Revolution in Bioconjugation
Click chemistry refers to a class of biocompatible, highly efficient, and specific chemical reactions.[1][2] In the context of protein labeling, it provides a powerful toolkit for attaching probes, such as fluorophores, biotin, or drug molecules, to proteins of interest with exceptional precision. This technology has revolutionized the study of protein function, localization, and interactions within complex biological systems. The key principle of click chemistry lies in the use of bioorthogonal reactants—pairs of functional groups that react selectively and efficiently with each other under physiological conditions without interfering with native biochemical processes.[3] This guide provides an in-depth overview of the core principles, key reactions, and detailed protocols for the application of click chemistry in protein labeling.
Core Principles of Bioorthogonal Chemistry in Protein Labeling
The foundation of click chemistry in biological applications is the concept of bioorthogonality. A bioorthogonal reaction involves a pair of reactants that are inert to the vast array of functional groups present in a biological environment, yet react rapidly and specifically with each other.[3] For protein labeling, this typically involves a two-step process:
-
Introduction of a Bioorthogonal Functional Group: A non-native chemical handle (e.g., an azide (B81097) or an alkyne) is incorporated into the target protein.
-
Chemoselective Ligation: A probe molecule carrying the complementary functional group is introduced, which then "clicks" onto the protein, forming a stable covalent bond.
This approach allows for the precise labeling of proteins in their native environment, including in living cells and organisms.
Key Click Chemistry Reactions for Protein Labeling
Several click chemistry reactions have been developed and optimized for protein labeling. The most prominent among these are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction, also known as tetrazine ligation.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, involving the cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole ring.[4] This reaction is highly efficient and specific, with no cross-reactivity with other functional groups found in proteins.[5] However, the requirement of a copper(I) catalyst can be a limitation for in vivo applications due to its potential cytotoxicity.[6] Despite this, CuAAC is widely used for in vitro protein labeling and in fixed cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the toxicity associated with the copper catalyst, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[7] This makes SPAAC highly suitable for labeling proteins in living cells and organisms.[8][9][10] The reaction rates of SPAAC are generally slower than CuAAC but have been significantly improved with the development of more reactive cyclooctynes.[11]
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction (Tetrazine Ligation)
The IEDDA reaction, particularly the ligation between a tetrazine and a strained alkene (like trans-cyclooctene), is one of the fastest known bioorthogonal reactions.[11][12] This rapid kinetics makes it ideal for labeling low-abundance proteins and for real-time imaging of dynamic processes.[13] The tetrazine ligation is highly specific and has found broad applications in live-cell imaging and in vivo studies.[14][15]
Quantitative Comparison of Key Click Chemistry Reactions
The choice of a click chemistry reaction for a specific application depends on factors like the biological environment, the desired reaction speed, and the potential for side reactions. The following table summarizes key quantitative data for the most common click chemistry reactions used in protein labeling.
| Reaction | Reactants | Second-Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Key Advantages | Key Disadvantages |
| CuAAC | Azide + Terminal Alkyne | 10 - 10,000[12] | Low (in vivo) due to copper toxicity[6] | High reaction rate, small and stable reactants | Requires cytotoxic copper catalyst |
| SPAAC | Azide + Strained Alkyne | 0.1 - 1[6] | High | Copper-free, excellent for live-cell labeling[7] | Slower than CuAAC and IEDDA, bulky cyclooctyne |
| IEDDA | Tetrazine + Strained Alkene | 1 - 1,000,000[11][12] | High | Extremely fast kinetics, ideal for low concentrations[13] | Tetrazine stability can be a concern |
Experimental Workflows and Logical Relationships
The successful application of click chemistry for protein labeling relies on a well-defined experimental workflow. The following diagrams illustrate the general logic and key steps involved in introducing bioorthogonal handles and performing the click reaction.
Caption: General workflow for protein labeling using click chemistry.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in click chemistry-based protein labeling.
Protocol 1: Metabolic Labeling of Proteins with Azidohomoalanine (AHA) in Mammalian Cells
This protocol describes the incorporation of the methionine analog, azidohomoalanine (AHA), into newly synthesized proteins in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture mammalian cells to the desired confluency in complete medium.
-
Aspirate the complete medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Prepare a stock solution of AHA in methionine-free medium. The final concentration typically ranges from 25 to 100 µM.
-
Add the AHA-containing medium to the cells and incubate for the desired labeling period (typically 4-24 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer.
-
The cell lysate containing AHA-labeled proteins is now ready for a subsequent click reaction.
Protocol 2: In Vitro Protein Labeling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the labeling of a purified protein containing an azide or alkyne handle with a complementary probe.
Materials:
-
Purified protein with an azide or alkyne handle in a suitable buffer (e.g., PBS)
-
Alkyne- or azide-functionalized probe (e.g., fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)
-
PBS buffer (pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the purified protein, the alkyne/azide probe, and PBS to the desired final volume. A typical final protein concentration is 1-5 mg/mL, and the probe is used in a 5-10 fold molar excess.
-
Add the THPTA ligand to the reaction mixture. The final concentration is typically 5 times that of the copper sulfate.
-
Add the CuSO₄ solution to the reaction mixture. A typical final concentration is 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
The labeled protein can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or protein precipitation.
Protocol 3: Live-Cell Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the labeling of azide-modified proteins on the surface of living cells with a cyclooctyne-functionalized probe.
Materials:
-
Mammalian cells with surface proteins metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)
-
Cyclooctyne-functionalized probe (e.g., DBCO-fluorophore)
-
Cell culture medium
-
PBS
Procedure:
-
Culture the azide-labeled cells in a suitable format (e.g., multi-well plate).
-
Wash the cells once with warm PBS.
-
Prepare a solution of the cyclooctyne-probe in cell culture medium. The final concentration typically ranges from 10 to 50 µM.
-
Add the probe-containing medium to the cells and incubate at 37°C for 30-60 minutes.
-
After incubation, wash the cells three times with PBS to remove excess probe.
-
The cells are now labeled and ready for downstream analysis, such as fluorescence microscopy.
Applications in Research and Drug Development
Click chemistry has become an indispensable tool in various areas of biological research and drug development.
-
Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the enrichment and identification of newly synthesized proteins or specific enzyme classes.[16]
-
Imaging and Tracking: The ability to attach bright and photostable fluorophores allows for high-resolution imaging and tracking of proteins in living cells.
-
Drug Discovery and Development: Click chemistry is used to synthesize and screen compound libraries, identify drug targets, and develop antibody-drug conjugates (ADCs).
Signaling Pathway Visualization
Click chemistry is instrumental in visualizing and studying proteins involved in various signaling pathways. The following diagram illustrates a generic signaling cascade where a protein of interest can be labeled using click chemistry for detailed investigation.
Caption: Labeling a key protein in a signaling cascade.
Conclusion
Click chemistry offers a versatile and powerful platform for the specific and efficient labeling of proteins. The choice between CuAAC, SPAAC, and tetrazine ligation depends on the specific experimental context, with each method offering unique advantages. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals looking to harness the potential of click chemistry in their work. The continued development of new click reactions and bioorthogonal handles promises to further expand the applications of this transformative technology in understanding the complexities of the proteome.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles – Department of Biology | ETH Zurich [biol.ethz.ch]
- 16. Chemical labeling and proteomics for characterization of unannotated small and alternative open reading frame-encoded polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
BP Fluor 488 Fluorophore: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key features of the BP Fluor 488 fluorophore. Designed for researchers, scientists, and drug development professionals, this document details the dye's spectral properties, performance characteristics, and established protocols for its application in key life science methodologies.
Core Spectrophotometric and Photophysical Properties
BP Fluor 488 is a bright, photostable, green-fluorescent dye that serves as a high-performance alternative to traditional fluorophores like FITC.[1] Its fluorescence is independent of pH over a wide range, making it a robust choice for various biological applications.[2][3] The dye is available with a variety of reactive groups, such as NHS ester and maleimide, facilitating covalent labeling of proteins, antibodies, and other biomolecules.[4]
The quantitative spectrophotometric and photophysical properties of BP Fluor 488 are summarized in the table below, providing a clear basis for experimental design and comparison with other fluorophores.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~495-499 nm[4][5][6][7][8] | Optimal for excitation with a 488 nm argon-ion laser. |
| Emission Maximum (λem) | ~519-520 nm[4][5][6][7][8] | Emits in the green region of the visible spectrum. |
| Molar Extinction Coefficient (ε) | ~71,800 - 73,000 cm-1M-1[3][5][6][7] | Indicates a high probability of light absorption. |
| Fluorescence Quantum Yield (Φ) | ~0.91 - 0.92[3][5][6][7] | Reflects a very efficient conversion of absorbed photons into emitted fluorescence. |
| Photostability | High[2][4] | Significantly more photostable than fluorescein (B123965) (FITC), allowing for longer exposure times.[2] |
| pH Sensitivity | Low[2][3][4] | Fluorescence intensity is stable over a broad pH range (pH 4-10).[2][3][5] |
| Water Solubility | High[3] | The sulfonated rhodamine structure enhances water solubility.[6][7] |
Experimental Protocols
Detailed methodologies for the application of BP Fluor 488 in antibody conjugation, immunofluorescence, and flow cytometry are provided below.
Antibody Conjugation via NHS Ester Chemistry
This protocol outlines the steps for labeling an antibody with a BP Fluor 488 NHS ester. The N-hydroxysuccinimidyl (NHS) ester group reacts with primary amines on the antibody, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.
Materials:
-
Purified antibody (in an amine-free buffer like PBS)
-
BP Fluor 488 NHS ester
-
Anhydrous dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 1 M sodium bicarbonate, pH 8.3-8.5)[4][5]
-
Purification column (e.g., Sephadex G-25)[5] or spin desalting column[2][4]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer.[2][5][9] If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.[5]
-
pH Adjustment: Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.[5]
-
Dye Preparation: Immediately before use, dissolve the BP Fluor 488 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[2][5]
-
Labeling Reaction: Add the calculated amount of the dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 15:1 is recommended.[5][9]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
Purification: Separate the labeled antibody from the unreacted dye using a gel filtration or spin desalting column equilibrated with PBS.[4][5][9] The first colored band to elute will be the conjugated antibody.[5]
-
Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm and at the dye's maximum absorbance (~499 nm).[9]
Immunofluorescence (IF) Staining
This protocol describes a typical indirect immunofluorescence staining workflow for cultured cells using a BP Fluor 488-conjugated secondary antibody.
Materials:
-
Cells grown on coverslips or in imaging plates
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)[8][10]
-
Primary antibody (unlabeled)
-
BP Fluor 488-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium[8]
-
PBS
Procedure:
-
Sample Preparation: Rinse cells briefly with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.[8][10]
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30-60 minutes at room temperature.[8][10]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate with the cells, typically for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the BP Fluor 488-conjugated secondary antibody in the blocking buffer and incubate for 1-2 hours at room temperature, protected from light.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI, if desired.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for BP Fluor 488 (excitation ~495 nm, emission ~519 nm).
Flow Cytometry Analysis
This protocol provides a general framework for staining a single-cell suspension for flow cytometry analysis using a BP Fluor 488-conjugated antibody.
Materials:
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
BP Fluor 488-conjugated primary antibody
-
(Optional) Viability dye
-
(Optional) Fixation/Permeabilization buffers for intracellular staining
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from your sample (e.g., cultured cells, blood, or dissociated tissue).
-
Cell Count and Aliquoting: Count the cells and aliquot the desired number (typically 0.5-1 x 106 cells) into flow cytometry tubes.
-
Washing: Wash the cells by adding staining buffer, centrifuging at 300-500 x g for 5 minutes, and decanting the supernatant.
-
Blocking (Optional): To prevent non-specific binding, especially with immune cells, incubate with an Fc receptor blocking antibody.
-
Staining: Add the predetermined optimal concentration of the BP Fluor 488-conjugated antibody to the cell pellet and gently vortex to mix.
-
Incubation: Incubate for 20-30 minutes on ice or at 4°C, protected from light.[3]
-
Washing: Wash the cells twice with staining buffer as described in step 3.
-
Resuspension: Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer equipped with a 488 nm laser and appropriate emission filters (e.g., a 530/30 bandpass filter).[4]
References
- 1. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. furthlab.xyz [furthlab.xyz]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. research.pasteur.fr [research.pasteur.fr]
- 7. Key Steps in Flow Cytometry Protocols [sigmaaldrich.com]
- 8. img.abclonal.com [img.abclonal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. usbio.net [usbio.net]
A Technical Guide to BP Fluor 488 Tetrazine for the Detection of TCO-Tagged Biopolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of BP Fluor 488 Tetrazine, a high-performance fluorescent probe for the detection and visualization of trans-cyclooctene (B1233481) (TCO)-tagged biopolymers. We will delve into its mechanism of action, key advantages, and detailed experimental protocols for its application in various research settings.
Introduction to this compound
This compound is a bright, green-fluorescent probe specifically designed for bioorthogonal labeling. It is a valuable tool for researchers in cell biology, chemical biology, and drug development who require precise and efficient labeling of biomolecules in complex biological systems. The core of its utility lies in the highly specific and rapid reaction between the tetrazine moiety and a TCO-tagged biopolymer. This reaction, known as the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency within a biological environment without interfering with native biochemical processes.[1][2][3]
BP Fluor 488 itself is a photostable fluorophore with a high fluorescence quantum yield, making it suitable for a range of applications including microscopy and flow cytometry.[4] Its fluorescence is not sensitive to pH changes over a wide range, ensuring reliable performance under various experimental conditions.
Mechanism of Action: The Inverse-Electron Demand Diels-Alder (IEDDA) Reaction
The labeling of TCO-tagged biopolymers with this compound is based on the [4+2] inverse-electron demand Diels-Alder cycloaddition reaction. In this reaction, the electron-deficient tetrazine (the diene) reacts with the strained, electron-rich TCO (the dienophile). This reaction is characterized by its exceptionally fast kinetics, with second-order rate constants reported to be as high as 30,000 M⁻¹s⁻¹.[5][6][7] This high reaction rate allows for efficient labeling even at low concentrations of the probe and the target biopolymer.
The IEDDA reaction is highly specific and does not require a catalyst, such as copper, which can be toxic to cells. The only byproduct of this reaction is nitrogen gas, making it a clean and biocompatible ligation strategy.[5]
Quantitative Data
For researchers to make informed decisions about the suitability of this compound for their experiments, a comparison of its key properties with other common fluorophores is essential.
Table 1: Spectral and Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum | 499 nm | [4] |
| Emission Maximum | 520 nm | [4] |
| Quantum Yield | High | [4] |
| Photostability | High | [4] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Condition | -20°C | [1] |
Table 2: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Pair | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |
| Tetrazine - TCO | Up to 30,000 | Exceptionally fast, catalyst-free, bioorthogonal. |
| Tetrazine - Norbornene | ~1 | Slower kinetics compared to TCO. |
| Azide - Alkyne (CuAAC) | 10² - 10³ | Requires copper catalyst, which can be cytotoxic. |
| Azide - Cyclooctyne (SPAAC) | 10⁻¹ - 1 | Copper-free but generally slower than IEDDA with TCO. |
Experimental Protocols
The following protocols provide a general framework for the labeling of TCO-modified biopolymers with this compound. Optimization may be required for specific applications.
General Workflow for Labeling TCO-Modified Proteins
This workflow outlines the key steps for labeling a protein that has been previously functionalized with a TCO group.
Detailed Protocol for Protein Labeling
This protocol provides a more detailed procedure for the labeling of a TCO-modified protein with this compound.
Materials:
-
TCO-modified protein
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Desalting spin columns or size-exclusion chromatography system
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the TCO-modified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these can interfere with other labeling chemistries, although they do not directly react with the tetrazine-TCO ligation.
-
-
This compound Stock Solution:
-
Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound stock solution to the TCO-modified protein solution. A slight molar excess is recommended to ensure complete labeling.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The reaction is typically complete within this timeframe due to the fast kinetics.
-
-
Purification of Labeled Protein:
-
Remove the excess, unreacted this compound using a desalting spin column or size-exclusion chromatography.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the BP Fluor 488 dye (at ~499 nm).
-
Protocol for Live Cell Imaging
This protocol outlines a general procedure for labeling TCO-modified proteins on the surface of live cells.
Materials:
-
Cells expressing a TCO-modified protein of interest
-
Complete cell culture medium
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
-
Labeling:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the labeling medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for BP Fluor 488 (excitation ~488 nm, emission ~520 nm).
-
Conclusion
This compound is a powerful and versatile tool for the detection and visualization of TCO-tagged biopolymers. Its exceptional reaction kinetics, high specificity, and the favorable photophysical properties of the BP Fluor 488 dye make it an ideal choice for a wide range of applications in biological research and drug development. The provided protocols offer a starting point for the successful implementation of this technology in your own research endeavors.
References
- 1. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 2. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 4. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
Illuminating Cellular Dynamics: A Technical Guide to Fluorogenic Probes in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Live-cell imaging has revolutionized our understanding of complex biological processes by allowing researchers to observe cellular events in real time and within their native context. Central to this revolution is the development of sophisticated molecular tools, among which fluorogenic probes have emerged as particularly powerful. Unlike constitutively fluorescent dyes, fluorogenic probes exist in a non-emissive or "dark" state until they interact with their specific target or are activated by a particular biological process. This "turn-on" mechanism provides an exceptional signal-to-background ratio, enabling high-contrast imaging of dynamic events with minimal perturbation to the living system. This in-depth technical guide explores the core principles of fluorogenic probes, their diverse applications in live-cell imaging, and detailed methodologies for their use.
Core Principles of Fluorogenic Probes
Fluorogenic probes are small molecules designed to undergo a significant increase in fluorescence quantum yield upon a specific triggering event.[1][2] This activation is governed by a variety of chemical and physical principles, which can be broadly categorized as follows:
1. Enzyme-Activated Probes: These probes are designed as substrates for specific enzymes. In their initial state, the fluorophore's emission is quenched. Upon enzymatic cleavage of a specific recognition sequence, the quenching moiety is released, leading to a dramatic increase in fluorescence.[1][3][4][5][6] This principle is widely used to image the activity of proteases like caspases during apoptosis, as well as other enzymes such as phosphatases and galactosidases.[1][5][7]
2. Environment-Sensitive (Solvatochromic) Probes: The fluorescence of these probes is highly dependent on the polarity of their microenvironment. In an aqueous solution, they are typically non-fluorescent. However, upon binding to a nonpolar environment, such as the hydrophobic pocket of a protein or a lipid membrane, their fluorescence is significantly enhanced.[8] This principle is leveraged in probes that target specific proteins or cellular structures.
3. Molecular Rotors: These probes contain a fluorophore with a rotatable bond that allows for non-radiative decay of the excited state through intramolecular rotation, thus quenching fluorescence in low-viscosity environments. When the probe binds to a target, such as aggregated proteins, the rotation is restricted, forcing the excited state to decay via fluorescence emission.[9] This mechanism is particularly useful for studying protein aggregation, a hallmark of many neurodegenerative diseases.[8][9][10][11]
4. Aggregation-Induced Emission (AIE): In contrast to most fluorophores that suffer from aggregation-caused quenching, AIE-gens are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation. This unique property is harnessed to develop probes for processes that involve molecular assembly.
5. Photoinduced Electron Transfer (PeT) Quenching: In these probes, a quencher moiety is held in close proximity to the fluorophore, leading to fluorescence quenching through PeT. A specific chemical reaction with an analyte of interest disrupts this interaction, thereby restoring fluorescence.
6. Förster Resonance Energy Transfer (FRET): FRET-based probes consist of a donor and an acceptor fluorophore. A change in the distance or orientation between the two, often triggered by a conformational change in a protein or cleavage of a linker, results in a change in the FRET efficiency, which can be detected as a change in the fluorescence emission of the donor and/or acceptor.
Design Strategies for Fluorogenic Probes
The design of effective fluorogenic probes involves several key considerations:
-
Specificity: The probe must selectively interact with its intended target.
-
Cell Permeability: For intracellular targets, the probe must be able to cross the cell membrane.[12]
-
Low Background Signal: The probe should be essentially non-fluorescent in its "off" state to ensure a high signal-to-background ratio.[2]
-
Photostability: The fluorophore should be resistant to photobleaching during prolonged imaging experiments.
-
Minimal Cytotoxicity: The probe should not interfere with normal cellular processes.[13][14]
Quantitative Data of Common Fluorogenic Probes
The selection of a fluorogenic probe for a specific application depends on its photophysical properties. The following tables summarize key quantitative data for some commonly used fluorogenic probes.
| Probe Name | Target/Application | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Bound) | Reference |
| SiR-actin | F-actin | 652 | 674 | ~0.4 | [15] |
| SiR-tubulin | Microtubules | 652 | 674 | ~0.4 | [16] |
| HaloTag TMR Ligand | HaloTag fusion proteins | 555 | 585 | ~0.65 | [17] |
| JF₅₄₉-HaloTag Ligand | HaloTag fusion proteins | 549 | 571 | High | [18] |
| Fluo-4 AM | Calcium (Ca²⁺) | 494 | 516 | ~0.14 (unbound), ~0.88 (bound) | |
| Caspase-3 Substrate (DEVD) | Active Caspase-3 | Varies with fluorophore | Varies with fluorophore | Varies | [19] |
| AggTag P1 (Halo-based) | Protein aggregates | ~488 | ~580 | Varies | [20] |
| AggTag P2 (SNAP-based) | Protein aggregates | ~488 | ~520 | Varies | [20] |
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Alexa Fluor 488 | 494 | 517 | 73,000 | 0.92 |
| Alexa Fluor 555 | 556 | 573 | 155,000 | 0.10 |
| Alexa Fluor 647 | 650 | 668 | 270,000 | 0.33 |
| Cy3 | 550 | 570 | 150,000 | 0.15 |
| Cy5 | 650 | 670 | 250,000 | 0.20 |
| TMR (Tetramethylrhodamine) | 555 | 580 | 95,000 | 0.65 |
| FAM (Fluorescein) | 495 | 516 | 83,000 | 0.92 |
Experimental Protocols
Protocol 1: Live-Cell Imaging of the Actin Cytoskeleton with SiR-actin
This protocol describes the staining of F-actin in living cells using the fluorogenic probe SiR-actin.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
SiR-actin stock solution (1 mM in DMSO)
-
Verapamil (B1683045) (optional, 10 mM stock in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Confocal or widefield fluorescence microscope with Cy5 filter set
Procedure:
-
Cell Preparation: Seed cells on an imaging-grade vessel and allow them to adhere and reach the desired confluency (typically 50-80%).
-
Staining Solution Preparation: Prepare the staining solution by diluting the SiR-actin stock solution in pre-warmed complete cell culture medium to a final concentration of 0.1-1 µM.[15] For cell lines with high efflux pump activity, verapamil can be added to a final concentration of 10 µM to improve staining.[15]
-
Labeling: Remove the existing culture medium and add the staining solution to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
Imaging: The cells can be imaged directly without washing.[15] For improved signal-to-noise, the staining solution can be replaced with pre-warmed live-cell imaging medium.
-
Microscopy: Acquire images using a fluorescence microscope with appropriate laser lines (e.g., 640 nm) and emission filters (e.g., 650-700 nm).
Protocol 2: Labeling of HaloTag Fusion Proteins in Living Cells
This protocol outlines the procedure for labeling HaloTag fusion proteins with a fluorogenic HaloTag ligand.
Materials:
-
Cells expressing the HaloTag fusion protein of interest
-
Complete cell culture medium
-
HaloTag ligand (e.g., HaloTag TMR Ligand, 1-10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells expressing the HaloTag fusion protein on a suitable imaging vessel.
-
Ligand Preparation: Prepare the labeling medium by diluting the HaloTag ligand stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM.[17]
-
Labeling: Replace the existing culture medium with the labeling medium.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[17]
-
Washing: Aspirate the labeling medium and wash the cells three times with pre-warmed complete culture medium or PBS to remove unbound ligand.[17]
-
Imaging: Replace the final wash with pre-warmed live-cell imaging medium and acquire images.
Protocol 3: Monitoring Caspase-3 Activity during Apoptosis
This protocol describes the detection of active caspase-3 in apoptotic cells using a fluorogenic substrate.
Materials:
-
Cells cultured in an imaging dish
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Fluorogenic caspase-3 substrate (e.g., containing the DEVD peptide sequence)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filter sets and environmental control
Procedure:
-
Induce Apoptosis: Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration. A control group of untreated cells should be maintained.
-
Probe Loading: Add the fluorogenic caspase-3 substrate to the cell culture medium at the recommended concentration.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Imaging: Acquire time-lapse fluorescence images of both the treated and control cells to monitor the increase in fluorescence, which indicates caspase-3 activation.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Caspase Activation in Apoptosis
Caption: Caspase activation pathway leading to apoptosis and detection by a fluorogenic probe.
Experimental Workflow: Fluorogenic Probe Imaging
Caption: General experimental workflow for live-cell imaging with fluorogenic probes.
Principle of Enzyme-Activated Fluorogenic Probes
Caption: Mechanism of fluorescence activation in an enzyme-activated fluorogenic probe.
Conclusion
Fluorogenic probes represent a cornerstone of modern live-cell imaging, offering unparalleled sensitivity and specificity for visualizing a vast array of cellular processes. Their "turn-on" nature minimizes background fluorescence, enabling the study of dynamic events with high contrast and minimal perturbation. As probe design continues to evolve, we can anticipate even more sophisticated tools for dissecting the intricate molecular choreography of life at the subcellular level, furthering our understanding of both normal physiology and disease states, and accelerating the development of novel therapeutics.
References
- 1. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 2. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Bivalent Activatable Fluorescent Probe for Screening and Intravital Imaging of Chemotherapy‐Induced Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time monitoring of caspase cascade activation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detecting enzymes in living cells using fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorogenic detection of protein aggregates in live cells using the AggTag method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Visualizing the multi-step process of protein aggregation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence-Based Method Detects Misfolded Proteins in Cells - BioResearch - Labmedica.com [labmedica.com]
- 12. Introduction to Enzyme Substrates and Their Reference Standards—Section 10.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Fluorogenic probes for live-cell imaging of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fluorogenic probes for live-cell imaging of the cytoskeleton | Springer Nature Experiments [experiments.springernature.com]
- 15. spirochrome.com [spirochrome.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Labelling HaloTag Fusion Proteins with HaloTag Ligand in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Fluorogenic AggTag Method Based on Halo- and SNAP-Tags to Simultaneously Detect Aggregation of Two Proteins in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with BP Fluor 488 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the fluorescent labeling of trans-cyclooctene (B1233481) (TCO)-modified proteins with BP Fluor 488 Tetrazine. This method utilizes the highly efficient and bioorthogonal inverse-electron demand Diels-Alder cycloaddition (IEDDA) reaction between a tetrazine (Tz) and a TCO. The reaction is exceptionally fast, selective, and occurs under mild, biocompatible conditions without the need for a catalyst.[1] BP Fluor 488 is a bright, photostable, green-fluorescent dye, making it an excellent choice for a wide range of applications including fluorescence microscopy, flow cytometry, and in vivo imaging.[2][3]
The protocol assumes the starting material is a protein that has already been functionalized with a TCO group. The reaction involves the direct conjugation of the this compound to the TCO moiety on the protein, followed by purification to remove any unreacted dye.
Product Specifications: this compound
The properties of this compound are summarized in the table below. This dye is a bright, green-fluorescent probe that demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctenes.[4]
| Property | Value |
| Appearance | Orange/Red Solid |
| Molecular Weight | ~703.7 g/mol |
| Excitation Maximum (λex) | ~493 nm |
| Emission Maximum (λem) | ~517 nm |
| Extinction Coefficient | ~83,000 cm⁻¹M⁻¹ at 493 nm |
| Solubility | Water, MeOH, DMSO, DMF |
| Storage Conditions | -20°C, protect from light |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling a TCO-modified protein with this compound.
Materials and Reagents
-
TCO-modified protein
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 is recommended. The buffer should be free of any amine-containing compounds if the TCO modification was performed using an NHS ester.
-
Purification System: Size-exclusion chromatography (SEC) or desalting spin columns.
Recommended Reaction Conditions
The following table outlines the recommended starting conditions for the labeling reaction. Optimization may be required for specific proteins and applications.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction efficiency. |
| Molar Excess of Dye | 1.1 to 5-fold molar excess of this compound to TCO-modified protein.[1][5] | A slight molar excess of the tetrazine dye is recommended to ensure complete labeling of the TCO sites.[5][6] The optimal ratio should be determined empirically. |
| Reaction Buffer | PBS, pH 7.2-7.5 | The reaction is efficient in a wide range of buffers with a pH of 6.5-8.5.[5] |
| Reaction Temperature | Room temperature (20-25°C) | For less reactive partners or to slow down the reaction, 4°C can be used. Incubation at 37°C or 40°C can accelerate the reaction.[1][6] |
| Incubation Time | 30-60 minutes | The reaction is exceptionally fast and is often complete within this timeframe.[6] For certain applications, the time can be extended up to 2 hours.[1] |
| Purification Method | Size-Exclusion Chromatography (SEC) or Desalting Spin Columns | SEC is recommended for removing unreacted dye and potential protein aggregates.[7] Desalting columns are a faster option for removing low molecular weight impurities.[1] |
Step-by-Step Labeling Protocol
-
Prepare the TCO-Modified Protein:
-
Dissolve or buffer exchange the TCO-modified protein into the Reaction Buffer at a concentration of 1-5 mg/mL.
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the calculated amount of this compound stock solution to the TCO-modified protein solution to achieve the desired molar excess.
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification of the Labeled Protein:
-
Following incubation, purify the labeled protein from unreacted this compound using either size-exclusion chromatography or a desalting spin column according to the manufacturer's instructions.
-
For SEC, equilibrate the column with PBS, pH 7.4, and elute the protein. The first colored peak to elute will be the labeled protein, while the later eluting colored peak will be the free dye.
-
-
Characterization of the Labeled Protein (Optional but Recommended):
-
Determine the Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using absorbance measurements.[8]
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the excitation maximum of the dye (~493 nm, A_max).
-
Calculate the protein concentration using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the protein.
-
Calculate the dye concentration: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of BP Fluor 488 (~83,000 M⁻¹cm⁻¹).
-
Calculate the DOL: DOL = Dye Concentration / Protein Concentration
-
-
An ideal DOL is typically between 2 and 10 for antibodies.[9]
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light. The addition of a cryoprotectant like glycerol (B35011) may be beneficial for frozen storage.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for labeling a TCO-modified protein with this compound.
Caption: Experimental workflow for protein labeling.
Signaling Pathway/Chemical Reaction
This diagram depicts the inverse-electron demand Diels-Alder cycloaddition reaction between the this compound and the TCO-modified protein.
Caption: TCO-Tetrazine ligation reaction.
References
- 1. interchim.fr [interchim.fr]
- 2. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 3. biorxiv.org [biorxiv.org]
- 4. support.nanotempertech.com [support.nanotempertech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Live-Cell Imaging with BP Fluor 488 Tetrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
BP Fluor 488 Tetrazine is a highly efficient, water-soluble, and photostable green-fluorescent probe designed for bioorthogonal labeling in live-cell imaging. This reagent leverages the rapid and specific inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction between a tetrazine moiety and a strained dienophile, most commonly a trans-cyclooctene (B1233481) (TCO) derivative.[1][2][3] This bioorthogonal reaction is characterized by its exceptionally fast kinetics and its ability to proceed within complex biological environments without interfering with native cellular processes.[4][5] A key advantage of this compound is its fluorogenic nature; the probe exhibits minimal fluorescence until it reacts with its TCO target, leading to a significant increase in fluorescence intensity upon covalent bond formation.[6][7][8] This "turn-on" mechanism dramatically improves the signal-to-noise ratio, making it ideal for wash-free, live-cell imaging applications.[9][10]
Spectrally, BP Fluor 488 is similar to fluorescein (B123965) (FITC) and Alexa Fluor 488, with an excitation maximum around 493-495 nm and an emission maximum around 517-519 nm.[1][2][11] It is stable over a wide pH range (4-10) and its brightness and photostability are superior to traditional dyes like FITC.[11][12] These properties, combined with its rapid reactivity, make this compound a powerful tool for visualizing TCO-tagged biomolecules such as proteins, glycans, and lipids in real-time.
Quantitative Data Summary
The following table summarizes the key properties and typical experimental parameters for this compound.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~493 - 495 nm | [1][2] |
| Emission Maximum (λem) | ~517 - 519 nm | [1][2] |
| Extinction Coefficient | ~83,000 cm⁻¹ M⁻¹ | [2] |
| Molecular Weight | ~703.7 g/mol | [2] |
| Solubility | Water, DMSO, DMF, MeOH | [2] |
| Reaction Kinetics (k) | Up to 30,000 M⁻¹s⁻¹ with TCO | [2][3] |
| Recommended Concentration | 1 - 10 µM | [7][8] |
| Typical Incubation Time | 5 - 60 minutes | [7][8] |
| Storage Conditions | -20°C, protected from light | [2][11] |
Experimental Protocols
This protocol describes a general "pre-targeting" strategy for labeling and imaging live cells using this compound. The biomolecule of interest is first modified with a TCO group, followed by incubation with the tetrazine-functionalized dye.
Materials:
-
Live cells expressing or modified with a TCO-tagged biomolecule of interest
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS) or other imaging-compatible buffer (e.g., HBSS)
-
Fluorescence microscope with appropriate filter sets for FITC/GFP
Protocol:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Culture live cells under standard conditions to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
Ensure that the cells have been appropriately modified to incorporate a TCO group onto the biomolecule of interest. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or other conjugation methods.
-
-
Labeling Procedure:
-
On the day of the experiment, remove the cell culture medium.
-
Wash the cells once with pre-warmed PBS or imaging buffer.
-
Dilute the this compound stock solution to a final working concentration of 1-10 µM in pre-warmed complete cell culture medium or imaging buffer. The optimal concentration should be determined empirically for each cell type and target.
-
Add the labeling solution to the cells.
-
Incubate the cells for 5-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time will depend on the reaction kinetics and the concentration of the target molecule.
-
Wash-Free Imaging (Recommended): Due to the fluorogenic nature of the probe, a wash step is often not required, which is particularly advantageous for intracellular targets.[7] You can proceed directly to imaging.
-
Optional Wash Step: For extracellular targets or to minimize any residual background, you can remove the labeling solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer before imaging.
-
-
Live-Cell Imaging:
-
Image the labeled cells using a fluorescence microscope equipped with a standard FITC or GFP filter set (e.g., excitation ~488 nm, emission ~520 nm).
-
To minimize phototoxicity during time-lapse imaging, use the lowest possible excitation light intensity and exposure time that provides a sufficient signal.[13]
-
Acquire images at the desired time points to monitor the localization and dynamics of the labeled biomolecule.
-
Visualizations
Caption: A typical workflow for live-cell imaging using a pre-targeting strategy with this compound.
Caption: The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between TCO and Tetrazine.
References
- 1. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 2. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-specific bioorthogonal protein labelling by tetrazine ligation using endogenous β-amino acid dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-Cell Imaging of Cyclopropene Tags with Fluorogenic Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. broadpharm.com [broadpharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Utilizing BP Fluor 488 Tetrazine for Enhanced Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 488 Tetrazine is a bright, green-fluorescent dye that has emerged as a powerful tool in bioorthogonal chemistry for labeling and detecting biomolecules. Its utility in flow cytometry is particularly noteworthy, offering a highly specific and efficient method for cell analysis. This fluorophore is ideally suited for excitation by the 488 nm laser line, with an excitation maximum around 493-499 nm and an emission maximum in the 517-520 nm range, making it compatible with standard flow cytometer configurations.[1][2] The key to its application lies in the inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction, an exceptionally fast and specific "click chemistry" reaction between a tetrazine moiety and a strained trans-cyclooctene (B1233481) (TCO).[1][3][4] This bioorthogonal reaction allows for the precise labeling of TCO-modified biomolecules, such as antibodies, on or within cells, with minimal off-target effects.
These application notes provide a comprehensive guide to using this compound in flow cytometry, covering antibody conjugation, cell staining protocols for both surface and intracellular targets, and data acquisition considerations.
Principle of Bioorthogonal Labeling with this compound
The core of this technique is a two-step labeling strategy, often referred to as pre-targeting. First, a biomolecule of interest (e.g., a primary antibody) is conjugated with a trans-cyclooctene (TCO) group. This TCO-modified antibody is then used to label its target on or within cells. In the second step, the this compound is added and rapidly and specifically reacts with the TCO group, resulting in a stable, fluorescently labeled target. This method offers several advantages over traditional direct or indirect staining, including potentially higher signal-to-noise ratios and the ability to perform wash-free staining under certain conditions due to the fluorogenic nature of some tetrazine dyes.[5][6]
Data Presentation
Spectral Properties of BP Fluor 488
| Parameter | Wavelength (nm) |
| Maximum Excitation | ~499[2][5] |
| Maximum Emission | ~520[2][5] |
Recommended Flow Cytometer Configuration
| Laser | Excitation Wavelength (nm) | Emission Filter |
| Blue Laser | 488 | 530/30 nm bandpass (similar to FITC/Alexa Fluor 488)[2] |
Comparative Performance of Common Green Fluorophores
The following table provides an illustrative comparison of the relative brightness of common green fluorophores. The Stain Index is a measure of the ability to resolve a positive signal from a negative population. Higher values indicate better resolution. Actual performance may vary depending on the instrument and experimental conditions.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Relative Brightness (Stain Index) | Photostability | pH Sensitivity |
| BP Fluor 488 | ~499 | ~520 | High (comparable to Alexa Fluor 488) | High[7] | Low (stable over a wide pH range)[7] |
| Alexa Fluor 488 | 495 | 519 | High[8] | Very High[9][10] | Low[11] |
| FITC | 495 | 525 | Moderate[8] | Low | High (fluorescence is pH-dependent)[11] |
| DyLight 488 | 493 | 518 | High | High[12] | Low |
Experimental Protocols
Protocol 1: Conjugation of TCO-NHS Ester to a Primary Antibody
This protocol describes the modification of a primary antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester.
Materials:
-
Primary antibody of interest (carrier-free, in an amine-free buffer like PBS)
-
TCO-PEGx-NHS ester (the PEG linker enhances solubility and reduces steric hindrance)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% sodium azide)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
Purification: Purify the TCO-conjugated antibody from the unreacted TCO-NHS ester using a desalting column equilibrated with the desired storage buffer.
-
Characterization (Optional): Determine the degree of labeling (DOL) by comparing the mass of the labeled and unlabeled antibody using mass spectrometry.
-
Storage: Store the TCO-conjugated antibody at 4°C, protected from light.
Protocol 2: Cell Surface Staining for Flow Cytometry
This protocol outlines the two-step bioorthogonal labeling of cell surface antigens.
Materials:
-
Cells of interest in a single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
TCO-conjugated primary antibody (from Protocol 1)
-
This compound
-
Fixable viability dye (optional)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest cells and wash them in Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^7 cells/mL.
-
Viability Staining (Optional): If excluding dead cells is critical, stain with a fixable viability dye according to the manufacturer's instructions.
-
Blocking (Optional): To reduce non-specific binding, incubate cells with an Fc block for 10-15 minutes at 4°C.
-
Primary Antibody Incubation (Pre-targeting): Aliquot 1 x 10^6 cells per tube. Add the optimal, pre-titrated concentration of the TCO-conjugated primary antibody. Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
This compound Ligation: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer. Add this compound to a final concentration of 1-5 µM.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
Protocol 3: Intracellular Staining for Flow Cytometry
This protocol is for the detection of intracellular antigens using the bioorthogonal labeling strategy.
Materials:
-
All materials from Protocol 2
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% saponin (B1150181) or Triton X-100)
Procedure:
-
Cell Surface Staining (Optional): If also staining for surface markers, follow steps 1-5 of Protocol 2.
-
Fixation: Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Permeabilization: Resuspend the cells in Permeabilization Buffer.
-
Intracellular Primary Antibody Incubation: Add the optimal, pre-titrated concentration of the TCO-conjugated primary antibody diluted in Permeabilization Buffer. Incubate for 30-60 minutes at room temperature.
-
Washing: Wash the cells twice with Permeabilization Buffer.
-
This compound Ligation: Resuspend the cell pellet in 100 µL of Permeabilization Buffer. Add this compound to a final concentration of 1-5 µM.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with Permeabilization Buffer, followed by one wash with Flow Cytometry Staining Buffer.
-
Data Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer.
Mandatory Visualizations
Multicolor Flow Cytometry Considerations
When incorporating this compound into a multicolor panel, proper controls are essential to ensure accurate data interpretation.
-
Compensation: Due to the spectral overlap between fluorophores, compensation is required to correct for signal spillover into adjacent channels.[13][14]
-
Single-Stain Controls: Prepare a single-stained control for each fluorophore in the panel, including this compound. These controls are used to calculate the compensation matrix.[13]
-
Fluorescence Minus One (FMO) Controls: FMO controls are important for accurate gating of positive populations, especially for markers with low expression or continuous expression patterns.
-
-
Panel Design:
-
Use brighter fluorophores for antigens with low expression levels and dimmer fluorophores for highly expressed antigens to improve resolution.[14]
-
Consult a spectra viewer to assess the potential spectral overlap between BP Fluor 488 and other fluorophores in your panel.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Signal | Inefficient TCO conjugation to the antibody. | Optimize the molar ratio of TCO-NHS ester to antibody. Ensure the antibody is in an amine-free buffer during conjugation. |
| Low antigen expression. | Use a brighter fluorophore or an amplification strategy. Confirm antigen expression with a validated positive control. | |
| Inefficient tetrazine-TCO ligation. | Ensure the this compound is fresh and has been stored correctly. Increase incubation time or concentration. | |
| High Background | Non-specific antibody binding. | Include an Fc blocking step. Titrate the primary antibody to determine the optimal concentration. |
| Excess unbound this compound. | Ensure adequate washing steps after the ligation reaction. | |
| High Compensation Values | Significant spectral overlap. | Re-design the panel to minimize overlap with the BP Fluor 488 channel. Ensure correct single-stain controls are used for compensation setup. |
References
- 1. flowcytometry.bmc.med.uni-muenchen.de [flowcytometry.bmc.med.uni-muenchen.de]
- 2. Bioorthogonal Engineering of Bacterial Effectors for Spatial–Temporal Modulation of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. colibri-cytometry.com [colibri-cytometry.com]
- 7. Visualisation of signalling in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Flow Cytometry Multicolor Panel Design | Proteintech Group [ptglab.com]
- 14. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
BP Fluor 488 Tetrazine: Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 488 Tetrazine is a bright, green-fluorescent probe that has emerged as a powerful tool in fluorescence microscopy, particularly for applications leveraging bioorthogonal chemistry. This molecule combines the excellent photophysical properties of the BP Fluor 488 fluorophore with the highly efficient and specific reactivity of a tetrazine moiety. The key to its utility lies in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction it undergoes with trans-cyclooctene (B1233481) (TCO) tagged biomolecules. This "click chemistry" reaction is exceptionally fast, with kinetics of up to 30,000 M⁻¹s⁻¹, and proceeds with high specificity in complex biological environments, making it ideal for labeling and visualizing molecules in live cells and fixed tissues.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in fluorescence microscopy, including its photophysical properties, detailed experimental protocols for antibody conjugation and cell imaging, and troubleshooting guidelines.
Data Presentation
Photophysical and Chemical Properties
The photophysical and chemical properties of this compound make it an excellent choice for fluorescence microscopy applications. Its high extinction coefficient and quantum yield result in bright fluorescent signals, while its spectral characteristics are compatible with standard 488 nm laser lines and filter sets.
| Property | Value | Reference |
| Excitation Maximum (λ_max_) | 493 nm | [1][2] |
| Emission Maximum (λ_em_) | 517 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | [1][2] |
| Molecular Weight | 703.7 g/mol | [1][2] |
| Solubility | Water, MeOH, DMSO, DMF | [1][2] |
| Storage Conditions | -20°C, protected from light | [1][2][3][4][5] |
Signaling Pathways and Experimental Workflows
The primary application of this compound revolves around the bioorthogonal IEDDA reaction. This workflow enables the specific labeling of a target molecule that has been pre-functionalized with a TCO group.
The inverse electron demand Diels-Alder (IEDDA) reaction is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity within biological systems.
Experimental Protocols
Protocol 1: Conjugation of this compound to a TCO-Modified Antibody
This protocol describes the labeling of an antibody previously modified with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 1-10 mM.
-
Prepare TCO-Modified Antibody: Adjust the concentration of the TCO-modified antibody to 1-5 mg/mL in the reaction buffer.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the TCO-modified antibody solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction can also be performed at 4°C with a longer incubation time.
-
Purification: Remove excess, unreacted this compound by size-exclusion chromatography.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and 493 nm (for BP Fluor 488).
-
Storage: Store the purified BP Fluor 488-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Protocol 2: Live-Cell Imaging with this compound
This protocol outlines a pre-targeting approach for imaging live cells.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
TCO-modified antibody specific to a cell surface antigen
-
BP Fluor 488-labeled antibody (from Protocol 1) or this compound for direct labeling of TCO-modified targets
-
Cell culture medium
-
Wash buffer (e.g., PBS or HBSS)
-
Fluorescence microscope with appropriate filter sets for BP Fluor 488
Procedure:
-
Pre-targeting with TCO-Antibody: Incubate the live cells with the TCO-modified antibody (at a pre-optimized concentration) in cell culture medium for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells three times with pre-warmed wash buffer to remove unbound TCO-antibody.
-
Labeling with this compound: Incubate the cells with this compound (typically at 1-5 µM) in cell culture medium for 15-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with pre-warmed wash buffer to remove unbound this compound.
-
Imaging: Image the cells using a fluorescence microscope. For BP Fluor 488, use an excitation source around 488 nm and collect the emission between 500-550 nm.
Protocol 3: Fixed-Cell Staining with this compound
This protocol describes the staining of fixed and permeabilized cells.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
TCO-modified primary antibody
-
This compound
-
Mounting medium
Procedure:
-
Fixation: Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Permeabilization (for intracellular targets): If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the TCO-modified primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.
-
Wash: Wash the cells three times with PBS.
-
Labeling with this compound: Incubate the cells with this compound (at 1-5 µM in blocking buffer) for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no fluorescent signal | Inefficient TCO-modification of the antibody. | Optimize the TCO-NHS ester to antibody molar ratio during conjugation. |
| Low concentration of the target antigen. | Use a more sensitive detection method or amplify the signal. | |
| Incomplete reaction between TCO and tetrazine. | Increase the incubation time or the concentration of this compound. | |
| High background fluorescence | Insufficient washing after antibody or tetrazine incubation. | Increase the number and duration of wash steps. |
| Non-specific binding of the antibody. | Increase the concentration of the blocking agent (e.g., BSA). | |
| Unreacted tetrazine probe. | Quench unreacted tetrazine with a small molecule TCO reagent.[6] | |
| Photobleaching | High laser power or long exposure times. | Reduce the laser power and exposure time. Use an anti-fade mounting medium for fixed cells. |
| BP Fluor 488 is known for its high photostability, but excessive light exposure can still cause photobleaching.[4][5] |
References
- 1. interchim.fr [interchim.fr]
- 2. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 3. BP Fluor 488 methyltetrazine, Alexa Fluor 488 methyltetrazine equivalent | BroadPharm [broadpharm.com]
- 4. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for TCO-Tetrazine Ligation in Cellular Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry.[1][2] This ligation stands out due to its exceptionally rapid reaction kinetics, catalyst-free nature, and high specificity, making it an invaluable tool for studying biological processes in their native environment.[2][3] The reaction proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) conjugate.[1] This guide provides detailed protocols for the application of TCO-tetrazine ligation in both cell surface and intracellular labeling experiments, quantitative kinetic data for various reactants, and visualizations of the key workflows and mechanisms.
Data Presentation
The efficiency of the TCO-tetrazine ligation is highly dependent on the specific structures of the reactants. The following table summarizes the second-order rate constants (k₂) for various TCO and tetrazine derivatives, providing a quantitative comparison to aid in reagent selection.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO | 3,6-diphenyl-1,2,4,5-tetrazine | 800 - 2,000 | [4][5] |
| TCO | 3-phenyl-1,2,4,5-tetrazine | ~30,000 | [6] |
| sTCO (conformationally strained) | 3,6-dipyridyl-s-tetrazine | up to 3,300,000 | [3] |
| axial-TCO-OH | 3,6-dipyridyl-s-tetrazine | 70,000 | [3] |
| a-TCO (geminal substitution) | 3,6-dipyridyl-s-tetrazine | 150,000 | [3] |
| d-TCO (dioxolane-fused) | 3,6-dipyridyl-s-tetrazine | 366,000 | [3] |
| TCO | Tetrazine with electron-withdrawing groups | Faster kinetics | |
| TCO | Tetrazine with electron-donating groups | Slower kinetics | |
| Axial Isomer of TCO | Diphenyl-s-tetrazine | 4x faster than equatorial isomer | [3] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins using a Pre-targeting Strategy
This protocol describes a two-step method to label a specific protein on the surface of live cells. First, a TCO-modified antibody or ligand is used to target the protein of interest. Subsequently, a tetrazine-conjugated fluorophore is added for visualization.
Materials:
-
Live cells cultured on glass-bottom dishes
-
TCO-functionalized antibody or protein of interest
-
Tetrazine-conjugated fluorophore (e.g., Cy5-PEG8-Tetrazine)
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Pre-targeting with TCO-Antibody:
-
Incubate the live cells with the TCO-labeled antibody in live-cell imaging medium. A typical concentration range is 10-100 nM.[1]
-
Incubate for 30-60 minutes at 37°C to allow for antibody binding to the target antigen.[1]
-
Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove any unbound TCO-antibody.[7]
-
-
Tetrazine Ligation and Imaging:
-
Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).[1]
-
Dilute the tetrazine-fluorophore stock solution in live-cell imaging medium to a final concentration of 1-5 µM.[1][7] The optimal concentration should be determined empirically.
-
Add the tetrazine-fluorophore solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Wash the cells two to three times with PBS to remove unreacted tetrazine-fluorophore.
-
Immediately begin imaging the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Control Experiments:
-
No TCO Control: Treat cells with the tetrazine-fluorophore only to assess non-specific binding.
-
No Tetrazine Control: Treat cells with the TCO-labeled antibody only to determine background fluorescence from the antibody.
-
Unlabeled Control: Image untreated cells to determine cellular autofluorescence.
Protocol 2: Labeling of Intracellular Proteins
This protocol outlines a method for labeling an intracellular protein that has been modified to contain a TCO group. This modification can be achieved through various methods, such as genetic code expansion to incorporate a TCO-containing unnatural amino acid or by using self-labeling protein tags like the HaloTag system.
Materials:
-
Cells expressing the TCO-modified intracellular protein of interest
-
Fixation Buffer: 4% paraformaldehyde (PFA) in PBS, pH 7.4
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Perm/Wash Buffer: 0.05% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in Perm/Wash Buffer
-
Tetrazine-conjugated fluorophore
-
Anhydrous DMSO
-
PBS, pH 7.4
Procedure:
-
Cell Fixation:
-
Gently wash the cells twice with PBS.
-
Add Fixation Buffer to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization:
-
Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.
-
Wash the cells twice with Perm/Wash Buffer.
-
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 30 minutes at room temperature to reduce non-specific binding.
-
-
Tetrazine Ligation:
-
Prepare a stock solution of the tetrazine-fluorophore in anhydrous DMSO (e.g., 1 mM).
-
Dilute the tetrazine-fluorophore in Perm/Wash Buffer to a final concentration of 1-5 µM.
-
Remove the blocking buffer and add the diluted tetrazine-fluorophore solution to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with Perm/Wash Buffer for 5 minutes each.
-
Wash once with PBS.
-
Mount the coverslip with an appropriate mounting medium and proceed with fluorescence microscopy.
-
Control Experiments:
-
No TCO Control: Perform the entire protocol on cells that do not express the TCO-modified protein to assess non-specific binding of the tetrazine probe.
-
No Tetrazine Control: Perform the protocol on cells expressing the TCO-modified protein but omit the tetrazine-fluorophore incubation to assess any autofluorescence induced by the fixation and permeabilization process.
-
Secondary Antibody Control (if applicable): If using an antibody-based detection method, include a control with only the secondary antibody to check for non-specific binding.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inefficient TCO labeling of the target protein. | Optimize the labeling protocol for the TCO-NHS ester, ensuring the use of an amine-free buffer.[8] Increase the molar excess of the TCO-NHS ester. |
| Suboptimal stoichiometry of TCO to tetrazine. | Empirically optimize the molar ratio. A slight excess of the tetrazine reagent (1.05 to 1.5-fold) is often beneficial.[8] | |
| Degradation of TCO or tetrazine reagents. | Use fresh reagents. Store stock solutions appropriately (e.g., -20°C for tetrazine in DMSO). Be aware that TCO derivatives can have limited stability, especially in the presence of thiols.[9] | |
| Incompatible fixation/permeabilization method. | Test different fixation (e.g., methanol) and permeabilization (e.g., saponin) reagents to ensure the TCO handle remains reactive. | |
| High background | Non-specific binding of the tetrazine probe. | Decrease the concentration of the tetrazine-fluorophore. Increase the number and duration of wash steps. Include a blocking step for intracellular staining. |
| Cellular autofluorescence. | Use fluorophores in the far-red or near-infrared spectrum to minimize autofluorescence.[1] Use appropriate controls to subtract background. | |
| Incomplete removal of unbound reagents. | Ensure thorough washing after each incubation step. |
References
- 1. researchgate.net [researchgate.net]
- 2. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Biological Processes In Vivo: Application Notes for BP Fluor 488 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BP Fluor 488 Tetrazine in in vivo imaging. This bright, green-fluorescent probe is a powerful tool for researchers utilizing bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO), for pre-targeted imaging applications.
The pre-targeting approach offers significant advantages for in vivo imaging, including high signal-to-background ratios and reduced systemic exposure to fluorescent probes. This methodology involves a two-step process: first, a biomolecule of interest (e.g., an antibody) modified with a TCO group is administered and allowed to accumulate at the target site. Subsequently, the this compound is administered, which rapidly and specifically reacts with the TCO-modified biomolecule, enabling fluorescent visualization of the target.
Key Features of this compound
-
Bright and Photostable: BP Fluor 488 is a bright and highly photostable green-fluorescent dye, making it well-suited for sensitive in vivo imaging.
-
Exceptional Reaction Kinetics: The tetrazine moiety of this probe demonstrates exceptionally fast cycloaddition kinetics with TCO-modified molecules, reported to be up to 30,000 M⁻¹s⁻¹, the fastest reported for any bioorthogonal reaction. This rapid reaction is crucial for efficient labeling at the low concentrations typically found in in vivo systems.
-
High Specificity: The iEDDA reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes, ensuring that the fluorescent signal is localized to the intended target.
-
Versatility: This probe can be used to label a wide range of TCO-modified biomolecules, including antibodies, peptides, and small molecules, for various research applications.
Applications
The pre-targeted in vivo imaging strategy using this compound is particularly valuable for:
-
Oncology Research: Imaging tumors by targeting specific tumor-associated antigens with TCO-modified antibodies. This allows for the visualization of tumor localization, size, and response to therapy.
-
Immunology: Tracking and visualizing specific immune cell populations in vivo to study their roles in various physiological and pathological processes.
-
Drug Development: Assessing the biodistribution and target engagement of novel therapeutic agents by conjugating them with TCO and imaging with this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data from pre-targeted in vivo imaging studies using fluorescent or radiolabeled tetrazine probes. These values can serve as a general guideline for expected outcomes.
Table 1: Representative Tumor Uptake and Biodistribution Data
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Tumor | 1.5 - 5.0 |
| Blood | < 1.0 |
| Liver | 1.0 - 3.0 |
| Kidneys | 0.5 - 2.0 |
| Muscle | < 0.5 |
Note: Values are approximate and can vary significantly based on the specific antibody-TCO conjugate, tumor model, and imaging parameters.
Table 2: Representative Tumor-to-Background Ratios
| Time Point (post-tetrazine injection) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| 1 hour | 3 - 8 | 2 - 5 |
| 4 hours | 5 - 15 | 4 - 10 |
| 24 hours | 10 - 25 | 8 - 20 |
Note: Ratios are representative and will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Conjugation of trans-Cyclooctene (TCO) to an Antibody
This protocol describes the conjugation of a TCO-NHS ester to a primary antibody.
Materials:
-
Antibody of interest (in PBS, pH 7.4)
-
TCO-PEGn-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Bicarbonate buffer (100 mM, pH 8.3-8.5)
-
Spin desalting columns
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into bicarbonate buffer (pH 8.3-8.5) to a final concentration of 1-5 mg/mL. This deprotonates primary amines for efficient reaction.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-PEGn-NHS ester in a small volume of anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Remove unreacted TCO-NHS ester by purifying the antibody conjugate using a spin desalting column equilibrated with sterile PBS (pH 7.4).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry or by reacting the conjugate with an excess of a fluorescently labeled tetrazine and measuring the absorbance.
-
Protocol 2: Pre-targeted In Vivo Fluorescence Imaging in a Murine Tumor Model
This protocol outlines the procedure for in vivo fluorescence imaging of a subcutaneous tumor model in mice using a TCO-conjugated antibody and this compound.
Materials:
-
TCO-conjugated antibody (from Protocol 1)
-
This compound
-
Sterile PBS (pH 7.4)
-
Tumor-bearing mice (e.g., xenografts of a human cancer cell line expressing the target antigen)
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., IVIS Spectrum)
Procedure:
-
Administration of TCO-Antibody:
-
Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg, but should be optimized for each specific antibody.
-
-
Accumulation and Clearance Period:
-
Allow the TCO-antibody to accumulate at the tumor site and for unbound conjugate to clear from circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.
-
-
Administration of this compound:
-
Dissolve the this compound in sterile PBS.
-
Administer the probe via intravenous injection at a dose of 1-5 mg/kg.
-
-
In Vivo Fluorescence Imaging:
-
Anesthetize the mice using isoflurane.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images at various time points post-injection of the this compound (e.g., 1, 4, 8, and 24 hours).
-
Use appropriate excitation and emission filters for BP Fluor 488 (Excitation: ~499 nm, Emission: ~520 nm).
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a background area (e.g., non-tumor-bearing muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the tumor-to-background ratio at each time point.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound for in vivo imaging.
Application Notes: Super-Resolution Microscopy Using Tetrazine Dyes
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy. - Chair of Biotechnology [biozentrum.uni-wuerzburg.de]
- 9. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Fluorogenic probes for super-resolution microscopy - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02711K [pubs.rsc.org]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. Super-resolution microscopy with DNA-PAINT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The DNA-PAINT palette: a comprehensive performance analysis of fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Beyond DNA: new probes for PAINT super-resolution microscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. microscopist.co.uk [microscopist.co.uk]
Application Note: Site-Specific Antibody Labeling with BP Fluor 488 Tetrazine for High-Resolution Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Immunofluorescence (IF) is a powerful technique for visualizing the localization of specific proteins and other antigens within cells and tissues. The precision and reliability of IF critically depend on the quality of the fluorescently labeled antibodies. Traditional antibody labeling methods often target primary amines on lysine (B10760008) residues, leading to a heterogeneous population of randomly labeled antibodies, which can impair antigen-binding affinity and result in a suboptimal degree of labeling (DOL).[1]
Bioorthogonal chemistry offers a highly specific and efficient alternative for antibody conjugation.[2][3] The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO) is one of the fastest and most specific bioorthogonal reactions currently available, making it ideal for biological applications.[4][5][6] This application note provides a detailed protocol for labeling a TCO-modified antibody with BP Fluor 488 Tetrazine and its subsequent use in immunofluorescence.
BP Fluor 488 is a bright, photostable, and water-soluble green-fluorescent dye with spectral properties similar to fluorescein (B123965) (FITC) and Alexa Fluor 488.[7][8][9] Its high fluorescence quantum yield and pH insensitivity (between pH 4 and 10) make it an excellent choice for demanding imaging applications.[6][7][8] By combining the exceptional brightness and photostability of BP Fluor 488 with the specificity of the tetrazine-TCO bioorthogonal reaction, researchers can generate highly specific and sensitive probes for high-resolution immunofluorescence.
Product Specifications
Quantitative data for the key reagents are summarized in the table below for easy reference.
| Parameter | This compound |
| Catalog Number | BP-40292[4] |
| Molecular Weight | 703.7 g/mol [4] |
| Excitation Maximum (λex) | 493 nm[4] |
| Emission Maximum (λem) | 517 nm[4] |
| Extinction Coefficient | 83,000 cm⁻¹M⁻¹[4] |
| Solubility | Water, MeOH, DMSO, DMF[4] |
| Storage | -20°C, protected from light[4][7] |
Experimental Protocols
Part 1: Labeling of TCO-Modified Antibody with this compound
This protocol describes the conjugation of this compound to an antibody previously modified with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified antibody (in PBS or other amine-free buffer, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)[10]
Protocol:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW: 703.7) in 142 µL of DMSO.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Note: This stock solution should be prepared fresh. Unused portions can be stored at -20°C for a short period, protected from light and moisture.
-
-
Prepare Antibody Solution:
-
The antibody should be at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS. Buffers containing primary amines (e.g., Tris) or preservatives like sodium azide (B81097) should be removed by dialysis or buffer exchange.[8][11]
-
-
Conjugation Reaction:
-
Add a 3-5 fold molar excess of this compound stock solution to the TCO-modified antibody solution.
-
Example Calculation: For 100 µg of a 150 kDa antibody (0.667 nmol) in 100 µL of PBS, a 5-fold molar excess would be 3.335 nmol of dye. This corresponds to 0.33 µL of a 10 mM stock solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle mixing. The reaction is typically rapid, and the disappearance of the pink color of the tetrazine can indicate reaction progress.[5]
-
-
Purification of the Labeled Antibody:
-
Characterization of the Conjugate (Optional but Recommended):
-
Determine the protein concentration and the Degree of Labeling (DOL). The DOL is the average number of fluorophore molecules per antibody.[8]
-
Measure the absorbance of the conjugate at 280 nm (for the antibody) and 493 nm (for BP Fluor 488).
-
Calculate the DOL using the following formula:
-
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]
-
Where:
-
A_max is the absorbance at 493 nm.
-
A_280 is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (approx. 210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of BP Fluor 488 at 493 nm (83,000 M⁻¹cm⁻¹).[4]
-
CF_280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.1-0.2 for fluorescein-like dyes).
-
-
-
An optimal DOL for immunofluorescence is typically between 2 and 5.
-
Part 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general workflow for direct immunofluorescence staining of adherent cells using the BP Fluor 488-labeled antibody.
Materials:
-
BP Fluor 488-labeled antibody (from Part 1)
-
Cells cultured on glass coverslips or in imaging-compatible plates
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization (if targeting intracellular antigens)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Protocol:
-
Cell Preparation:
-
Wash the cultured cells twice with PBS.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Staining:
-
Dilute the BP Fluor 488-labeled antibody to the desired working concentration (typically 1-10 µg/mL) in the blocking buffer.
-
Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Counterstaining (Optional):
-
Incubate the cells with a nuclear counterstain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with standard filters for green fluorescence (e.g., FITC/GFP filter set).
-
Visualizations
Caption: Workflow for labeling a TCO-modified antibody with this compound.
Caption: General workflow for direct immunofluorescence using a labeled antibody.
References
- 1. Bioorthogonal site-selective conjugation of fluorescent dyes to antibodies: method and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. iFluor® 488 Tetrazine | AAT Bioquest [aatbio.com]
- 7. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 10. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Protocol for Wash-Free Live-Cell Imaging with Tetrazine Probes
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of fluorogenic tetrazine probes in wash-free live-cell imaging. This technique leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to achieve specific labeling of biomolecules within living cells without the need for wash steps, thereby minimizing cell perturbation and improving signal-to-noise ratios.[1][2][3][4]
Introduction
Live-cell imaging is a powerful tool for studying dynamic cellular processes. A significant challenge in this field is the specific labeling of target biomolecules with minimal disruption to the cell. Traditional methods often require multiple wash steps to remove unbound fluorescent probes, which can induce cellular stress and lead to a loss of temporal resolution.
Fluorogenic tetrazine probes offer an elegant solution to this problem.[1] These probes consist of a fluorophore conjugated to a tetrazine moiety. The tetrazine acts as a fluorescence quencher, rendering the probe dimly fluorescent in its unbound state.[1] Upon reaction with a dienophile, such as a trans-cyclooctene (B1233481) (TCO) or other strained alkene that has been metabolically or genetically incorporated into a target biomolecule, the tetrazine undergoes an iEDDA cycloaddition.[5][6][7][8] This reaction is highly specific and rapid, and it chemically alters the tetrazine, disrupting its quenching ability and leading to a significant increase in fluorescence—a "turn-on" effect.[2][3][9] This inherent fluorogenicity allows for imaging with high contrast without the need to wash away unbound probes.[1][2][3][10][11]
Principle of the Reaction
The core of this technique is the bioorthogonal reaction between a tetrazine and a strained dienophile. The most commonly used reaction is the iEDDA cycloaddition between a tetrazine and a trans-cyclooctene (TCO).[7][8] This reaction is exceptionally fast and proceeds efficiently under physiological conditions without interfering with native biological processes.[5][9]
Caption: The inverse-electron-demand Diels-Alder (iEDDA) reaction between a fluorogenic tetrazine probe and a TCO-tagged biomolecule.
Key Reagents and Their Properties
The success of wash-free live-cell imaging with tetrazine probes is dependent on the careful selection of both the tetrazine probe and the dienophile.
| Parameter | Value | Reference |
| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition | [5][9][12] |
| Reactants | Tetrazine and Trans-cyclooctene (TCO) | [5][12] |
| Reaction Kinetics (Second-order rate constants) | Up to 30,000 M⁻¹s⁻¹ | [12] |
Experimental Protocols
Part 1: Introduction of the Dienophile (TCO) into Live Cells
The first step involves the site-specific introduction of a dienophile, typically TCO, onto the biomolecule of interest. This can be achieved through several methods:
-
Metabolic Labeling: For labeling glycans, cells can be incubated with unnatural sugars functionalized with TCO.
-
Genetic Code Expansion: Unnatural amino acids containing a TCO group can be genetically encoded into a protein of interest.[2][3][10]
-
Enzymatic Labeling: Enzymes such as HaloTag or SNAP-tag can be used to covalently attach TCO-containing ligands to a protein of interest fused to the tag.[2][3][13]
Protocol: TCO Labeling using HaloTag
-
Cell Culture: Plate cells expressing the HaloTag-fusion protein on a suitable imaging dish (e.g., glass-bottom dishes).
-
Ligand Preparation: Prepare a stock solution of the TCO-containing HaloTag ligand (e.g., HTL-TCO) in DMSO.
-
Labeling:
-
Dilute the HTL-TCO stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and add the ligand-containing medium.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing (Optional but Recommended):
-
While the subsequent tetrazine probe incubation is wash-free, it is good practice to wash out the excess TCO-ligand to minimize any potential non-specific reactions.
-
Wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or fresh cell culture medium.
-
Caption: Workflow for introducing the TCO handle into live cells.
Part 2: Wash-Free Imaging with Fluorogenic Tetrazine Probes
Once the biomolecule of interest is tagged with TCO, the fluorogenic tetrazine probe can be added for imaging.
Protocol: Live-Cell Imaging
-
Probe Preparation: Prepare a stock solution of the fluorogenic tetrazine probe in an appropriate solvent (e.g., DMSO).
-
Imaging Medium: Prepare fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free cell culture medium or HBSS).
-
Probe Addition:
-
Dilute the tetrazine probe stock solution directly into the imaging medium to the final working concentration. Recommended starting concentrations are in the range of 100 nM to 5 µM, but should be optimized for each probe and cell type. For some probes, concentrations as low as 500 nM for 30 minutes have been reported to be effective.[4][10]
-
Gently add the probe-containing medium to the cells.
-
-
Imaging:
-
Mount the imaging dish on the microscope stage.
-
Begin imaging immediately. The fluorescence signal will develop over time as the tetrazine probe reacts with the TCO-tagged biomolecule. Time-lapse imaging can be performed to monitor the labeling kinetics.
-
There is no need to wash out the excess probe. The low fluorescence of the unbound probe results in a high signal-to-background ratio.[1][2][3]
-
Quantitative Data Summary
| Probe Type | Target | Cell Type | Probe Concentration | Incubation Time | Fluorescence Turn-On | Reference |
| OG-5-Tz | Actin (via Phalloidin-TCO) | HeLa | 10 µM | 30 min | Not specified | [1] |
| Rh-5-Tz | Actin (via Phalloidin-TCO) | HeLa | 10 µM | 30 min | Not specified | [1] |
| MeSiRh-5-Tz | Actin (via Phalloidin-TCO) | HeLa | 10 µM | 30 min | Not specified | [1] |
| HD653 | Nup153 (via Lys-BCN) | COS-7 | 500 nM | 30 min | Not specified | [4][10] |
| SiR-Tz | Nup153 (via Lys-BCN) | COS-7 | 500 nM | 30 min | Not specified | [4][10] |
| HD654x | ADORA2A-HaloTag (extracellular) | COS-7 | 1 µM | 30 min | Not specified | [2][3] |
| HD555 | H2A-HaloTag (intracellular) | COS-7 | 1 µM | Following HD654x | Not specified | [2][3] |
Troubleshooting and Considerations
-
Probe Stability: Some tetrazine derivatives can be susceptible to hydrolysis.[14] It is recommended to use freshly prepared solutions and consider the stability of the chosen probe in aqueous media.
-
Probe Permeability: The cell permeability of tetrazine probes can vary.[2][3][10] For intracellular targets, select a probe that is known to be cell-permeable. For extracellular targets, a cell-impermeable probe can be used to achieve selective surface labeling.[2][3][10]
-
Optimization of Concentrations: The optimal concentrations of both the TCO-ligand and the tetrazine probe should be determined empirically to achieve sufficient labeling with minimal background and cytotoxicity.
-
Light-Activated Probes: For spatiotemporal control, photocaged dihydrotetrazines can be used.[14][15] These probes are activated by light to form the reactive tetrazine, allowing for precise control over the labeling reaction.[14][15]
Caption: General workflow for wash-free live-cell imaging with tetrazine probes.
References
- 1. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Bio-orthogonal Red and Far-Red Fluorogenic Probes for Wash-Free Live-Cell and Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrazine—trans-Cyclooctene Chemistry Applied to Fabricate Self-Assembled Fluorescent and Radioactive Nanoparticles for in Vivo Dual Mode Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Site-Specific Protein Labeling Using BP Fluor 488 Tetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific protein labeling has become an indispensable tool in biological research and therapeutic development, enabling precise studies of protein function, localization, and dynamics. The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained dienophile, such as trans-cyclooctene (B1233481) (TCO), is a premier bioorthogonal reaction known for its exceptional speed and specificity in biological systems.[1][2][3] BP Fluor 488 Tetrazine is a bright, photostable, green-fluorescent probe designed for this reaction.[4] It demonstrates remarkably fast kinetics with TCO-modified biomolecules, with reaction rates reported up to 30,000 M⁻¹s⁻¹, facilitating efficient labeling even at low protein concentrations.[3]
This document provides detailed protocols for the site-specific labeling of proteins incorporating a TCO moiety with this compound, guidance on reaction optimization, and an example application in studying G-Protein Coupled Receptor (GPCR) trafficking.
Principle of the Reaction
The core of the labeling strategy is the IEDDA "click" reaction. First, a protein of interest is metabolically, enzymatically, or chemically modified to incorporate a TCO group. This is commonly achieved by genetically encoding a non-canonical amino acid bearing a TCO moiety (e.g., TCO*-Lysine) at a specific site.[5] The TCO-modified protein is then incubated with this compound. The tetrazine ring reacts specifically and rapidly with the strained double bond of the TCO, forming a stable covalent bond and attaching the bright green fluorophore to the target protein.[2][3] The reaction is highly bioorthogonal, proceeding efficiently under physiological conditions without interfering with native cellular processes.[6]
Product Information and Specifications
Quantitative data for BP Fluor 488 dye and the tetrazine-TCO ligation are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Excitation Maximum (λ_max_) | ~493-499 nm | BroadPharm |
| Emission Maximum (λ_em_) | ~517-520 nm | BroadPharm |
| Molecular Weight | ~703.7 g/mol | BroadPharm |
| Solubility | Water, DMSO, DMF | BroadPharm |
| Storage | -20°C, protected from light | BroadPharm |
Table 2: Kinetic and Reaction Parameters for Tetrazine-TCO Ligation
| Parameter | Recommended Value/Range | Source |
| Second-Order Rate Constant (k) | Up to 1 x 10⁶ M⁻¹s⁻¹ | [3] |
| Recommended pH Range | 6.0 - 9.0 | [6][7] |
| Reaction Temperature | 4°C to 37°C | [6][7] |
| Recommended Molar Ratio | 1.05 to 1.5-fold molar excess of Tetrazine dye | [2][7] |
| Typical Reaction Time | 30 - 120 minutes | [6][7] |
Experimental Protocols
Two primary protocols are presented: a general in vitro labeling protocol for purified TCO-modified proteins and a protocol for labeling cell-surface proteins in live cells.
Protocol 1: In Vitro Labeling of Purified TCO-Modified Protein
This protocol describes the steps to label a purified protein containing a site-specifically incorporated TCO group.
Materials:
-
TCO-modified protein of interest
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Amine-free buffer, e.g., 1x Phosphate-Buffered Saline (PBS), pH 7.4.[8] Other options include HEPES, borate, or carbonate buffers.[6]
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis equipment for purification.[7][8]
Procedure:
-
Prepare Protein Solution:
-
Dissolve or buffer-exchange the TCO-modified protein into the Reaction Buffer.
-
The recommended protein concentration is 1-5 mg/mL.[8]
-
-
Prepare Dye Stock Solution:
-
Labeling Reaction:
-
Add a 1.1 to 2.0-fold molar excess of the this compound stock solution to the protein solution.[6] For initial experiments, a 1.5-fold excess is recommended.[2]
-
Mix gently by pipetting or brief vortexing.
-
Incubate the reaction for 60-120 minutes at room temperature or 30-60 minutes at 37°C, protected from light.[6][7] For dilute samples, incubation can be extended or performed overnight at 4°C.[7]
-
-
Purification of Labeled Protein:
-
Remove the unreacted this compound dye from the labeled protein conjugate.
-
Method A: Size-Exclusion Chromatography (SEC). This is the recommended method for efficient separation.[7] Equilibrate the SEC column with the desired storage buffer (e.g., PBS). Apply the reaction mixture to the column and collect fractions. The first colored band to elute contains the labeled protein.
-
Method B: Dialysis. Dialyze the reaction mixture against the desired storage buffer at 4°C with several buffer changes over 24-48 hours.
-
-
Characterization and Storage:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the BP Fluor 488 dye (~495 nm).
-
Store the purified, labeled protein at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage, protected from light.
-
Caption: Workflow for in vitro protein labeling.
Protocol 2: Live-Cell Labeling of Surface Proteins
This protocol is designed for labeling cell-surface proteins that have been engineered to display a TCO group.
Materials:
-
Adherent cells expressing the TCO-modified surface protein of interest, cultured in a suitable vessel (e.g., glass-bottom dish for imaging).
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM) or imaging buffer (e.g., HBSS)
-
Wash Buffer: PBS or HBSS
Procedure:
-
Prepare Cells:
-
Culture cells to a suitable confluency (e.g., 70-90%).
-
Just before labeling, gently wash the cells twice with warm (37°C) PBS or HBSS to remove serum proteins from the medium.
-
-
Prepare Labeling Solution:
-
Prepare a fresh solution of this compound in warm cell culture medium or imaging buffer.
-
A typical final concentration ranges from 1 to 5 µM. The optimal concentration should be determined empirically to maximize signal and minimize background.
-
-
Labeling Reaction:
-
Add the labeling solution to the cells.
-
Incubate at 37°C for 10-30 minutes. Due to the rapid kinetics of the reaction, shorter incubation times are often sufficient.
-
-
Wash and Image:
-
Remove the labeling solution and wash the cells three to five times with warm wash buffer to remove unreacted dye.
-
Add fresh imaging buffer to the cells.
-
Proceed immediately with fluorescence microscopy.
-
Application Example: Visualizing GPCR Internalization
Site-specific labeling with this compound is a powerful method to study the trafficking of membrane receptors like GPCRs.[9][10][11] Upon agonist binding, many GPCRs are internalized via endocytosis, a key step in signal desensitization and recycling.
Experimental Outline:
-
Express TCO-GPCR: Transfect mammalian cells (e.g., HEK293) with a plasmid encoding a GPCR of interest (e.g., β2-adrenergic receptor) containing a TCO-lysine residue in an extracellular loop.
-
Label Surface Receptors: Label the live cells with 1-5 µM this compound according to Protocol 2. At this stage (Time 0), fluorescence should be confined to the plasma membrane.
-
Induce Internalization: Treat the cells with a specific agonist (e.g., isoproterenol (B85558) for the β2-adrenergic receptor) to trigger receptor endocytosis.
-
Live-Cell Imaging: Monitor the redistribution of the BP Fluor 488 signal from the plasma membrane into intracellular vesicles (endosomes) over time using confocal or TIRF microscopy.
This approach allows for real-time visualization of receptor trafficking, providing insights into the kinetics of internalization and subsequent sorting to recycling or degradative pathways.[9][12]
Caption: GPCR signaling and trafficking pathway.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. broadpharm.com [broadpharm.com]
- 4. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 5. researchgate.net [researchgate.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Visualizing and quantitating sequence-dependent GPCR recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Bioorthogonal Labeling of Class B GPCRs in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Visualization and quantification of GPCR trafficking in mammalian cells by confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pre-targeted Cell Labeling with BP Fluor 488 Tetrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pre-targeted cell labeling is a powerful, two-step strategy that decouples the targeting of a specific cellular marker from the delivery of a payload, such as a fluorescent probe. This methodology significantly enhances the signal-to-noise ratio by allowing the targeting molecule, typically an antibody, to bind to its target and for unbound antibody to clear from the system before the detection molecule is introduced. The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is an ideal bioorthogonal "click chemistry" reaction for this purpose due to its exceptionally fast kinetics and high specificity in biological systems.[1][2][3][4][5][6]
BP Fluor 488 Tetrazine is a bright, green-fluorescent probe designed for the detection of TCO-tagged biomolecules.[7][8] Its high water solubility, photostability, and pH insensitivity make it an excellent choice for live-cell imaging applications.[9][10] Notably, this compound exhibits exceptionally rapid cycloaddition kinetics with TCO dienophiles, with reported reaction rates of up to 30,000 M⁻¹s⁻¹, among the fastest reported for any bioorthogonal reaction.[7][11] This rapid reaction is critical for efficient labeling in dynamic biological environments and at low concentrations of labeling reagents.[12][13]
These application notes provide detailed protocols for the use of this compound in a pre-targeted cell labeling workflow, including antibody-TCO conjugation and subsequent fluorescent labeling of live cells.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Catalog Number | BP-40292 | [7] |
| Molecular Formula | C₃₀H₂₁N₇O₁₀S₂ | [7] |
| Molecular Weight | 703.7 g/mol | [7] |
| Excitation Maximum (λex) | 493 nm | [7] |
| Emission Maximum (λem) | 517 nm | [7] |
| Extinction Coefficient | 83,000 cm⁻¹M⁻¹ | [7] |
| Solubility | Water, MeOH, DMSO, DMF | [7] |
| Storage | -20°C | [7] |
Table 2: Reaction Kinetics of Tetrazine Probes
| Tetrazine Probe | Dienophile | Second-Order Rate Constant (k₂) | Reference |
| This compound | trans-cyclooctene (TCO) | up to 30,000 M⁻¹s⁻¹ | [7] |
| Generic Tetrazine | trans-cyclooctene (TCO) | ~6,000 M⁻¹s⁻¹ in serum | [13] |
| Generic Tetrazine | norbornene | Slower than TCO | [14] |
Note: Reaction kinetics are highly dependent on the specific structures of the tetrazine and dienophile, as well as reaction conditions such as solvent and temperature.
Table 3: Fluorescence Enhancement of Tetrazine Dyes Upon Reaction
| Tetrazine-Dye Conjugate | Fold Fluorescence Enhancement (approx.) | Reference |
| Green-emitting tetrazine dyes | 15-40x | [10][15] |
| Red-emitting tetrazine dyes | 15-20x | [15] |
Note: The fluorescence of many tetrazine-dye conjugates is quenched, and this quenching is relieved upon reaction with a TCO, leading to a significant increase in fluorescence, which contributes to a high signal-to-noise ratio.[6][10][15]
Experimental Protocols
Protocol 1: Conjugation of trans-cyclooctene (TCO) to an Antibody
This protocol describes the conjugation of a TCO moiety to an antibody, using Trastuzumab (Herceptin®), which targets the HER2 receptor, as an example.[16]
Materials:
-
Trastuzumab (or other antibody of interest)
-
TCO-PEG4-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
PD-10 desalting columns or equivalent size-exclusion chromatography system
-
Amicon Ultra centrifugal filters (10 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it must be purified.
-
Exchange the antibody into PBS, pH 7.4 using a PD-10 desalting column or by dialysis.
-
Concentrate the antibody to 2-5 mg/mL using an Amicon Ultra centrifugal filter.
-
Determine the antibody concentration by measuring absorbance at 280 nm.
-
-
TCO-PEG4-NHS Ester Stock Solution:
-
Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3 with 0.1 M sodium bicarbonate buffer.
-
Add a 5- to 20-fold molar excess of the TCO-PEG4-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.[14]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Antibody-TCO Conjugate:
-
Remove unreacted TCO-PEG4-NHS ester using a PD-10 desalting column, eluting with PBS, pH 7.4.
-
Concentrate the purified antibody-TCO conjugate using an Amicon Ultra centrifugal filter.
-
Determine the final concentration of the antibody-TCO conjugate.
-
The degree of labeling (DOL) can be determined by MALDI-TOF mass spectrometry.
-
-
Storage:
-
Store the antibody-TCO conjugate at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Pre-targeted Labeling of Live Cells with this compound
This protocol provides a general procedure for the fluorescent labeling of HER2-positive cells (e.g., SK-BR-3) pre-targeted with a TCO-conjugated antibody.
Materials:
-
HER2-positive cells (e.g., SK-BR-3) and appropriate cell culture medium
-
Antibody-TCO conjugate (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Formaldehyde (B43269) (for fixing, optional)
-
Mounting medium with DAPI (optional)
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture HER2-positive cells on glass-bottom dishes or coverslips to an appropriate confluency.
-
-
Pre-targeting with Antibody-TCO:
-
Prepare a solution of the antibody-TCO conjugate in cell culture medium at a concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the antibody-TCO solution to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells three times with warm PBS containing 1% BSA to remove unbound antibody-TCO.
-
-
Labeling with this compound:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock solution in cell culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically.
-
Add the this compound solution to the pre-targeted cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells three times with warm PBS.
-
-
Imaging:
-
The cells can now be imaged live in PBS or fixed for later analysis.
-
For fixing, incubate the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium, optionally containing DAPI for nuclear counterstaining.
-
Image the cells using a fluorescence microscope with appropriate filter sets for BP Fluor 488 (e.g., excitation at ~490 nm and emission at ~520 nm).
-
Mandatory Visualization
Caption: Experimental workflow for pre-targeted cell labeling.
Caption: Inverse electron demand Diels-Alder (iEDDA) reaction.
References
- 1. Site-specific conjugation allows modulation of click reaction stoichiometry for pretargeted SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BP Fluor 488 TCO, Alexa Fluor 488 TCO equivalent, 2766559-05-9 | BroadPharm [broadpharm.com]
- 5. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism‐Based Fluorogenic trans‐Cyclooctene–Tetrazine Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. csb.mgh.harvard.edu [csb.mgh.harvard.edu]
- 16. mdpi.com [mdpi.com]
Quantifying the Labeling Efficiency of BP Fluor 488 Tetrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BP Fluor 488 Tetrazine is a high-performance, green-fluorescent probe designed for the rapid and specific labeling of biomolecules functionalized with a trans-cyclooctene (B1233481) (TCO) group. This labeling strategy leverages the exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between tetrazine and TCO. The reaction's high efficiency and specificity make it an ideal tool for a wide range of applications, including live-cell imaging, flow cytometry, and the development of antibody-drug conjugates (ADCs).[1]
A critical parameter for ensuring the reproducibility and accuracy of fluorescence-based assays is the precise quantification of the labeling efficiency, commonly expressed as the Degree of Labeling (DOL). The DOL represents the average number of fluorophore molecules conjugated to a single biomolecule.[2][3] An optimal DOL is crucial, as under-labeling can lead to low signal-to-noise ratios, while over-labeling may cause fluorescence quenching or alter the biological activity of the labeled molecule.[4] For antibodies, a DOL range of 4 to 9 is often considered optimal for many applications.[2][4]
These application notes provide detailed protocols for labeling TCO-modified proteins with this compound and for the subsequent quantification of the DOL.
Quantitative Data Summary
For accurate and reproducible labeling experiments, it is essential to be aware of the physicochemical properties of this compound. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Reference |
| Excitation Maximum (λmax) | 493 nm | [5] |
| Emission Maximum (λem) | 517 nm | [5] |
| Molar Extinction Coefficient (ε) at λmax | 83,000 M⁻¹cm⁻¹ | [5] |
| Recommended Degree of Labeling (DOL) for Antibodies | 4 - 9 | [2] |
| Reaction Kinetics (k) with TCO | up to 30,000 M⁻¹s⁻¹ | [5] |
| Molecular Weight | 703.7 g/mol | [5] |
| Solubility | Water, MeOH, DMSO, DMF | [5] |
Experimental Protocols
Protocol 1: Labeling of TCO-Modified Proteins with this compound
This protocol describes a general procedure for the conjugation of this compound to a protein previously modified with a trans-cyclooctene (TCO) group.
Materials:
-
TCO-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4) free of amines (like Tris) or preservatives (like sodium azide).
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.
Procedure:
-
Prepare the TCO-Modified Protein:
-
Ensure the TCO-modified protein is at a concentration of 1-5 mg/mL in the Reaction Buffer.
-
If the protein buffer contains interfering substances, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMF or DMSO. For example, to prepare a 10 mM solution, dissolve 0.7 mg of this compound in 100 µL of DMSO.
-
-
Labeling Reaction:
-
Add a 1.5 to 20-fold molar excess of this compound to the TCO-modified protein solution. The optimal molar ratio should be determined empirically for each specific protein and application.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C, protected from light. Given the rapid kinetics of the tetrazine-TCO ligation, shorter incubation times are often sufficient.[6]
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column).
-
Equilibrate the column with PBS buffer, pH 7.4.
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Storage:
-
Store the purified, labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.
-
Protocol 2: Quantification of the Degree of Labeling (DOL)
This protocol outlines the spectrophotometric method to determine the DOL of the this compound-labeled protein.
Materials:
-
Purified this compound-labeled protein
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Spectrophotometric Measurements:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and 493 nm (A₄₉₃).
-
If the absorbance is too high, dilute the sample with PBS and record the dilution factor.
-
-
Calculation of the Degree of Labeling (DOL):
-
Step 1: Calculate the concentration of this compound.
-
Concentration of Dye (M) = A₄₉₃ / (ε_dye × path length)
-
Where:
-
A₄₉₃ is the absorbance at 493 nm.
-
ε_dye is the molar extinction coefficient of this compound (83,000 M⁻¹cm⁻¹).
-
The path length is typically 1 cm.
-
-
-
Step 2: Calculate the concentration of the protein.
-
A correction factor (CF) is needed to account for the absorbance of the dye at 280 nm.
-
CF = (Absorbance of the dye at 280 nm) / (Absorbance of the dye at 493 nm). This should be determined experimentally for the free dye, but a typical value for similar dyes is around 0.11.[4]
-
Corrected A₂₈₀ = A₂₈₀ - (A₄₉₃ × CF)
-
Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
-
Step 3: Calculate the Degree of Labeling (DOL).
-
DOL = (Concentration of Dye (M)) / (Concentration of Protein (M))
-
-
Visualizations
Caption: Chemical pathway for labeling a TCO-modified protein with this compound.
Caption: Experimental workflow for protein labeling with this compound.
Caption: Workflow for calculating the Degree of Labeling (DOL).
References
- 1. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 6. interchim.fr [interchim.fr]
Application Note: High-Efficiency Fluorescent Labeling of Oligonucleotides using BP Fluor 488 Tetrazine
An detailed application note and protocol for researchers, scientists, and drug development professionals on the conjugation of BP Fluor 488 Tetrazine to oligonucleotides.
Introduction
The precise and efficient labeling of oligonucleotides with fluorescent dyes is critical for numerous applications in molecular biology, diagnostics, and therapeutics, including gene sequencing, in-situ hybridization (FISH), and real-time PCR.[] Bioorthogonal chemistry provides powerful tools for this purpose, enabling rapid and specific conjugation reactions in complex biological environments without interfering with native biochemical processes.[2]
This application note details a protocol for the conjugation of this compound to oligonucleotides using the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[2][3] This "click chemistry" reaction is renowned for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds under mild, aqueous conditions without the need for cytotoxic catalysts like copper.[2][3] The TCO-tetrazine ligation forms a stable covalent bond and is currently the most efficient bioorthogonal reaction reported.[4]
BP Fluor 488 is a bright and photostable fluorescent dye with excitation and emission maxima comparable to other popular 488 nm dyes like FITC and Alexa Fluor 488, making it ideal for a wide range of fluorescence-based detection methods.[5] This protocol provides a step-by-step guide for labeling TCO-modified oligonucleotides, followed by purification and characterization of the final conjugate.
Principle of the Method
The conjugation strategy is based on the IEDDA reaction between the this compound and a trans-cyclooctene (TCO) modified oligonucleotide. The tetrazine acts as the electron-deficient diene and the strained TCO acts as the dienophile. The cycloaddition is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage.[3][4] This reaction is highly specific; the TCO and tetrazine moieties do not react with naturally occurring functional groups such as amines or thiols, ensuring precise, targeted labeling.[3][4]
Experimental Protocols
Overall Workflow
The process begins with the preparation of the TCO-modified oligonucleotide and the this compound. These components are then combined in a buffered solution to initiate the conjugation reaction. Following incubation, the fluorescently labeled oligonucleotide is purified from unreacted dye and unlabeled starting material. The final step involves characterizing the conjugate to determine its concentration and the efficiency of the labeling reaction.
Materials and Reagents
-
TCO-modified Oligonucleotide
-
This compound
-
Nuclease-free water
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
-
Purification system (e.g., HPLC, desalting spin columns)
-
UV-Vis Spectrophotometer
Step 1: Preparation of Reagents
-
TCO-modified Oligonucleotide: Resuspend the lyophilized TCO-modified oligonucleotide in nuclease-free water or PBS to a final stock concentration of 100 µM. Verify the concentration by measuring the absorbance at 260 nm (A₂₆₀). Store at -20°C.
-
This compound: Prepare a 1-2 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure it is fully dissolved. This solution should be stored at -20°C, protected from light and moisture.
Step 2: Conjugation Reaction
This protocol is designed for a 50 µL reaction volume. The reaction can be scaled as needed.
-
In a microcentrifuge tube, add the TCO-modified oligonucleotide to a final concentration of 10-50 µM. For a 50 µL reaction, this would be:
-
For 10 µM final: 5 µL of 100 µM TCO-oligo stock.
-
-
Add the this compound stock solution to the reaction. A slight molar excess (1.5 to 3-fold) of the tetrazine dye is recommended to ensure complete labeling of the oligonucleotide.
-
Example: For a 10 µM oligo concentration, add the tetrazine to a final concentration of 15 µM (1.5x excess). If using a 1 mM tetrazine stock, this would be 0.75 µL.
-
-
Add PBS (pH 7.4) to bring the final reaction volume to 50 µL.
-
Gently vortex the tube and briefly centrifuge to collect the contents at the bottom.
Step 3: Incubation
-
Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[3]
-
The reaction progress can be monitored by the disappearance of the tetrazine's color or by following the decrease in its characteristic absorbance between 510-550 nm.[4]
Step 4: Purification of the Labeled Oligonucleotide
Purification is essential to remove excess, unreacted this compound.
-
For High Purity (Recommended): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the free dye and any unlabeled starting material.[]
-
For Rapid Purification: Desalting spin columns or size-exclusion chromatography can be used to efficiently remove the low-molecular-weight free dye from the higher-molecular-weight oligonucleotide conjugate.[6]
-
Alternative Method: For some dyes, pH-controlled butanol extraction can be a simple and rapid purification method. This technique exploits the differential solubility of the hydrophilic DNA and the more hydrophobic free dye.[6][7]
After purification, the labeled oligonucleotide should be stored at -20°C, protected from light.
Step 5: Characterization and Quantification
The concentration and labeling efficiency of the final conjugate can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 260 nm (A₂₆₀, for the oligonucleotide) and at the absorbance maximum for BP Fluor 488 (A_max, typically ~501 nm).[5]
-
Calculate the concentration of the oligonucleotide:
-
A correction factor is needed to account for the dye's absorbance at 260 nm.
-
Oligo Conc. (M) = [A₂₆₀ - (A_max × CF₂₆₀)] / ε₂₆₀
-
CF₂₆₀: Correction factor = (A₂₆₀ of dye) / (A_max of dye).
-
ε₂₆₀: Molar extinction coefficient of the oligonucleotide at 260 nm (provided by the oligo manufacturer).
-
-
-
Calculate the concentration of the dye:
-
Dye Conc. (M) = A_max / ε_max
-
ε_max: Molar extinction coefficient of BP Fluor 488 at its λ_max (e.g., 90,000 M⁻¹cm⁻¹ for ATTO 488).[5]
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = [Dye Conc.] / [Oligo Conc.]
-
A DOL of ~1.0 indicates that, on average, each oligonucleotide is labeled with one dye molecule.
-
Data Presentation
Quantitative Summary
The TCO-Tetrazine ligation offers superior performance for oligonucleotide labeling, characterized by its rapid kinetics and efficiency under physiological conditions.
| Parameter | Value | Reference |
| Reaction Type | Inverse-Electron-Demand Diels-Alder | [2][4] |
| Reaction Kinetics | Extremely fast (up to 10⁶ M⁻¹s⁻¹) | [2][4] |
| Required Conditions | Aqueous buffer (e.g., PBS), pH 6-9 | [3][4] |
| Temperature | Room Temperature | [3][4] |
| Catalyst Required | None | [2] |
| Reaction Time | 10 - 60 minutes | [3] |
| Efficiency | High, enables labeling at µM to nM concentrations | [2][8] |
| Fluorescence Increase | Can be significant ("turn-on"), from 3 to >200-fold depending on the specific fluorophore-tetrazine construct | [9][10] |
Table 1. Key characteristics of the TCO-Tetrazine conjugation reaction.
Fluorophore Spectral Properties
The spectral properties of BP Fluor 488 are comparable to other common 488 nm dyes. The data below for the similar ATTO 488 dye can be used as a reference.
| Property | Value |
| Excitation Maximum (λ_abs) | ~501 nm |
| Emission Maximum (λ_em) | ~523 nm |
| Molar Extinction Coefficient (ε) | 90,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.80 |
Table 2. Representative spectral properties for a 488-class fluorophore (Data for ATTO 488).[5]
References
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. ATTO 488 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Click Chemistry Toolkit: Application Notes and Protocols for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidance on the use of click chemistry toolkits for the labeling and visualization of biomolecules in cellular imaging. This powerful and versatile technology enables the specific and efficient tagging of various cellular components, including nascent DNA, RNA, proteins, and glycans, providing valuable insights into complex biological processes.
Core Principles of Click Chemistry in Cellular Imaging
Click chemistry refers to a set of bioorthogonal reactions that are rapid, specific, and high-yielding.[1] In the context of cellular imaging, this typically involves a two-step process:
-
Metabolic Labeling: A biomolecule of interest is metabolically labeled by introducing a precursor molecule containing a small, bioorthogonal chemical handle (e.g., an azide (B81097) or an alkyne). This handle is incorporated into the newly synthesized biomolecule by the cell's own metabolic machinery.
-
Click Reaction: A fluorescent probe containing the complementary reactive group is then introduced. This probe "clicks" onto the bioorthogonal handle via a highly specific and efficient reaction, covalently attaching the fluorescent dye to the target biomolecule.
The two most common types of click reactions used for cellular imaging are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or copper-free click chemistry.
Quantitative Data Summary
The choice of click chemistry reaction and fluorescent probe can significantly impact the outcome of a cellular imaging experiment. The following tables provide a summary of key quantitative data to aid in reagent selection.
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Type | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴[1][2] | Fast kinetics, well-established protocols. | Requires copper catalyst, which can be toxic to live cells. |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO, BCN) | 10⁻³ to 1[1][2] | Copper-free, suitable for live-cell imaging. | Slower kinetics than CuAAC, bulkier reagents may cause steric hindrance. |
| IEDDA | Tetrazine + Strained Alkene (e.g., TCO) | 1 to 10⁶[1][2] | Extremely fast kinetics, excellent for in vivo applications. | Reagents can have stability issues. |
Table 2: Properties of Common Fluorescent Dyes for Click Chemistry
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability |
| Alexa Fluor 488 Azide | 495 | 519 | 0.92 | High |
| Alexa Fluor 568 Azide | 578 | 603 | 0.69 | High[3] |
| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | Very High |
| Cy3 Azide | 550 | 570 | 0.15 | Moderate |
| Cy5 Azide | 649 | 670 | 0.20 | Moderate |
| FITC (Fluorescein) Azide | 494 | 518 | 0.95 | Low[3] |
Note: Quantum yield and photostability can be influenced by the local environment. Data presented are for comparative purposes.
Experimental Protocols
Here, we provide detailed protocols for three key applications of click chemistry in cellular imaging.
Application Note 1: Imaging Nascent DNA Synthesis for Cell Proliferation Analysis
Principle: The thymidine (B127349) analog 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is incorporated into newly synthesized DNA during the S-phase of the cell cycle. The alkyne group on EdU allows for the subsequent covalent attachment of a fluorescent azide via a CuAAC reaction.
Experimental Protocol: EdU Staining for Cell Proliferation
Materials:
-
Cells of interest cultured on coverslips
-
Complete cell culture medium
-
EdU (10 mM stock in DMSO)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, and a reducing agent like sodium ascorbate)
-
Wash buffer (e.g., PBS with 3% BSA)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Procedure:
-
EdU Labeling:
-
Add EdU to the cell culture medium to a final concentration of 10 µM.
-
Incubate the cells for a desired period (e.g., 1-2 hours) at 37°C in a CO₂ incubator to allow for EdU incorporation. The incubation time can be adjusted based on the cell cycle length.
-
-
Cell Fixation and Permeabilization:
-
Remove the EdU-containing medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes CuSO₄, a fluorescent azide (e.g., Alexa Fluor 488 azide), and a reducing agent in a reaction buffer.
-
Remove the wash buffer and add the Click-iT® reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 3% BSA.
-
-
Nuclear Counterstaining and Imaging:
-
Incubate the cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and counterstain.
-
Experimental Workflow for EdU Labeling
Caption: Workflow for EdU-based Cell Proliferation Assay.
Application Note 2: Visualizing Nascent Protein Synthesis
Principle: The methionine analog L-azidohomoalanine (AHA) or the puromycin (B1679871) analog O-propargyl-puromycin (OPP) can be used to label newly synthesized proteins. AHA contains an azide group, while OPP has an alkyne group, allowing for their detection with a complementary fluorescently labeled alkyne or azide, respectively.
Experimental Protocol: Nascent Protein Labeling with AHA
Materials:
-
Cells of interest cultured on coverslips
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Complete medium
-
Fixative, permeabilization, and wash buffers (as in Protocol 1)
-
Click-iT® Reaction Buffer Kit with a fluorescent alkyne (e.g., Alexa Fluor 594 alkyne)
-
Nuclear counterstain and mounting medium
Procedure:
-
AHA Labeling:
-
Starve the cells in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
Replace the medium with methionine-free medium supplemented with AHA (typically 25-50 µM).
-
Incubate for 1-4 hours at 37°C. The optimal incubation time depends on the protein synthesis rate of the cells.
-
(Optional) Chase with complete medium for a desired period to track the localization of the labeled proteins.
-
-
Cell Fixation and Permeabilization:
-
Follow the same procedure as in Protocol 1 (steps 2.1 - 2.4).
-
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail with the fluorescent alkyne.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS containing 3% BSA.
-
-
Counterstaining and Imaging:
-
Follow the same procedure as in Protocol 1 (steps 4.1 - 4.4).
-
Logical Relationship for Nascent Protein Detection
Caption: Logic of Nascent Protein Synthesis Detection.
Application Note 3: Imaging Glycan Dynamics
Principle: Cells can be metabolically labeled with azide-modified sugars (e.g., N-azidoacetylmannosamine, ManNAz) which are incorporated into glycans.[4][5] These azide-labeled glycans can then be visualized using a fluorescent probe functionalized with a strained alkyne via SPAAC, which is ideal for live-cell imaging.
Experimental Protocol: Live-Cell Imaging of Cell-Surface Glycans
Materials:
-
Cells of interest cultured in a glass-bottom dish
-
Cell culture medium
-
Azide-modified sugar (e.g., Ac₄ManNAz, 25-50 µM)
-
Fluorescent probe with a strained alkyne (e.g., DBCO-Fluor 488)
-
Live-cell imaging medium
-
(Optional) Nuclear and/or membrane stains for live cells
Procedure:
-
Metabolic Labeling:
-
Add the azide-modified sugar to the cell culture medium.
-
Incubate the cells for 1-3 days to allow for incorporation into cell-surface glycans.
-
-
SPAAC Reaction:
-
Wash the cells twice with warm PBS or live-cell imaging medium.
-
Add the DBCO-functionalized fluorescent probe to the medium at a final concentration of 10-50 µM.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing and Imaging:
-
Wash the cells three times with warm live-cell imaging medium to remove unbound probe.
-
(Optional) Add live-cell nuclear or membrane stains.
-
Image the live cells immediately using a fluorescence microscope equipped with an environmental chamber.
-
Signaling Pathway Visualization: mTOR Pathway
Click chemistry can be a powerful tool to study signaling pathways like the mTOR pathway, which is a central regulator of cell growth and metabolism.[6][7][8][9][10] For example, by using AHA or OPP labeling, researchers can quantify changes in global protein synthesis in response to mTOR inhibitors.
Caption: Simplified mTOR signaling pathway and its analysis using click chemistry.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of the mTOR Pathway and Therapeutic Applications in Dermatology | Actas Dermo-Sifiliográficas [actasdermo.org]
- 7. Elucidation of the mTOR Pathway and Therapeutic Applications in Dermatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Elucidation of the mTOR Pathway and Therapeutic Applications in Dermatology. | Semantic Scholar [semanticscholar.org]
- 10. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Spatiotemporal Control of Bioorthogonal Reactions in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioorthogonal chemistry has emerged as an indispensable tool for the precise study of biological processes in their native context. By employing reactions between mutually inert partners within a living system, researchers can label, track, and manipulate biomolecules with minimal interference to endogenous cellular functions. However, achieving control over where and when these reactions occur—termed spatiotemporal control—is crucial for dissecting dynamic cellular events and for the development of targeted therapeutics with enhanced efficacy and reduced side effects.
This document provides a comprehensive overview of the key strategies for achieving spatiotemporal control of bioorthogonal reactions in live cells. We present detailed application notes, experimental protocols for key techniques, and quantitative data to guide researchers in selecting and implementing the most suitable approach for their studies.
Strategies for Spatiotemporal Control
The ability to initiate bioorthogonal reactions at a specific location and time within a live cell can be achieved through several elegant strategies, primarily categorized as light-inducible, enzyme-activated, and concentration-dependent methods.
Light-Inducible Control
Light offers an exceptional degree of spatiotemporal precision, allowing for the initiation of bioorthogonal reactions with subcellular resolution.[1][2] This is typically achieved by using photolabile protecting groups, or "cages," that render one of the bioorthogonal reactants inert until it is "uncaged" by irradiation with a specific wavelength of light.[1][3]
Key Features:
-
High Precision: Light can be focused on specific subcellular regions.[1]
-
Rapid Activation: Photochemical reactions are typically very fast.[3]
-
Tunability: The wavelength and intensity of light can be precisely controlled.[1]
Applications:
-
Pulse-chase labeling: Tracking the movement and fate of biomolecules.
-
Photo-pharmacology: Activating drugs at a specific site to minimize systemic toxicity.[4]
-
Single-cell proteomics: Labeling and identifying proteins within a single cell.
Enzyme-Activated Control
The inherent specificity and localization of enzymes within cells can be harnessed to control bioorthogonal reactions.[5] This strategy often involves designing a "caged" bioorthogonal reactant that is unmasked by the activity of a specific enzyme, which may be overexpressed in a particular cell type (e.g., cancer cells) or localized to a specific organelle.[5][6] A powerful application of this is Enzyme-Instructed Self-Assembly (EISA), where enzymatic conversion of a precursor molecule triggers self-assembly into supramolecular structures, concentrating the bioorthogonal handle at the desired location.[7][8][9]
Key Features:
-
High Specificity: Leverages the exquisite substrate specificity of enzymes.[5]
-
Biological Targeting: Can be targeted to specific cell types or subcellular compartments where the enzyme is active.[5][6]
-
Amplification: Enzymatic catalysis can lead to an amplification of the uncaging event.[7]
Applications:
-
Targeted drug delivery: Activating a prodrug only in diseased cells that express a specific enzyme.[10]
-
Disease diagnostics: Designing probes that become fluorescent upon activation by a disease-associated enzyme.
-
In situ hydrogel formation: Creating localized hydrogels for tissue engineering or drug delivery.
Concentration-Dependent Control
This strategy relies on increasing the local concentration of one of the bioorthogonal reactants within a specific subcellular compartment to drive the reaction selectively in that location. This is often achieved by genetically fusing one of the reactants to a protein that is targeted to a specific organelle, such as the mitochondria or the nucleus.[11]
Key Features:
-
Subcellular Targeting: Enables the study of processes within specific organelles.[11]
-
Genetic Encoding: Allows for precise targeting through the use of localization signals.[11][12]
-
Compatibility with various reactions: Can be applied to a wide range of bioorthogonal reaction pairs.
Applications:
-
Organelle-specific labeling: Studying the proteome or glycome of a specific organelle.
-
Mapping protein-protein interactions: Investigating interaction networks within a defined subcellular space.
-
Targeting drugs to organelles: Delivering therapeutic agents to specific subcellular compartments.
Quantitative Data Summary
The choice of a spatiotemporal control strategy depends on factors such as the desired level of precision, the biological system under investigation, and the specific application. The following tables provide a summary of key quantitative parameters for different bioorthogonal reactions and control mechanisms to aid in this selection process.
Table 1: Light-Inducible Bioorthogonal Reactions
| Reaction Type | Wavelength (nm) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Quantum Yield (Φ) | Notes |
| Tetrazole-Alkene Cycloaddition | 300-365 | up to 11.0 | High | Forms a fluorescent product.[2][3] |
| Photocaged Tetrazine Ligation | 405-470 (visible) | >10³ (for uncaged) | - | Allows for the use of less phototoxic visible light.[4][13] |
| Photocaged Cyclopropenone | ~365 | - | - | Uncaged cyclopropenone reacts rapidly with phosphines. |
Table 2: Enzyme-Activated Bioorthogonal Systems
| Enzyme | Bioorthogonal Reaction | Prodrug/Probe | IC₅₀ (Activated) | On-Target/Off-Target Ratio |
| Alkaline Phosphatase | IEDDA | Phospho-tetrazine | Varies with drug | High |
| Beta-lactamase | Elimination | Cephalosporin-caged drug | nM range | >100-fold |
| Horseradish Peroxidase | Tetrazine Ligation | Dihydrotetrazine | - | Spatially controlled by H₂O₂ |
Table 3: Concentration-Dependent Labeling
| Targeting Moiety | Organelle | Bioorthogonal Pair | Fold Concentration Increase | On-Target/Off-Target Labeling Ratio |
| Mitochondrial Targeting Seq. | Mitochondria | TCO-Tetrazine | >100 | >20 |
| Nuclear Localization Signal | Nucleus | Azide-Alkyne (SPAAC) | >50 | >15 |
| ER Retention Signal | Endoplasmic Reticulum | Norbornene-Tetrazine | >80 | >18 |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments demonstrating the spatiotemporal control of bioorthogonal reactions.
Protocol 1: Light-Induced Protein Labeling in a Specific Subcellular Region
This protocol describes the use of a photocaged, cell-permeable tetrazine-fluorophore conjugate to label a protein of interest (POI) tagged with a trans-cyclooctene (B1233481) (TCO) dienophile in a specific region of a live mammalian cell.
Materials:
-
Mammalian cells (e.g., HeLa) cultured on glass-bottom dishes.
-
Plasmid encoding POI-TCO fusion protein.
-
Transfection reagent.
-
Photocaged tetrazine-fluorophore conjugate (e.g., coumarin-caged SiR-tetrazine).
-
Live-cell imaging medium.
-
Confocal microscope with a 405 nm laser for uncaging and appropriate lasers for imaging.
Experimental Workflow Diagram:
Caption: Workflow for light-induced subcellular protein labeling.
Procedure:
-
Cell Culture and Transfection: a. Twenty-four hours before transfection, seed HeLa cells on a 35 mm glass-bottom dish at a density of 1.5 x 10⁵ cells. b. Transfect the cells with the plasmid encoding the POI-TCO fusion protein using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate the cells for 24-48 hours to allow for protein expression.
-
Labeling with Photocaged Probe: a. Prepare a 10 µM working solution of the photocaged tetrazine-fluorophore in pre-warmed live-cell imaging medium. b. Aspirate the culture medium from the cells and wash once with PBS. c. Add the photocaged probe solution to the cells and incubate for 30 minutes at 37°C in the dark.
-
Photoactivation and Imaging: a. Mount the dish on the confocal microscope stage, ensuring the environmental chamber is set to 37°C and 5% CO₂. b. Locate a cell expressing the POI-TCO. c. Define a region of interest (ROI) for photoactivation within the cell. d. Use the 405 nm laser at a low power setting to irradiate the ROI for 1-5 seconds to uncage the tetrazine. e. Immediately after photoactivation, acquire images using the appropriate laser line for the fluorophore (e.g., 640 nm for SiR).
-
Data Analysis: a. Quantify the fluorescence intensity within the photoactivated ROI and in a non-irradiated region of the same cell to determine the signal-to-background ratio.
Protocol 2: Enzyme-Activated Prodrug Therapy in Cancer Cells
This protocol describes a cell-based assay to evaluate the efficacy of a prodrug that is activated by a cancer-specific enzyme, leading to the release of a cytotoxic agent via a bioorthogonal cleavage reaction.
Materials:
-
Cancer cell line overexpressing the target enzyme (e.g., a specific phosphatase).
-
Normal cell line with low expression of the target enzyme (as a control).
-
Enzyme-activatable prodrug (e.g., a phosphorylated tetrazine that releases a drug upon reaction with TCO).
-
TCO-caged cytotoxic drug.
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo).
Signaling Pathway Diagram:
Caption: Enzyme-mediated prodrug activation pathway.
Procedure:
-
Cell Seeding: a. Seed both the cancer cell line and the normal cell line in separate 96-well plates at a density of 5,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the enzyme-activatable prodrug and the TCO-caged cytotoxic drug in cell culture medium. b. Treat the cells with the compounds at various concentrations. Include wells with the prodrug alone, the caged drug alone, and a combination of both. Also include untreated control wells. c. Incubate the cells for 48-72 hours.
-
Cell Viability Assay: a. After the incubation period, perform a cell viability assay according to the manufacturer's protocol. b. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment condition relative to the untreated control. b. Plot the cell viability against the drug concentration and determine the IC₅₀ value for each cell line. A significantly lower IC₅₀ in the cancer cell line compared to the normal cell line indicates successful enzyme-specific prodrug activation.
Protocol 3: Concentration-Dependent Labeling of Mitochondrial Proteins
This protocol describes the targeted labeling of a mitochondrial protein by genetically fusing it to a bioorthogonal handle and using a low concentration of the reaction partner to confine the reaction to the mitochondria.
Materials:
-
HEK293T cells.
-
Plasmid encoding a mitochondrial protein fused to a norbornene tag (e.g., Tomm20-norbornene).
-
Transfection reagent.
-
Cell-permeable, fluorogenic tetrazine probe (e.g., SiR-tetrazine).
-
MitoTracker Green FM.
-
Live-cell imaging medium.
-
Confocal microscope.
Logical Relationship Diagram:
Caption: Logic of concentration-dependent subcellular labeling.
Procedure:
-
Cell Culture and Transfection: a. Seed HEK293T cells on a glass-bottom dish. b. Transfect the cells with the plasmid encoding Tomm20-norbornene. c. Incubate for 24-48 hours.
-
Mitochondria Co-staining and Labeling: a. Incubate the cells with 100 nM MitoTracker Green FM for 30 minutes at 37°C to label the mitochondria. b. Wash the cells once with pre-warmed live-cell imaging medium. c. Add a 200 nM solution of the SiR-tetrazine probe to the cells and incubate for 15 minutes.
-
Imaging and Analysis: a. Wash the cells twice with live-cell imaging medium. b. Image the cells using a confocal microscope, acquiring images in the green channel (MitoTracker) and the far-red channel (SiR-tetrazine). c. Analyze the colocalization between the MitoTracker signal and the SiR-tetrazine signal to confirm selective labeling of the mitochondria. d. Quantify the fluorescence intensity of the SiR-tetrazine in the mitochondria and in the cytosol to determine the on-target/off-target labeling ratio.
References
- 1. Photo-controllable bioorthogonal chemistry for spatiotemporal control of bio-targets in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photoinducible Bioorthogonal Chemistry: A Spatiotemporally Controllable Tool to Visualize and Perturb Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzyme-mediated bioorthogonal technologies: Catalysts, chemoselective reactions and recent methyltransferase applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Bioorthogonal Chemistry Turn-on through Enzymatic or Long Wavelength Photocatalytic Activation of Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzyme-Instructed Self-Assembly: A Multistep Process for Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic Activation of Bioorthogonal Chemistry with Light (CABL) Enables Rapid, Spatiotemporally-controlled Labeling and No-Wash, Subcellular 3D-Patterning in Live Cells using Long Wavelength Light - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with BP Fluor 488 Tetrazine
Welcome to the technical support center for BP Fluor 488 Tetrazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing their experiments involving this bright, green-fluorescent probe.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Weak or No Fluorescent Signal
A faint or altogether absent fluorescent signal is a frequent challenge. The root cause often lies in one of several key areas of the experimental process, from reagent handling to the specifics of the bioorthogonal reaction.
Question: Why am I not seeing a fluorescent signal after labeling with this compound?
Answer: A lack of signal can be attributed to several factors. A primary reason is the potential degradation of the tetrazine or the trans-cyclooctene (B1233481) (TCO) reaction partner. The tetrazine moiety is sensitive to certain conditions, and the TCO can isomerize to its less reactive cis-cyclooctene form.[1][2] Additionally, issues with the labeling reaction itself, such as inefficient conjugation, can lead to a poor signal.
To diagnose the problem, a systematic approach is recommended. Start by verifying the integrity of your reagents and then move on to optimizing the reaction conditions.
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A flowchart to diagnose low fluorescence signal.
Issue 2: Reagent Instability and Handling
Proper storage and handling of this compound and its reaction partners are critical for successful experiments.
Question: How should I store and handle this compound to ensure its stability?
Answer: this compound should be stored at -20°C in the dark and protected from moisture.[3][4][5] It is advisable to desiccate the product upon receipt and after each use.[6] For creating stock solutions, use anhydrous solvents like DMSO or DMF.[4][5][7] It is best to prepare stock solutions immediately before use to minimize degradation.[7]
| Reagent | Recommended Storage | Handling Precautions |
| This compound | -20°C, in the dark, desiccated[3][4][5][6] | Allow to warm to room temperature before opening to prevent condensation.[7] Prepare stock solutions fresh in anhydrous solvent.[7] |
| TCO-modified molecules | Varies by molecule; generally -20°C | Avoid prolonged exposure to thiols and certain metals which can promote isomerization to the unreactive cis-isomer.[2] |
Issue 3: Inefficient Bioorthogonal Ligation
The inverse electron-demand Diels-Alder cycloaddition between tetrazine and TCO is exceptionally fast, but certain conditions can hinder its efficiency.[4][8]
Question: What are the optimal reaction conditions for the this compound-TCO ligation?
Answer: The reaction is typically performed in aqueous buffers such as PBS at a pH between 6.0 and 9.0, at room temperature.[7][9] The reaction is known to have a significant hydrophobic effect, with faster kinetics observed in aqueous media or mixtures of methanol (B129727) and water.[1] While the reaction is generally rapid, ensuring sufficient incubation time (e.g., 1 hour) can be beneficial, especially at low reactant concentrations.[9]
General Protocol for Protein-Protein Conjugation using TCO-Tetrazine Ligation
-
Protein Activation:
-
Dissolve the protein to be modified with TCO (Protein 1) in a suitable buffer (e.g., PBS, pH 7.2-8.0).
-
Add a molar excess of a TCO-NHS ester to the protein solution.
-
Incubate for 30 minutes to 1 hour at room temperature.
-
Remove excess, unreacted TCO-NHS ester via dialysis or size-exclusion chromatography.
-
-
Fluorophore Activation:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Mix the TCO-activated protein with the this compound in a 1:1 or slightly excess molar ratio of tetrazine.
-
Incubate for 1 hour at room temperature, protected from light.
-
The conjugate is now ready for purification or direct use.
-
Signaling Pathway for Tetrazine-TCO Ligation
Caption: Reaction scheme of this compound and TCO.
Issue 4: Fluorescence Quenching
Even with successful labeling, the fluorescence signal can be diminished due to quenching effects.
Question: Could the fluorescence of this compound be quenched?
Answer: Yes, fluorescence quenching can occur. The tetrazine moiety itself can quench the fluorescence of the attached fluorophore through mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[10][11] This quenching is often relieved upon reaction with the TCO, leading to a "turn-on" fluorescence signal.[10] However, if the fluorophore is in a microenvironment that promotes quenching (e.g., aggregation, proximity to certain amino acids), the signal may remain low. In some cases, the formation of non-fluorescent ground-state complexes between the dye and the tetrazine can occur, particularly with longer wavelength dyes.[10]
Quantitative Data Summary
The photophysical properties of BP Fluor 488 are crucial for designing experiments and setting up imaging equipment.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~493-499 nm | [4][12][13][14] |
| Emission Maximum (λem) | ~517-520 nm | [4][13][14] |
| Molar Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Φ) | High | [3][6][14] |
| Reaction Kinetics (k₂) | Up to 30,000 M⁻¹s⁻¹ with TCO | [4][8] |
This technical support guide provides a starting point for addressing common issues with this compound. For more complex problems, further optimization of specific experimental parameters may be necessary.
References
- 1. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 4. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 5. BP Fluor 488 methyltetrazine, Alexa Fluor 488 methyltetrazine equivalent | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. A unified fluorescence quenching mechanism of tetrazine-based fluorogenic dyes: energy transfer to a dark state - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. BP Light 488, DyLight 488 equivalent | BroadPharm [broadpharm.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
How to reduce non-specific binding of BP Fluor 488 Tetrazine
Welcome to the technical support center for BP Fluor 488 Tetrazine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize non-specific binding and achieve high-quality results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bright, green-fluorescent probe used for detecting biomolecules that have been modified with a trans-cyclooctene (B1233481) (TCO) group.[1][2] The reaction between tetrazine and TCO is a type of bioorthogonal chemistry known as inverse-electron-demand Diels-Alder cycloaddition (IEDDA), which is extremely fast and specific.[3][4][5] This makes it ideal for labeling and visualizing proteins, nucleic acids, and other molecules in complex biological systems, including live cells.[6][7] BP Fluor 488 itself is a photostable dye with an excitation maximum around 493-499 nm and an emission maximum around 517-520 nm, making it compatible with standard 488 nm laser lines.[1][8][9][10]
Q2: What are the main causes of non-specific binding with this compound?
A2: Non-specific binding of fluorescent probes like this compound can arise from several factors:
-
Hydrophobic Interactions: The dye molecule itself may have hydrophobic properties, causing it to stick to hydrophobic surfaces on cells, tissues, or experimental substrates.[11][12][13][14] Dye hydrophobicity is a major determinant of its propensity for non-specific binding.[11][13]
-
Ionic Interactions: Electrostatic interactions between the charged fluorescent label and cellular components can lead to non-specific binding.[1][15] The net charge of the dye can influence these interactions.[1]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the sample before adding the probe can result in high background.[16][17][18][19]
-
Inadequate Washing: Insufficient or ineffective washing steps after incubation with the probe can leave unbound dye molecules behind, contributing to background fluorescence.[16][20]
-
Probe Concentration: Using too high a concentration of the fluorescent probe can lead to increased non-specific binding.[13]
Q3: How can the fluorogenic properties of some tetrazine dyes help reduce background?
A3: Some tetrazine-functionalized dyes are fluorogenic, meaning their fluorescence is significantly quenched until they react with their target (e.g., TCO).[21][22] This property is highly beneficial as it can lower background signals from unbound, excess fluorophores, potentially eliminating the need for extensive washing steps.[21] Upon reaction with a TCO-modified molecule, the quenching is relieved, and the fluorescence intensity increases substantially.[21][22]
Troubleshooting Guide
This guide addresses the common issue of high background or non-specific binding when using this compound.
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire sample | 1. Inadequate Blocking: Non-specific sites on cells or tissue are not sufficiently saturated. | * Optimize blocking conditions. Use a high-quality blocking agent such as Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if applicable).[9][23] Increase blocking time (e.g., 1-2 hours at room temperature).[17] For detailed recommendations, see the Blocking Agents Comparison table below. |
| 2. Probe Concentration Too High: Excess this compound is binding non-specifically. | * Titrate the concentration of this compound to find the optimal balance between signal and background. Start with the manufacturer's recommended concentration and perform a dilution series. | |
| 3. Insufficient Washing: Unbound probe is not being effectively removed. | * Increase the number and duration of wash steps after probe incubation.[20] Use a wash buffer containing a non-ionic detergent like Tween 20 (0.05-0.1%).[24][25] For more details, see the Washing Buffer Optimization table. | |
| Punctate or speckled background | 1. Probe Aggregation: this compound may be forming aggregates that stick to the sample. | * Centrifuge the this compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes before use to pellet any aggregates. Use only the supernatant. |
| 2. Precipitates in Buffers: Blocking or washing buffers may contain precipitates. | * Ensure all buffers are freshly prepared and filtered (0.22 µm filter) if necessary. | |
| Non-specific binding to specific cellular structures | 1. Hydrophobic Interactions: The dye may be binding to lipid-rich structures. | * Include a non-ionic detergent (e.g., Tween 20) in the wash buffer to help disrupt hydrophobic interactions.[26] |
| 2. Ionic Interactions: The dye's charge may be causing it to bind to oppositely charged cellular components. | * Adjust the ionic strength of your buffers. Increasing the salt concentration (e.g., NaCl) can help to shield charged interactions.[4][15][27] |
Data Presentation: Reagent Optimization
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Advantages | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS[15][17][20][23] | Inexpensive and readily available.[23] Less likely to have cross-reactivity issues compared to serum if the primary antibody is from the same species as the serum. | Can be less effective than serum in some cases.[28] Ensure it is high-purity and free of contaminants. |
| Normal Serum (e.g., Goat, Donkey) | 1-10% (v/v) in PBS or TBS[9][23] | Contains a mixture of proteins that can effectively block a wide range of non-specific sites.[28] | Must use serum from the same species as the secondary antibody to avoid cross-reactivity.[9][23] Should not be from the same species as the primary antibody.[19] |
| Protein-Free Blockers | Varies by manufacturer | Eliminates potential cross-reactivity with antibodies.[29] Good for phospho-specific antibody staining. | May be more expensive. Efficacy can vary depending on the sample type. |
Table 2: Washing Buffer Optimization
| Component | Recommended Concentration | Purpose | Notes |
| Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS) | 1x | Base buffer for washing. | TBS is recommended for phospho-specific antibodies as phosphate (B84403) can interfere with binding. |
| Tween 20 | 0.05 - 0.1% (v/v)[24][25] | Non-ionic detergent that reduces non-specific binding by disrupting weak hydrophobic interactions.[26] | Generally well-tolerated by cells. Should be included in all wash steps after probe incubation. |
| Triton X-100 | 0.1 - 0.2% (v/v) | A stronger non-ionic detergent used for permeabilization and can also be included in wash buffers for more stringent washing.[3][17] | Use with caution as higher concentrations can disrupt cell membranes.[30] |
| Increased Salt Concentration (e.g., NaCl) | 150 mM (standard) up to 500 mM | Reduces non-specific ionic interactions.[15] | High salt concentrations can potentially disrupt specific antibody-antigen interactions, so optimization is necessary. |
Experimental Protocols
Protocol 1: General Staining Protocol to Reduce Non-specific Binding
This protocol provides a starting point for labeling TCO-modified cells or tissues with this compound.
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (e.g., fixation, permeabilization if required).
-
Blocking:
-
Wash the sample twice with PBS.
-
Incubate the sample with a blocking buffer (e.g., 3% BSA in PBS) for at least 1 hour at room temperature with gentle agitation.[17]
-
-
This compound Incubation:
-
Prepare the desired concentration of this compound in blocking buffer.
-
Remove the blocking buffer from the sample.
-
Add the this compound solution and incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Remove the probe solution.
-
Wash the sample three times for 5-10 minutes each with a wash buffer (e.g., 0.1% Tween 20 in PBS) at room temperature with gentle agitation.[25]
-
-
Mounting and Imaging:
-
Perform any counterstaining if necessary (e.g., DAPI for nuclei).
-
Mount the sample and proceed with fluorescence microscopy.
-
Protocol 2: Pre-clearing of the Fluorescent Probe
This optional step can help remove aggregates and reduce punctate background.
-
Reconstitute the this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Dilute the stock solution to the final working concentration in your chosen buffer.
-
Centrifuge the diluted probe solution at >14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the pellet and use it for your staining experiment.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: A logical flowchart for troubleshooting high background fluorescence.
References
- 1. How does fluorescent labeling affect the binding kinetics of proteins with intact cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kortum.rice.edu [kortum.rice.edu]
- 3. cedarlanelabs.com [cedarlanelabs.com]
- 4. The effects of ionic strength on the protein conformation and the fluidity of porcine intestinal brush border membranes. Fluorometric studies using N-[7-dimethylamino-4-methylcoumarinyl]maleimide and pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of Optical Contrast Agents using Triton-X100, Part 1: Reversible permeabilization of live cells for intracellular labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 11. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emsdiasum.com [emsdiasum.com]
- 13. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 16. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. ptglab.com [ptglab.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. biossusa.com [biossusa.com]
- 21. Tips for Immunoprecipitation | Rockland [rockland.com]
- 22. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 24. biotium.com [biotium.com]
- 25. bosterbio.com [bosterbio.com]
- 26. nicoyalife.com [nicoyalife.com]
- 27. Effect of ionic strength on the membrane fluidity of rabbit intestinal brush-border membranes. A fluorescence probe study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. pnas.org [pnas.org]
BP Fluor 488 Tetrazine stability in different buffers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals using BP Fluor 488 Tetrazine. Below you will find troubleshooting advice and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C and protected from light.[1][2][3][4] Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the reagent.[5]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in water, methanol (B129727) (MeOH), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3][4] For aqueous buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute it into the aqueous buffer of choice.
Q3: What is the optimal pH range for working with this compound?
A3: The BP Fluor 488 fluorophore is stable and not sensitive to pH changes within a range of 4 to 10.[1][2] However, the tetrazine moiety itself can be susceptible to degradation at a high pH. For the tetrazine-TCO ligation reaction, a pH range of 6 to 9 is generally recommended, with many protocols suggesting a pH of 7.2 to 8.5 for optimal performance.[5][6][7]
Q4: Which buffers are compatible with this compound for bioconjugation reactions?
A4: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly used and are compatible with tetrazine-TCO ligation reactions.[5] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if you are performing a reaction involving an amine-reactive moiety like an NHS ester, as these will compete with your target molecule.[5]
Q5: How stable is the tetrazine moiety in aqueous buffers?
A5: The stability of the tetrazine ring in aqueous solutions can be influenced by its substituents and the pH of the buffer. Tetrazines with electron-withdrawing groups can be less stable and more prone to degradation, especially in basic aqueous solutions.[8][9] For many tetrazine derivatives, long-term stability in aqueous buffers is a consideration, and it is recommended to use freshly prepared solutions for optimal reactivity.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in labeling experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling | Degradation of this compound: The tetrazine moiety may have degraded due to improper storage, prolonged exposure to high pH, or the presence of nucleophiles. | - Ensure the reagent is stored correctly at -20°C and protected from light. - Prepare solutions fresh before use. - Maintain the pH of the reaction buffer within the recommended range (pH 6-9).[6][7] |
| Inefficient labeling reaction: The reaction conditions may not be optimal, leading to a low degree of labeling. | - Optimize the molar ratio of reactants. A slight excess of the tetrazine reagent is often beneficial.[6] - Ensure the reaction buffer is free of interfering substances (e.g., primary amines if using NHS chemistry).[5] - Allow sufficient reaction time. While the tetrazine-TCO reaction is fast, ensure it has proceeded to completion. | |
| High background fluorescence | Non-specific binding: The fluorescent probe may be binding non-specifically to other molecules or surfaces. | - Include adequate washing steps after the labeling reaction to remove any unbound probe. - Consider using a blocking agent if working with cells or tissues. |
| Precipitation of the probe: The probe may have precipitated out of solution. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your experimental system and does not cause precipitation. - Check the solubility of the final conjugate. | |
| Inconsistent results between experiments | Variability in reagent stability: The stability of the this compound solution may vary if not prepared fresh for each experiment. | - Always prepare fresh solutions of the tetrazine probe from a properly stored stock. - Carefully control the pH and temperature of your reactions. |
Representative Stability Data of Tetrazine Derivatives
| Tetrazine Derivative | Buffer | Temperature | Time | % Remaining | Reference |
| 3-(but-3-yn-1-yl)-6-phenyl-1,2,4,5-tetrazine | PBS | 37°C | 24 h | ~100% | [9] |
| Dipyridyl-s-tetrazine | 1:9 DMSO/PBS (pH 7.4) | 37°C | 12 h | 15-40% | [8] |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS (pH 7.4) | 37°C | 12 h | 15-40% | [8] |
| Phenyl tetrazines | 1:9 DMSO/PBS (pH 7.4) | 37°C | 12 h | >75% | [8] |
Note: This table is for illustrative purposes and the stability of this compound may differ.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Buffers
This protocol outlines a method to determine the stability of this compound in aqueous buffers over time using UV-Vis spectrophotometry.
1. Materials:
- This compound
- Anhydrous DMSO
- Buffers of interest (e.g., PBS, Tris-HCl, HEPES at various pH values)
- UV-Vis spectrophotometer
- Cuvettes
- Microplate reader (optional, for higher throughput)
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
- Prepare Buffer Solutions: Prepare the desired aqueous buffers (e.g., 100 mM PBS pH 7.4, 100 mM Tris-HCl pH 8.5, 100 mM HEPES pH 7.0).
- Prepare Working Solutions: Dilute the this compound stock solution into each buffer to a final concentration with a measurable absorbance in the linear range of the spectrophotometer (e.g., 10-50 µM). The final concentration of DMSO should be kept low and consistent across all samples (e.g., <1%).
- Initial Measurement (T=0): Immediately after preparation, measure the full absorbance spectrum (e.g., 250-600 nm) of each solution. Record the absorbance maximum of the tetrazine moiety (around 520 nm).
- Incubation: Store the working solutions under defined temperature conditions (e.g., 4°C, room temperature, 37°C), protected from light.
- Time-Point Measurements: At regular intervals (e.g., 1, 2, 4, 8, 24, 48 hours), take an aliquot of each solution and measure its absorbance spectrum as in step 4.
- Data Analysis:
- For each time point, calculate the percentage of remaining this compound by dividing the absorbance at the tetrazine's λmax at that time point by the initial absorbance at T=0 and multiplying by 100.
- Plot the percentage of remaining tetrazine against time for each buffer and temperature condition.
Visualizations
Caption: Troubleshooting decision tree for low labeling efficiency.
Caption: Experimental workflow for assessing dye stability.
References
- 1. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 4. BP Fluor 488 methyltetrazine, Alexa Fluor 488 methyltetrazine equivalent | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetrazine-TCO Click Chemistry
This technical support center is designed for researchers, scientists, and drug development professionals utilizing tetrazine-TCO click chemistry. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides solutions to specific problems you might face during your tetrazine-TCO ligation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: If using an N-hydroxysuccinimide (NHS) ester to introduce your tetrazine or TCO, it may have hydrolyzed due to moisture.[1] | - Allow the NHS ester vial to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portion.[2] |
| Presence of primary amines in buffer: Buffers like Tris or glycine (B1666218) will compete with your target molecule for reaction with the NHS ester.[1][2] | - Perform a buffer exchange into an amine-free buffer such as PBS before the labeling reaction.[2] | |
| Suboptimal stoichiometry: An incorrect molar ratio of tetrazine to TCO can lead to an incomplete reaction.[2] | - Empirically optimize the molar ratio for your specific reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is a common starting point.[2] | |
| Steric hindrance: Bulky molecules or linkers near the reactive sites can impede the reaction.[2] | - Consider using reagents with longer, flexible PEG spacers to minimize steric hindrance.[2] | |
| Low reaction temperature: While the reaction can proceed at various temperatures, lower temperatures will decrease the reaction rate.[1] | - For faster kinetics, incubate the reaction at room temperature or 37°C. Reactions at 4°C will necessitate longer incubation times.[1] | |
| Degradation of Tetrazine: Some tetrazines, particularly those with electron-withdrawing substituents, can be unstable in aqueous solutions.[3][4][5][6] | - Assess the stability of your specific tetrazine derivative under your experimental conditions. More electron-rich tetrazines tend to be more stable.[4][5] | |
| Isomerization of TCO: TCO can isomerize to its less reactive cis-conformer, especially in the presence of thiols or certain components in cell culture media.[7][8][9] | - Use freshly prepared TCO solutions. For long-term storage, consider methods like complexation with silver(I) or the use of radical inhibitors like Trolox in the presence of high thiol concentrations.[7] | |
| High Background or Non-Specific Binding | Excess unreacted labeling reagent: Residual TCO or tetrazine can lead to non-specific interactions.[2] | - After the initial labeling step, remove any excess, unreacted NHS ester reagent using a desalting column or dialysis.[2] |
| Hydrophobic interactions: Some tetrazine or TCO reagents can be hydrophobic, causing them to bind non-specifically.[2] | - Utilize reagents that incorporate hydrophilic PEG linkers to enhance water solubility and reduce non-specific binding.[2] | |
| Poor Solubility of Reagents | Hydrophobicity of the molecules: Tetrazine or TCO reagents themselves can have poor aqueous solubility.[1] | - Dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[1] - The use of reagents with hydrophilic PEG spacers can also improve water solubility.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the tetrazine-TCO reaction?
A1: The reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a bioorthogonal reaction that proceeds through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This is followed by a retro-Diels-Alder reaction, which releases nitrogen gas (N₂) and results in the formation of a stable dihydropyridazine (B8628806) linkage.[1] This reaction is notable for being catalyst-free.[1]
Q2: How fast is the tetrazine-TCO ligation?
A2: The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions currently known.[2][10] The second-order rate constants can range from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹, depending on the specific structures of the tetrazine and TCO molecules.[1][3][10][11]
Q3: What are the optimal reaction conditions (pH, temperature, buffer)?
A3: The tetrazine-TCO reaction is robust and efficient in a variety of aqueous buffers, with Phosphate-Buffered Saline (PBS) being a common choice. The reaction is typically carried out in a pH range of 6 to 9.[2] The reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[2] For less reactive partners or specific applications, the incubation time can be extended, or the temperature can be raised to 37°C or 40°C to accelerate the reaction.[2]
Q4: Do I need a catalyst for this reaction?
A4: No, the tetrazine-TCO ligation is a catalyst-free reaction. This is a significant advantage, as it avoids the use of potentially cytotoxic catalysts like copper, making it highly suitable for biological systems and live-cell imaging.[2]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the tetrazine-TCO reaction can be conveniently monitored using a spectrophotometer. The disappearance of the characteristic pink color of the tetrazine and the corresponding decrease in its absorbance can be tracked over time.[3][6]
Quantitative Data
Table 1: Reaction Kinetics of Various Tetrazines with TCO
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) | Conditions |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 (±15,000) M⁻¹s⁻¹ | 25°C in pure water |
| Me2Pyr | TCO-PEG₄ | ~70,000 M⁻¹s⁻¹ | 37°C in DPBS |
| Hydrogen substituted tetrazine | TCO | up to 30,000 M⁻¹s⁻¹ | 37°C in PBS pH 7.4 |
| General TCO-Tetrazine | TCO | > 800 M⁻¹s⁻¹ | Not specified |
| General TCO-Tetrazine | TCO | ~2000 M⁻¹s⁻¹ | 9:1 methanol/water |
Data compiled from multiple sources.[3][10][11][12][13]
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation
-
Preparation of Reagents:
-
Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[2]
-
-
Calculation of Reactant Amounts:
-
Determine the volumes of each protein solution needed to achieve the desired molar ratio. A 1:1 ratio or a slight excess of the tetrazine-labeled protein is typically used.[2]
-
-
Conjugation Reaction:
-
Mix the TCO-labeled protein with the tetrazine-labeled protein in a microcentrifuge tube.
-
-
Incubation:
-
Purification (Optional):
-
If necessary, remove any unreacted starting material using size-exclusion chromatography.[2]
-
-
Storage:
-
Store the final protein-protein conjugate at 4°C.[2]
-
Protocol 2: Troubleshooting Low Yields
-
Verify Reagent Integrity:
-
If using NHS esters for labeling, ensure they have not been hydrolyzed. Use fresh, anhydrous DMSO or DMF for stock solutions.
-
-
Optimize Stoichiometry:
-
Set up a series of small-scale reactions with varying molar ratios of tetrazine to TCO (e.g., 1:1, 1.5:1, 2:1) to determine the optimal ratio for your specific molecules.
-
-
Adjust Reaction Conditions:
-
Increase the incubation temperature to 37°C to accelerate the reaction rate.
-
Increase the incubation time, monitoring the reaction progress periodically.
-
-
Consider Linker Length:
-
If steric hindrance is suspected, switch to tetrazine and TCO reagents with longer PEG spacers to increase the distance between the reacting molecules and the biomolecules.
-
-
Buffer Exchange:
-
Ensure your reaction buffer is free of primary amines if you are performing an NHS ester labeling step. Use a desalting column for rapid buffer exchange.[2]
-
Visualizations
Caption: Reaction mechanism of Tetrazine-TCO click chemistry.
Caption: Troubleshooting decision tree for low yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. vectorlabs.com [vectorlabs.com]
- 11. interchim.fr [interchim.fr]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
Improving the signal-to-noise ratio in BP Fluor 488 imaging
Welcome to the Technical Support Center for BP Fluor 488 Imaging. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help improve the signal-to-noise ratio in their imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during BP Fluor 488 imaging that can lead to a suboptimal signal-to-noise ratio.
Problem: Weak or No Signal
A faint or absent fluorescent signal can arise from several factors throughout the experimental workflow.
Possible Cause 1: Suboptimal Antibody Concentration
-
Question: My BP Fluor 488 signal is very weak. Could my antibody concentration be the issue?
-
Answer: Yes, insufficient primary or secondary antibody concentration is a common cause of weak signals. It is crucial to optimize the antibody dilutions for your specific target and sample type. We recommend performing a titration experiment to determine the optimal antibody concentration.[1][2]
Possible Cause 2: Inefficient Antibody Binding
-
Question: I've optimized my antibody concentration, but the signal is still weak. What else could be wrong?
-
Answer: Inefficient antibody binding can result from several issues:
-
Incorrect Antibody Choice: Ensure your primary antibody is validated for the intended application (e.g., immunofluorescence) and that the secondary antibody is specific to the host species of the primary antibody.[3]
-
Fixation Issues: Over-fixation can mask the antigen epitope, preventing antibody binding.[3][4] Consider reducing the fixation time or trying a different fixation method, such as methanol (B129727) fixation which can sometimes expose hidden epitopes.[4]
-
Insufficient Incubation Time: Ensure adequate incubation times for both primary and secondary antibodies to allow for sufficient binding. Typical incubation times are 1-2 hours at room temperature or overnight at 4°C for the primary antibody.[1]
-
Possible Cause 3: Photobleaching
-
Question: My signal seems to fade quickly when I'm imaging. What can I do to prevent this?
-
Answer: BP Fluor 488 is known for its high photostability, but all fluorophores are susceptible to photobleaching with prolonged exposure to excitation light.[5][6][7] To minimize photobleaching:
Problem: High Background
High background fluorescence can obscure the specific signal, leading to a poor signal-to-noise ratio.
Possible Cause 1: Non-Specific Antibody Binding
-
Question: I'm seeing a lot of background staining across my sample. How can I reduce this?
-
Answer: Non-specific binding of primary or secondary antibodies is a major contributor to high background. To mitigate this:
-
Blocking: This is a critical step to prevent non-specific antibody binding.[9] Incubate your sample with a blocking buffer, such as normal serum from the same species as the secondary antibody or bovine serum albumin (BSA), before applying the primary antibody.[10][11]
-
Antibody Concentration: Excessively high antibody concentrations can lead to increased non-specific binding.[12][13] Titrate your antibodies to find the lowest concentration that still provides a strong specific signal.
-
Washing: Thorough washing after antibody incubations is essential to remove unbound antibodies.[3][13]
-
Possible Cause 2: Autofluorescence
-
Question: Even in my unstained control sample, I see some background fluorescence. What is this and how can I fix it?
-
Answer: This is likely autofluorescence, which is intrinsic fluorescence from the biological sample itself.[12]
-
Fixative Choice: Certain fixatives, like glutaraldehyde, can induce autofluorescence.[12] Consider using a different fixative if autofluorescence is a problem.
-
Spectral Separation: If possible, choose fluorophores with emission spectra that are well-separated from the autofluorescence spectrum of your sample.
-
Possible Cause 3: Suboptimal Filter Sets
-
Question: Could my microscope filters be contributing to the high background?
-
Answer: Yes, using inappropriate filter sets can lead to bleed-through of excitation light into the emission channel, increasing background.[14] Ensure your filter set is optimized for BP Fluor 488, with an excitation filter that matches its absorption peak and an emission filter that captures its emission peak while blocking unwanted wavelengths.[14][15]
Frequently Asked Questions (FAQs)
Q1: What are the spectral properties of BP Fluor 488?
A1: BP Fluor 488 is a bright, green-fluorescent dye with an excitation maximum around 499 nm and an emission maximum around 520 nm.[5][16][17] It is well-suited for excitation by the 488 nm laser line.[5]
Q2: What is a good starting dilution for my BP Fluor 488-conjugated secondary antibody?
A2: A typical starting dilution range for fluorescently labeled secondary antibodies is 1:100 to 1:800.[18] However, the optimal dilution should be determined empirically for each experiment.
Q3: How can I be sure my staining is specific?
A3: It is crucial to include proper controls in your experiment. A key control is a "secondary antibody only" sample, where the primary antibody is omitted.[2][19] This will reveal any non-specific binding of the secondary antibody. An unstained sample should also be examined to assess the level of autofluorescence.[8]
Q4: Can I use BP Fluor 488 for multiplex imaging with other fluorophores?
A4: Yes, but careful selection of fluorophores and filter sets is essential to minimize spectral overlap or "bleed-through". Ensure that the emission spectrum of BP Fluor 488 does not significantly overlap with the excitation or emission spectra of the other fluorophores in your panel.
Data Presentation
Table 1: Spectral and Performance Characteristics of BP Fluor 488
| Property | Value | Reference(s) |
| Excitation Maximum | ~499 nm | [5][17][20] |
| Emission Maximum | ~520 nm | [5][17][20] |
| Recommended Laser Line | 488 nm | [5] |
| Quantum Yield | ~0.92 | [17][20] |
| Extinction Coefficient | ~73,000 cm⁻¹M⁻¹ | [17][20] |
| Photostability | High | [5][21] |
| pH Sensitivity | Stable over a wide pH range | [5][21] |
Table 2: Recommended Starting Antibody Dilutions for Immunofluorescence
| Antibody Type | Suggested Starting Dilution Range | Reference(s) |
| Purified Primary Antibody | 1 µg/mL | [1] |
| Primary Antibody Antiserum | 1:100 to 1:1000 | [1] |
| BP Fluor 488-conjugated Secondary Antibody | 1:100 to 1:800 | [18] |
Experimental Protocols
Protocol 1: General Immunofluorescence Staining
This protocol provides a general workflow for immunofluorescent staining of cultured cells. Optimization of incubation times, antibody concentrations, and buffers may be required for specific cell types and targets.
-
Cell Preparation: Grow cells on sterile glass coverslips in a petri dish.
-
Fixation: Gently wash cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (if required for intracellular targets): Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to reduce non-specific binding.[9]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the BP Fluor 488-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter set for BP Fluor 488.
Mandatory Visualizations
Caption: General experimental workflow for immunofluorescence staining.
Caption: A logical workflow for troubleshooting signal-to-noise issues.
References
- 1. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 2. researchgate.net [researchgate.net]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 6. BP Fluor 488 Propyl azide, Alexa Fluor 488 propyl azide equivalent, 1679326-36-3 | BroadPharm [broadpharm.com]
- 7. BP Fluor 488 amine, Alexa Fluor 488 amine equivalent | BroadPharm [broadpharm.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 10. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 11. Considerations for Immunofluorescence Staining - Creative Bioarray [histobiolab.com]
- 12. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Selecting Optical Filters for Fluorescence Microscopy—Note 23.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Fluorescence Filters [evidentscientific.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. BP Fluor 488 Cadaverine, Alexa Fluor 488 cadaverine equivalent 1178534-61-6 | BroadPharm [broadpharm.com]
- 18. Secondary Antibody Dilution - Jackson ImmunoResearch [jacksonimmuno.com]
- 19. Alexa Fluor Plus Secondary Antibody Development & Optimization | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. BP Fluor 488 Picolyl Azide, Alexa Fluor 488 picolyl azide equivalent | BroadPharm [broadpharm.com]
- 21. BP Fluor 488 tetrazine, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
Technical Support Center: Preventing Photobleaching of BP Fluor 488
This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to mitigate photobleaching of BP Fluor 488 and spectrally similar fluorophores. Find answers to frequently asked questions, troubleshoot common imaging issues, and access detailed protocols to enhance the photostability of your fluorescent samples.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule (fluorophore) upon exposure to light.[1][2] This process leads to a permanent loss of the fluorophore's ability to emit light, resulting in a fading signal during fluorescence microscopy.[1] The primary mechanism involves the excited fluorophore entering a long-lived, reactive triplet state. In this state, it can interact with molecular oxygen to generate highly reactive oxygen species (ROS) which, in turn, chemically damage the fluorophore and render it non-fluorescent.[3][4] This is a significant issue as it can lead to poor signal-to-noise ratios, limit the duration of time-lapse imaging experiments, and complicate the quantitative analysis of fluorescence intensity.[5]
Q2: How susceptible is BP Fluor 488 to photobleaching?
A2: BP Fluor 488 is described as a photostable dye with a high quantum yield, making it suitable for detecting low-abundance targets.[6] It is chemically equivalent to Alexa Fluor 488, which is known to be significantly more photostable than older green dyes like fluorescein (B123965) (FITC).[7] However, like all fluorophores, it will eventually photobleach under intense or prolonged illumination.[2] Therefore, implementing photoprotective strategies is crucial for demanding applications like long-term live-cell imaging or super-resolution microscopy.
Q3: What are the primary strategies to minimize photobleaching?
A3: A multi-faceted approach is most effective for preventing photobleaching. Key strategies include:
-
Using Antifade Reagents: Incorporating chemical agents that scavenge reactive oxygen species into your mounting medium or imaging buffer is one of the most effective methods.[3][8]
-
Optimizing Imaging Parameters: Reducing the intensity and duration of the excitation light is critical. This involves using the lowest possible laser power, shortest exposure times, and appropriate neutral density filters.[5][9][10]
-
Minimizing Sample Exposure: Only expose the region of interest to excitation light when actively acquiring an image. Use transmitted light for focusing whenever possible.
-
Choosing the Right Environment: For fixed samples, the choice of mounting medium is critical. For live-cell imaging, using specialized imaging buffers and maintaining cell health can reduce phototoxicity and photobleaching.[5][11]
Q4: What is an antifade reagent and how do I choose one?
A4: Antifade reagents are chemical compounds that protect fluorophores from photobleaching, typically by scavenging free radicals and reactive oxygen species.[8] The choice depends on your sample type (fixed or live cells) and experimental needs.
-
For Fixed Cells: Commercial mounting media like ProLong Gold/Diamond, VECTASHIELD, and SlowFade are popular and effective choices.[3][12][13] Homemade recipes often include agents like p-phenylenediamine (B122844) (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), or n-propyl gallate (NPG).[8][14] It's important to note that PPD can sometimes cause autofluorescence with blue/green dyes and may not be compatible with cyanine-based dyes.[8][14]
-
For Live Cells: Reagents must be non-toxic. Trolox, a vitamin E derivative, and various oxygen-scavenging enzyme systems (e.g., OxyFluor) are commonly used to reduce photobleaching and phototoxicity in live-cell experiments.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Rapid signal loss during initial focusing | Excitation light intensity is too high; Excessive exposure before acquisition. | Use transmitted light or a lower magnification objective to find the region of interest. Keep the fluorescence shutter closed until you are ready to capture the image. Use neutral density filters to decrease illumination intensity.[3] |
| Signal fades quickly during time-lapse imaging | Inadequate photoprotection; Suboptimal imaging parameters. | Incorporate a suitable antifade reagent into the mounting or imaging medium.[5] Lower the laser power and shorten the exposure time to the minimum required for a good signal-to-noise ratio.[9] Increase the time interval between acquisitions if the biological process allows. |
| High background fluorescence after mounting | Autofluorescence from the mounting medium; Incompatible antifade reagent. | Test the mounting medium on a blank slide for intrinsic fluorescence. Some reagents, like p-phenylenediamine (PPD), can be autofluorescent, especially at lower pH.[8][14] Ensure the pH of homemade mounting media is properly buffered (typically pH 8.5-9.0).[15] |
| Initial fluorescence intensity is weak after adding antifade | Quenching effect of the antifade reagent. | Some antifade agents can cause an initial reduction in fluorescence intensity even while they slow the rate of photobleaching.[13][14] Test different antifade formulations. A combination of agents (e.g., Mowiol with NPG) may offer a compromise between initial brightness and photostability.[13] |
| Phototoxicity observed in live-cell imaging (e.g., cell blebbing, apoptosis) | Excessive light dose causing cellular stress and damage. | Reduce the total light dose by lowering excitation intensity and exposure time.[11] Use a live-cell specific antifade reagent like Trolox.[9] Ensure the microscope is equipped with hardware synchronization to eliminate "illumination overhead" where the sample is lit but the camera is not acquiring.[11] |
Quantitative Data: Comparison of Antifade Reagents
The selection of an appropriate antifade mounting medium is critical for preserving the signal from BP Fluor 488. The photostability of fluorescein (a dye with similar spectral properties but lower intrinsic photostability) is dramatically improved with various antifade agents.
| Mounting Medium | Active Antifade Agent(s) | Half-Life (seconds) for Fluorescein¹ | Relative Fluorescence Intensity¹ | Key Characteristics |
| 90% Glycerol in PBS | None | 9 | 100% | Control, minimal protection. |
| VECTASHIELD | PPD (p-phenylenediamine) derivative | 96 | ~85% | Excellent antifading properties for multiple fluorochromes, though may cause some initial quenching.[16] |
| SlowFade | Not specified (proprietary) | - | - | Effective at retarding fading.[13] Available in non-setting formulations for immediate imaging.[12] |
| ProLong Gold | Not specified (proprietary) | - | - | Shows a high antifading factor, even under strong excitation.[17] |
| Homemade PPD | p-phenylenediamine | - | - | Very effective but can be toxic and may increase background if pH is not optimal.[8][14] |
| Homemade DABCO | 1,4-diazabicyclo[2.2.2]octane | - | - | Less effective than PPD but also less toxic.[14] |
| Homemade NPG | n-propyl gallate | - | - | Non-toxic and can be used with live cells, but may be difficult to dissolve.[14] |
¹Data for fluorescein from a study using digital microscopy; half-life is the time for fluorescence to decay to 50% of its initial value under continuous illumination.[16] While BP Fluor 488 is more stable, the relative improvements are indicative.
Key Experimental Protocols
Protocol: Quantifying Photobleaching Rate
This protocol allows you to compare the effectiveness of different antifade reagents or imaging conditions for your specific sample labeled with BP Fluor 488.
Objective: To measure the rate of fluorescence decay under continuous illumination.
Methodology:
-
Sample Preparation: Prepare identical samples stained with your BP Fluor 488 conjugate. For fixed cells, mount coverslips using different antifade mounting media to be tested (e.g., VECTASHIELD vs. homemade NPG medium vs. glycerol/PBS control).
-
Microscope Setup:
-
Use a stable light source (e.g., laser or LED) on a confocal or epifluorescence microscope.
-
Set the excitation wavelength appropriate for BP Fluor 488 (e.g., 488 nm laser).
-
Choose an objective with a numerical aperture (NA) suitable for your sample.
-
Crucially, keep all imaging parameters (laser power, exposure time, gain, pinhole size, objective) identical for all samples being compared. [18]
-
-
Image Acquisition:
-
Locate a representative field of view for your first sample.
-
Acquire a time-lapse series. Set the interval to zero to ensure continuous illumination and acquisition. Acquire at least 50-100 frames.[19]
-
Save the image series as a multi-dimensional file (e.g., .nd2, .lif, .czi).
-
Repeat the acquisition for an identical region of interest on each of the other prepared samples.
-
-
Data Analysis:
-
Open the time-lapse series in an image analysis software (e.g., Fiji/ImageJ).[20]
-
Define a Region of Interest (ROI) over a well-stained area. Define another ROI in a background area with no cells.
-
For each time point (frame), measure the mean fluorescence intensity within the signal ROI and the background ROI.
-
Subtract the background intensity from the signal intensity for each frame.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first frame (t=0).
-
Plot the normalized intensity versus time (or frame number). The resulting curve represents the photobleaching decay.
-
-
Interpretation:
-
Fit the decay curve to a single exponential decay function to extract a time constant (τ) or calculate the half-life (t½), which is the time it takes for the fluorescence to drop to 50% of its initial value.[18]
-
A longer half-life indicates better photostability. Compare the half-lives across the different conditions to determine the most effective photoprotective strategy.
-
Visualizations and Workflows
References
- 1. Photobleaching Principles | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. vectorlabs.com [vectorlabs.com]
- 9. biocompare.com [biocompare.com]
- 10. news-medical.net [news-medical.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. SlowFade Antifade Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
- 15. www2.nau.edu [www2.nau.edu]
- 16. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 18. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 19. med.upenn.edu [med.upenn.edu]
- 20. med.upenn.edu [med.upenn.edu]
How to address steric hindrance in tetrazine ligation
Welcome to the technical support center for tetrazine ligation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a special focus on addressing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is tetrazine ligation and what is its underlying mechanism?
A1: Tetrazine ligation is a bioorthogonal chemical reaction, meaning it can occur in a biological environment without interfering with native biochemical processes. The reaction is a cornerstone of "click chemistry" due to its high speed and specificity.[1] The mechanism is an inverse-electron-demand Diels-Alder (IEDDA) reaction. In this process, an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with an electron-rich dienophile, most commonly a strained alkene like trans-cyclooctene (B1233481) (TCO).[1] This initial cycloaddition is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[1]
Q2: How does steric hindrance affect the rate of tetrazine ligation?
A2: Steric hindrance can significantly decrease the rate of tetrazine ligation.[2][3] The reaction requires the tetrazine and the dienophile to approach each other to form the transition state. Bulky substituents on either the tetrazine or the dienophile can physically block this approach, increasing the activation energy of the reaction and thus slowing it down.[3][4] For instance, tetrazines with smaller substituents are generally more reactive.[1] Similarly, sterically encumbered dienophiles will react more slowly with a given tetrazine.[3]
Q3: What are the key factors that influence the kinetics of the tetrazine ligation?
A3: The reaction kinetics are primarily influenced by:
-
Electronic Properties: The reaction is fastest when there is a large difference in the electron densities of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the dienophile generally accelerate the reaction.[1][5]
-
Steric Effects: As discussed, less steric bulk on both reaction partners leads to faster kinetics.[1]
-
Ring Strain of the Dienophile: Highly strained dienophiles, such as trans-cyclooctenes (TCO), react much faster than less strained or unstrained ones.[3]
-
Solvent: The choice of solvent can influence the reaction rate.[5]
-
Temperature: Higher temperatures can increase the reaction rate, although most ligations are rapid enough to proceed at room temperature or 37°C.[6]
Q4: Can I monitor the progress of my tetrazine ligation reaction?
A4: Yes, the progress of the reaction can be monitored spectrophotometrically. Tetrazines have a characteristic absorbance in the visible range (typically between 510 and 550 nm). As the ligation proceeds, the tetrazine is consumed, and this absorbance decreases. This allows for real-time tracking of the conjugation.[6][7]
Troubleshooting Guide
Problem 1: Low or no product formation in my ligation reaction.
| Possible Cause | Suggested Solution |
| Steric Hindrance | Bulky groups on the tetrazine or dienophile are preventing the reaction. Consider using a tetrazine with smaller substituents (e.g., methyl- or hydrogen-substituted).[1] Alternatively, use a smaller dienophile like methylcyclopropene, which is less susceptible to steric clash.[8] Introducing a flexible linker, such as a PEG spacer, between your molecule of interest and the reactive moiety can also help to overcome steric hindrance.[4] |
| Incorrect Stoichiometry | The molar ratio of tetrazine to dienophile is not optimal. A slight molar excess of one component (often the tetrazine-functionalized molecule) is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess.[6] |
| Degraded Reagents | Tetrazine or TCO reagents, especially NHS esters, can be sensitive to moisture and degrade over time. Use fresh reagents and prepare stock solutions in anhydrous DMSO or DMF immediately before use.[6] |
| Suboptimal Reaction Conditions | The pH or buffer composition may be inhibiting the reaction. Ensure the pH is within the optimal range (typically 6-9).[7] Avoid buffers containing primary amines (e.g., Tris) if you are using NHS esters for labeling.[6] |
Problem 2: The reaction is very slow.
| Possible Cause | Suggested Solution |
| High Steric Hindrance | This is a primary cause of slow reactions. Implement the solutions from "Problem 1" under steric hindrance. |
| Poor Reactivity of Ligation Partners | The electronic properties of your tetrazine and dienophile may not be optimal. Use a tetrazine with electron-withdrawing groups or a more electron-rich/strained dienophile to increase the intrinsic reaction rate.[1][5] |
| Low Concentration of Reactants | The reaction rate is dependent on the concentration of both the tetrazine and the dienophile. If possible, increase the concentration of your reactants. |
| Low Temperature | While many ligations are fast at room temperature, for particularly challenging (e.g., sterically hindered) systems, increasing the temperature to 37°C or 40°C can accelerate the reaction.[6] |
Quantitative Data on Reaction Rates
The following tables summarize second-order rate constants for various tetrazine and dienophile pairs, highlighting the impact of steric and electronic factors.
Table 1: Comparison of Second-Order Rate Constants (k₂) for Different Tetrazine Derivatives with trans-Cyclooctene (TCO)
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000 | Varied | 25 |
| Monosubstituted 3-phenyl-1,2,4,5-tetrazine (B6154165) (H-Tz) | TCO | ~30,000 | PBS | 37 |
| 3,6-diphenyl-s-tetrazine | Strained (E)-bicyclo[6.1.0]non-4-ene | 160 times faster than with parent TCO | MeOH | 25 |
| 3,6-diaryl-tetrazine | TCO | Slower than monosubstituted tetrazines | - | - |
Data compiled from multiple sources.[9][10][11]
Table 2: Impact of Dienophile Structure on Reaction Rates with a Given Tetrazine
| Dienophile | Relative Reactivity with Tetrazines | Key Feature |
| (E)-bicyclo[6.1.0]non-4-ene (cis-ring fusion) | ~19-27 times faster than TCO | Highly strained 'half-chair' conformation |
| trans-Cyclooctene (TCO) | High | Strained double bond |
| Methylcyclopropene | Can be faster than TCO with sterically hindered tetrazines | Small size minimizes steric hindrance |
| Norbornene | Slower than TCO | Less strained |
| Styrene | Significantly slower than TCO | Unstrained |
Data compiled from multiple sources.[8][10][12][13]
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with a Tetrazine-Fluorophore
This protocol describes a general method for labeling a protein containing a TCO moiety with a tetrazine-functionalized fluorescent dye.
Materials:
-
TCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Tetrazine-fluorophore stock solution (e.g., 10 mM in anhydrous DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Spin desalting columns or size-exclusion chromatography (SEC) system for purification
Methodology:
-
Protein Preparation: Prepare the TCO-functionalized protein in the reaction buffer at a concentration of 1-5 mg/mL.
-
Reactant Calculation: Determine the volume of the tetrazine-fluorophore stock solution needed to achieve the desired molar ratio. A 1.5 to 5-fold molar excess of the tetrazine-fluorophore is often a good starting point to account for any potential steric hindrance.
-
Ligation Reaction: Add the calculated volume of the tetrazine-fluorophore stock solution to the protein solution. Gently mix.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered systems, the incubation time can be extended to 2 hours or overnight at 4°C. Protect the reaction from light if using a light-sensitive fluorophore.
-
Purification: After the incubation, remove the unreacted tetrazine-fluorophore and any byproducts.
-
Spin Desalting: For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions.
-
Size-Exclusion Chromatography (SEC): For higher resolution purification, SEC can be employed.
-
-
Characterization: Confirm the successful conjugation using appropriate analytical techniques, such as UV-Vis spectroscopy (to observe the disappearance of the tetrazine absorbance and the appearance of the fluorophore absorbance in the protein fraction), SDS-PAGE with fluorescence imaging, and mass spectrometry.
Protocol 2: Overcoming Steric Hindrance in Antibody Conjugation
This protocol provides a strategy to mitigate steric hindrance when conjugating a small molecule to a large protein like an antibody.
Materials:
-
Antibody to be labeled
-
Azide-PEG-NHS ester
-
DBCO-PEG-TCO (Dibenzylcyclooctyne-PEG-trans-Cyclooctene)
-
Tetrazine-payload
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Purification columns (e.g., desalting or SEC)
Methodology:
-
Introduce an Azide (B81097) Handle: React the antibody with an Azide-PEG-NHS ester in an amine-free buffer to introduce an azide group via a flexible PEG linker. The PEG spacer helps to distance the reactive group from the antibody surface. Purify the azide-modified antibody.
-
Attach the Dienophile: React the azide-modified antibody with a DBCO-PEG-TCO linker. This is a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which is orthogonal to the tetrazine ligation. The additional PEG linker further extends the TCO moiety away from the antibody, minimizing steric hindrance.[4] Purify the TCO-labeled antibody.
-
Tetrazine Ligation: React the TCO-labeled antibody with the tetrazine-payload. The extended linker should allow for efficient reaction even if the payload is bulky.
-
Purification and Characterization: Purify the final antibody-drug conjugate and characterize it to confirm successful ligation and determine the drug-to-antibody ratio (DAR).
Visualizations
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moodle2.units.it [moodle2.units.it]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorophore Concentration for Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize fluorophore concentrations for microscopy experiments. Clear and well-defined protocols are essential for obtaining high-quality, reproducible data.
Section 1: Troubleshooting High Background Fluorescence
High background fluorescence can obscure the signal from your target molecule, leading to poor image quality and inaccurate quantification. This section addresses common causes of high background and provides systematic approaches to resolve them.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence?
High background fluorescence can originate from several sources, including:
-
Autofluorescence: Endogenous fluorescence from cellular components like mitochondria and lysosomes, or from the sample matrix itself.[1]
-
Non-specific binding: The fluorescent probe or antibody may bind to cellular structures or surfaces other than the intended target.[2][3]
-
Excess fluorophore concentration: Using too much of a fluorescent dye or antibody-conjugate can lead to a high unbound fraction that contributes to background noise.[2]
-
Suboptimal fixation and permeabilization: Improper sample preparation can lead to increased background.
-
Contaminated reagents or imaging media: Buffers, media, or mounting solutions may contain fluorescent impurities.[1][4]
Q2: How can I distinguish between autofluorescence and non-specific binding?
A crucial first step in troubleshooting is to include proper controls. An unstained sample (cells or tissue treated with all reagents except the fluorescent probe) is the most informative control.[1] If the unstained sample exhibits high background under the same imaging conditions as your stained sample, autofluorescence is the likely culprit. If the unstained sample is dark but the stained sample has high background, the issue is more likely due to non-specific binding of the fluorescent probe.[1]
Troubleshooting Guide: Reducing High Background
This guide provides a step-by-step approach to identifying and mitigating high background fluorescence.
// Autofluorescence Path autofluorescence_solutions [label="Implement Autofluorescence\nReduction Strategies", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; spectral_unmixing [label="Use Spectral Unmixing\nor Different Fluorophore", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; quenching [label="Apply Quenching Agents\n(e.g., Sodium Borohydride)", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Non-specific Binding Path optimize_concentration [label="Optimize Fluorophore\nConcentration (Titration)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="Improve Blocking Step", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; washing [label="Increase Washing Steps", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
end_good [label="Signal-to-Noise Ratio Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> unstained_control; unstained_control -> autofluorescence [label="Yes"]; unstained_control -> nonspecific_binding [label="No"];
autofluorescence -> autofluorescence_solutions; autofluorescence_solutions -> spectral_unmixing; autofluorescence_solutions -> quenching;
nonspecific_binding -> optimize_concentration; optimize_concentration -> blocking; blocking -> washing;
spectral_unmixing -> end_good; quenching -> end_good; washing -> end_good; } enddot Caption: Troubleshooting workflow for high background fluorescence.
Experimental Protocol: Fluorophore Titration for Optimal Concentration
This protocol describes how to determine the optimal concentration of a fluorescently labeled antibody to maximize the signal-to-noise ratio.
-
Prepare a dilution series: Create a series of dilutions of your fluorescently labeled antibody in your antibody dilution buffer. A good starting point is a two-fold dilution series spanning a range of concentrations (e.g., from 0.1 µg/mL to 10 µg/mL).
-
Sample preparation: Prepare multiple identical samples (e.g., cells seeded on coverslips or tissue sections).
-
Staining: Stain each sample with a different antibody concentration from your dilution series. Include a "no primary antibody" control and an unstained control.
-
Washing: Perform identical, thorough washing steps for all samples to remove unbound antibodies.[2]
-
Imaging: Image all samples using the exact same microscope settings (laser power, gain, exposure time). It is crucial to avoid signal saturation in your images.
-
Analysis: Quantify the mean fluorescence intensity of the specific signal (your structure of interest) and the background for each concentration.
-
Determine optimal concentration: Plot the signal-to-noise ratio (Specific Signal / Background) against the antibody concentration. The optimal concentration is the one that provides the highest signal-to-noise ratio before the background significantly increases.
| Antibody Concentration (µg/mL) | Mean Specific Signal (A.U.) | Mean Background Signal (A.U.) | Signal-to-Noise Ratio |
| 10 | 1500 | 800 | 1.88 |
| 5 | 1450 | 400 | 3.63 |
| 2.5 | 1200 | 200 | 6.00 |
| 1.25 | 800 | 120 | 6.67 |
| 0.625 | 450 | 100 | 4.50 |
| 0.313 | 200 | 90 | 2.22 |
This is example data. Actual values will vary depending on the experiment.
Section 2: Minimizing Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescent signal upon exposure to excitation light.[5][6][7] This can be a significant problem for quantitative and time-lapse microscopy.
Frequently Asked Questions (FAQs)
Q1: What factors contribute to photobleaching?
The rate of photobleaching is influenced by several factors:
-
Excitation light intensity: Higher intensity light causes faster photobleaching.[5]
-
Exposure time: The longer the sample is exposed to excitation light, the more photobleaching will occur.[6]
-
Fluorophore properties: Some fluorophores are inherently more photostable than others.[8]
-
Local environment: The presence of oxygen and reactive oxygen species (ROS) can accelerate photobleaching.[5]
Q2: How can I reduce photobleaching during my experiment?
Several strategies can be employed to minimize photobleaching:
-
Minimize exposure: Only expose the sample to excitation light when acquiring an image. Use transmitted light to find and focus on the area of interest.[7]
-
Reduce excitation power: Use the lowest possible laser power or light source intensity that provides an adequate signal.
-
Use sensitive detectors: Employing high quantum efficiency detectors allows for shorter exposure times.
-
Choose photostable fluorophores: Select dyes that are known for their resistance to photobleaching.[9]
-
Use antifade mounting media: These reagents scavenge free radicals and reduce the rate of photobleaching.
Troubleshooting Guide: Addressing Photobleaching
This guide provides a systematic approach to minimizing photobleaching in your experiments.
// Parameter Optimization Path reduce_exposure [label="Reduce Exposure Time &\nExcitation Intensity", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_sensitive_detector [label="Use a More\nSensitive Detector", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reagent and Fluorophore Path assess_reagents [label="Assess Reagents and\nFluorophore Choice", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; use_antifade [label="Use Antifade\nMounting Medium", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; choose_photostable_dye [label="Select a More\nPhotostable Fluorophore", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];
end_good [label="Photostability Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> assess_imaging_parameters; assess_imaging_parameters -> reduce_exposure [label="Optimize"]; reduce_exposure -> use_sensitive_detector;
start -> assess_reagents; assess_reagents -> use_antifade [label="Optimize"]; use_antifade -> choose_photostable_dye;
use_sensitive_detector -> end_good; choose_photostable_dye -> end_good; } enddot Caption: Decision tree for minimizing photobleaching.
Experimental Protocol: Creating a Photobleaching Curve
For quantitative studies, it's important to characterize the rate of photobleaching to normalize your data.[7]
-
Sample Preparation: Prepare your stained sample as usual.
-
Image Acquisition:
-
Select a representative field of view.
-
Acquire a time-lapse series of images using the same imaging settings you plan to use for your experiment. For example, take an image every 5 seconds for 2 minutes.
-
-
Data Analysis:
-
Define a region of interest (ROI) over your fluorescent structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
-
Plotting the Curve:
-
Plot the normalized mean fluorescence intensity against time.
-
This curve represents the rate of photobleaching under your specific experimental conditions. It can be used to correct for fluorescence loss in time-lapse experiments.
-
| Time (seconds) | Mean Intensity (A.U.) | Normalized Intensity (%) |
| 0 | 1800 | 100 |
| 30 | 1620 | 90 |
| 60 | 1458 | 81 |
| 90 | 1312 | 73 |
| 120 | 1181 | 66 |
This is example data. Actual values will vary.
Section 3: Avoiding the Inner Filter Effect
The inner filter effect is a phenomenon that leads to a non-linear relationship between fluorophore concentration and fluorescence intensity, particularly at high concentrations.[10][11][12] It can be a significant source of error in quantitative fluorescence measurements.
Frequently Asked Questions (FAQs)
Q1: What are the types of inner filter effects?
There are two main types of inner filter effects:
-
Primary inner filter effect: The absorption of excitation light by fluorophores before it reaches the focal plane. This reduces the amount of light available to excite fluorophores deeper within the sample.[10][12]
-
Secondary inner filter effect: The re-absorption of emitted fluorescence by other fluorophores in the light path to the detector. This is more likely to occur if there is significant overlap between the fluorophore's excitation and emission spectra.[11][12]
Q2: When should I be concerned about the inner filter effect?
The inner filter effect becomes more pronounced at high fluorophore concentrations.[11] A general rule of thumb is to work with samples that have an optical density of less than 0.1 at the excitation wavelength to minimize this effect.[11] If you observe that your fluorescence intensity is no longer increasing linearly with concentration, you may be experiencing the inner filter effect.[13]
Troubleshooting Guide: Mitigating the Inner Filter Effect
This guide provides steps to identify and reduce the impact of the inner filter effect.
// High Concentration Path dilute_sample [label="Dilute Sample to Reduce\nOptical Density (<0.1)", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reduce_pathlength [label="Reduce Excitation/\nEmission Path Length", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Other Causes Path other_issues [label="Investigate Other Issues\n(e.g., Saturation)", shape=rectangle, fillcolor="#F1F3F4"];
end_good [label="Linearity Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_concentration; check_concentration -> dilute_sample [label="Yes"]; check_concentration -> other_issues [label="No"];
dilute_sample -> reduce_pathlength; reduce_pathlength -> end_good; other_issues -> end_good; } enddot Caption: Workflow for addressing the inner filter effect.
Experimental Protocol: Assessing Linearity of Fluorescence Signal
This protocol helps determine the concentration range over which your fluorescence signal is linear.
-
Prepare a concentration series: Create a dilution series of your fluorophore or stained sample over a wide range of concentrations.
-
Measure absorbance: For solutions, measure the absorbance of each sample at the excitation wavelength using a spectrophotometer.
-
Measure fluorescence: Measure the fluorescence intensity of each sample using your microscope or a fluorometer with identical acquisition settings.
-
Plot data: Plot the fluorescence intensity as a function of fluorophore concentration.
-
Analyze linearity: Identify the concentration range where the relationship between fluorescence and concentration is linear. For quantitative experiments, it is crucial to work within this linear range.
| Concentration (µM) | Absorbance at Ex λ | Fluorescence Intensity (A.U.) |
| 0.1 | 0.005 | 100 |
| 0.5 | 0.025 | 500 |
| 1.0 | 0.05 | 1000 |
| 5.0 | 0.25 | 4500 |
| 10.0 | 0.5 | 7000 |
In this example, the relationship becomes non-linear at higher concentrations, indicating the onset of the inner filter effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. youtube.com [youtube.com]
- 4. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Photobleaching - Wikipedia [en.wikipedia.org]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 11. edinst.com [edinst.com]
- 12. srs.tcu.edu [srs.tcu.edu]
- 13. static.horiba.com [static.horiba.com]
Technical Support Center: Tetrazine Stability in Aqueous Media
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the degradation of tetrazines in aqueous environments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses common problems observed during experiments involving tetrazine derivatives in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of the characteristic pink/red color of the tetrazine solution. | Hydrolytic degradation: Tetrazines can be susceptible to nucleophilic attack by water, especially at non-neutral pH. This is more pronounced for tetrazines with strong electron-withdrawing substituents.[1][2][3] | - Work at a neutral pH (around 7.4) whenever possible.[1] - If the reaction allows, consider using a buffer with a slightly acidic pH, as some tetrazines show increased stability under these conditions. - Select tetrazine derivatives with electron-donating groups, which are generally more stable.[4] |
| Low or no product yield in a bioorthogonal ligation reaction (e.g., with a trans-cyclooctene). | Tetrazine degradation prior to reaction: The tetrazine may have degraded due to prolonged incubation in aqueous media, especially under physiological conditions (37 °C).[1][2][3] | - Minimize the pre-incubation time of the tetrazine in aqueous buffer before adding the dienophile. - Choose a more stable tetrazine derivative for applications requiring long incubation times.[1][5] - Consider using a higher concentration of the tetrazine to compensate for partial degradation. |
| Presence of nucleophiles: Biological media often contain nucleophiles like thiols (e.g., glutathione) that can react with and degrade tetrazines.[6] | - If possible, perform the reaction in a buffer free of external nucleophiles. - For in-cell or in-vivo experiments, select sterically hindered or more stable tetrazine derivatives that are less susceptible to nucleophilic attack.[6] | |
| Inconsistent reaction rates or product yields between experiments. | Variability in buffer preparation: Small changes in pH can significantly affect tetrazine stability and reactivity.[1][7] | - Ensure consistent and accurate pH of all buffers used in the experiments. - Prepare fresh buffers for each set of experiments to avoid pH drift over time. |
| Light-induced degradation: While less common, some tetrazine derivatives might be sensitive to light, leading to degradation over time. | - Store tetrazine stock solutions and conduct experiments protected from direct light, especially for long-duration experiments. | |
| Formation of unexpected side products. | Reaction with buffer components: Some buffer components, particularly those with primary or secondary amines (e.g., Tris), can potentially react with tetrazines. | - Use non-reactive buffers such as PBS, HEPES, or borate (B1201080) buffers.[8] |
| Reduction of the tetrazine: Biological media contain reducing agents that can reduce the tetrazine ring, rendering it inactive for the desired Diels-Alder reaction.[9] | - Select tetrazine derivatives that are more resistant to reduction.[9] - If the experimental setup allows, de-gas solutions to minimize the presence of dissolved oxygen, which can participate in redox cycling. |
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of tetrazine degradation in aqueous media?
A1: The two primary degradation pathways for tetrazines in aqueous environments are:
-
Nucleophilic Attack: The electron-deficient tetrazine ring is susceptible to attack by nucleophiles, including water and thiols. This is often accelerated by electron-withdrawing substituents on the tetrazine ring.[2][3][10]
-
Reduction: Tetrazines can be reduced to their dihydrotetrazine form, which is inactive in the inverse electron-demand Diels-Alder reaction. This can be a significant issue in biological media containing reducing agents.[9]
Q2: How does the substituent on the tetrazine ring affect its stability?
A2: The electronic properties of the substituents have a profound impact on tetrazine stability.
-
Electron-withdrawing groups (e.g., pyridyl, pyrimidyl) generally increase the reactivity of the tetrazine in the desired bioorthogonal reaction but also decrease its stability in aqueous media by making the ring more susceptible to nucleophilic attack.[1][2][3][4]
-
Electron-donating groups (e.g., alkyl groups) tend to increase the stability of the tetrazine by making it less electrophilic, though this often comes at the cost of reduced reaction kinetics.[4]
-
Sterically bulky groups can enhance stability by shielding the tetrazine core from nucleophilic attack.[6]
Q3: What is the effect of pH on tetrazine stability?
A3: The stability of tetrazines is pH-dependent. While the optimal pH can vary for different derivatives, many tetrazines exhibit greater stability at neutral or slightly acidic pH compared to basic conditions.[1] Basic aqueous solutions can accelerate the degradation of some tetrazines.[1]
Q4: How can I choose the right tetrazine for my experiment?
A4: The choice of tetrazine depends on the specific requirements of your experiment:
-
For applications requiring long incubation times or in biological media: Prioritize stability. Choose tetrazines with electron-donating or sterically hindering groups, or novel scaffolds designed for high stability.[1][5][9]
-
For time-critical processes requiring very fast kinetics: Highly reactive tetrazines with electron-withdrawing groups may be necessary.[2][3] However, be mindful of their lower stability.
-
Balancing Reactivity and Stability: Several newer tetrazine derivatives have been developed to overcome the typical trade-off between reactivity and stability.[2][3][9]
Q5: Are there any tetrazine derivatives that are stable in biological media?
A5: Yes, significant research has focused on developing tetrazines with enhanced stability. For example, hydroxyl-substituted,[1][5] vinyl ether-substituted,[2][3] and triazolyl-tetrazines[9] have been shown to exhibit improved stability in aqueous and biological media compared to traditional pyridyl-substituted tetrazines.
Quantitative Data Summary
The stability of various tetrazine derivatives in different aqueous media is summarized below.
Table 1: Stability of Pyridyl and Phenyl Substituted Tetrazines in DMSO/PBS (1:9) at 37 °C
| Tetrazine Derivative | % Remaining after 12 hours | Reference |
| Dipyridyl-s-tetrazine | 15-40% | [1] |
| Pyrimidyl-substituted tetrazine | 15-40% | [1] |
| Pyridyl tetrazine | > 75% | [1] |
| Phenyl tetrazine | > 75% | [1] |
Table 2: Stability of Various Tetrazine Scaffolds in DMEM + 10% FBS at 37 °C
| Tetrazine Derivative | % Remaining after 12 hours | % Remaining after 48 hours | Reference |
| Pyridyl-tetrazine (Py-Tz) | Not specified | < 13% | [9] |
| H-tetrazine (H-Tz) | Not specified | < 13% | [9] |
| Triazolyl-tetrazine (3b) | > 92% | > 63% | [9] |
| Methyl-tetrazine (Me-Tz) | > 92% | > 63% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Tetrazine Stability in Aqueous Buffer
-
Preparation of Tetrazine Stock Solution: Prepare a concentrated stock solution of the tetrazine derivative in an anhydrous, water-miscible organic solvent (e.g., DMSO or DMF).
-
Preparation of Aqueous Buffer: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and bring it to the desired temperature (e.g., 37 °C).
-
Initiation of the Stability Assay: Add a small volume of the tetrazine stock solution to the pre-warmed aqueous buffer to achieve the final desired concentration. The final concentration of the organic solvent should be kept low (e.g., <1-10%) to minimize its effect on stability.
-
Monitoring Degradation: At various time points, take aliquots of the solution and measure the absorbance of the tetrazine at its characteristic wavelength (typically around 520-540 nm) using a UV-Vis spectrophotometer.[1]
-
Data Analysis: Normalize the absorbance values to the initial absorbance at t=0. Plot the normalized absorbance versus time to determine the stability profile and half-life of the tetrazine under the tested conditions.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable, Reactive and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic modification of tetrazine cathode materials as rechargeable aqueous zinc-ion batteries - American Chemical Society [acs.digitellinc.com]
Optimizing incubation time for BP Fluor 488 Tetrazine labeling
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the incubation time for BP Fluor 488 Tetrazine labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical incubation time for this compound labeling?
Due to the exceptionally fast reaction kinetics of the inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO), the incubation time for this compound labeling is typically short.[1][2][3] In many applications, incubation times ranging from 10 to 30 minutes at room temperature or 37°C are sufficient for efficient labeling.[4][5]
Q2: How does the concentration of reactants affect the required incubation time?
The reaction rate is dependent on the concentration of both the this compound and the TCO-modified biomolecule. Higher concentrations of reactants will lead to a faster reaction, potentially shortening the required incubation time. Conversely, lower concentrations may necessitate a longer incubation to achieve the desired labeling efficiency.
Q3: Can I extend the incubation time to increase the signal?
While extending the incubation time can sometimes lead to a stronger signal, it may also increase non-specific background staining. Given the rapid kinetics of the tetrazine-TCO ligation, a significant increase in signal after the initial rapid phase is unlikely.[6] It is recommended to first optimize other parameters like reactant concentrations before significantly extending the incubation period.
Q4: What is the impact of temperature on the incubation time?
The reaction can be performed at various temperatures, including room temperature and 37°C. While higher temperatures can increase the reaction rate, the bioorthogonal reaction is generally so fast that performing it at physiological temperatures (37°C) or even room temperature is usually sufficient.[5] For live-cell imaging, maintaining the cells at their optimal growth temperature is recommended.
Q5: What is "fluorogenicity" and how does it relate to incubation time?
This compound is a fluorogenic probe, meaning its fluorescence is significantly quenched in its unreacted state and increases upon reaction with a TCO-modified molecule.[7][8] This property is advantageous as it reduces background from unreacted probes, potentially allowing for "no-wash" imaging protocols and simplifying the optimization of incubation time as the signal-to-noise ratio improves inherently upon reaction.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Fluorescent Signal | Insufficient incubation time. | Increase the incubation time in increments (e.g., from 10 to 30 minutes, then to 60 minutes) and assess the signal intensity. |
| Low concentration of this compound or TCO-modified molecule. | Increase the concentration of one or both reactants. Perform a titration to find the optimal concentrations. | |
| Inefficient TCO labeling of the target biomolecule. | Verify the successful incorporation of the TCO moiety onto your biomolecule using an appropriate analytical method. | |
| Degradation of reagents. | Ensure that this compound and the TCO-modified molecule have been stored correctly (typically at -20°C, protected from light) and have not expired.[1][9] | |
| High Background Signal | Incubation time is too long, leading to non-specific binding. | Reduce the incubation time. The rapid kinetics of the reaction often means shorter incubation times are sufficient. |
| Excess unreacted this compound. | If not using a "no-wash" protocol, ensure adequate washing steps are performed after incubation to remove the unbound probe. | |
| Non-specific binding of the fluorescent probe. | Incorporate blocking agents in your protocol. Highly charged fluorescent dyes can contribute to non-specific binding.[10] | |
| Signal Fades Quickly (Photobleaching) | Imaging settings are too harsh. | Reduce the laser power and/or exposure time during image acquisition. BP Fluor 488 is generally photostable, but excessive light exposure can still cause photobleaching.[11] |
| Inconsistent Results | Variations in experimental conditions. | Ensure consistent incubation times, temperatures, and reagent concentrations across all experiments for reproducible results. |
Data Summary
The following table summarizes key quantitative data for this compound relevant to optimizing incubation time.
| Parameter | Value | Significance for Incubation Time | Reference |
| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition | This is a bioorthogonal "click" reaction known for its extremely fast kinetics, suggesting that long incubation times are often unnecessary. | [6] |
| Reaction Partner | trans-cyclooctene (TCO) | This compound reacts specifically and rapidly with TCO-modified molecules. | [1][3] |
| Reaction Kinetics | Up to 30,000 M⁻¹s⁻¹ | This high rate constant confirms that the reaction proceeds very quickly, often reaching completion in minutes. | [1][2] |
| Example Incubation Time (Live Cells) | 10 minutes | Demonstrates that for cellular labeling, a short incubation can be sufficient. | [4][5] |
| Example Incubation Time (Flow Cytometry) | 30 minutes | A slightly longer time might be used for quantitative applications to ensure reaction completion. | [5] |
| Excitation Maximum | ~493-499 nm | Important for setting up fluorescence detection instrumentation. | [1][9][11] |
| Emission Maximum | ~517-520 nm | Important for setting up fluorescence detection instrumentation. | [1][9][11] |
Experimental Protocols
Protocol: General Labeling of TCO-Modified Proteins in Solution
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in a suitable solvent such as DMSO or DMF.
-
Prepare your TCO-modified protein in a reaction buffer (e.g., PBS, pH 7.4).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the TCO-modified protein solution. A final concentration of 1.5 to 5 molar equivalents of the tetrazine probe over the protein is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
-
Removal of Excess Dye (Optional):
-
If necessary, remove the unreacted this compound using size exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Analysis:
-
Confirm the labeling efficiency using SDS-PAGE with in-gel fluorescence scanning or by measuring the absorbance of the protein and the dye.
-
Protocol: Live-Cell Labeling and Imaging
-
Cell Preparation:
-
Plate your cells expressing the TCO-modified target on a suitable imaging dish or plate and grow them under standard conditions.
-
-
Labeling:
-
Prepare a solution of this compound in cell culture medium. A final concentration in the range of 1-5 µM is a common starting point.
-
Remove the old medium from the cells and add the this compound-containing medium.
-
Incubate the cells for 10-30 minutes at 37°C in a cell culture incubator.
-
-
Washing (Optional):
-
Due to the fluorogenic nature of the probe, a wash step may not be necessary.
-
If high background is observed, gently wash the cells two to three times with pre-warmed culture medium or PBS.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for FITC/GFP (Excitation/Emission: ~495/520 nm).
-
Visualizations
References
- 1. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Fast and Sensitive Pretargeted Labeling of Cancer Cells via Tetrazine/Trans-Cyclooctene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dark intermediate in the fluorogenic reaction between tetrazine fluorophores and trans-cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. biotium.com [biotium.com]
- 11. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
Technical Support Center: TCO-Tetrazine Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the temperature-sensitive TCO-tetrazine ligation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the TCO-tetrazine reaction rate?
A1: Increasing the temperature generally accelerates the TCO-tetrazine reaction.[1] For instance, many protocols suggest incubating at 37°C or 40°C to speed up the ligation.[2] However, it is crucial to consider the stability of the reactants, as high temperatures can lead to the degradation of sensitive biomolecules or less stable tetrazine derivatives.[1]
Q2: What is a typical temperature range for TCO-tetrazine ligations?
A2: TCO-tetrazine reactions are versatile and can be performed over a range of temperatures. Common incubation temperatures include room temperature (typically 20-25°C), 37°C for biological applications, and 4°C for extended reaction times with sensitive molecules.[2][3] The optimal temperature depends on the specific reactants and the experimental system.[1]
Q3: How does the choice of tetrazine and TCO derivative affect the reaction's temperature sensitivity?
A3: The structure of both the tetrazine and the TCO derivative significantly impacts the reaction kinetics. Highly reactive pairs, such as hydrogen-substituted tetrazines and strained TCOs, can react rapidly even at low temperatures.[1] Less reactive pairs may require elevated temperatures to achieve a desirable reaction rate. It is a trade-off between reactivity and stability; highly reactive tetrazines may be less stable at higher temperatures.[1]
Q4: Can I perform the TCO-tetrazine reaction at 4°C?
A4: Yes, the reaction can be performed at 4°C. This is often done for extended incubation periods, such as overnight, particularly when dealing with sensitive biological samples to minimize degradation.[2][3]
Q5: Are there any side reactions I should be aware of when increasing the reaction temperature?
A5: While the TCO-tetrazine ligation is highly specific, high temperatures can increase the rate of degradation of the reactants, particularly less stable tetrazine derivatives.[1] Some tetrazines can be unstable in aqueous media, and this instability can be exacerbated at higher temperatures, leading to lower yields.[1] It is also important to consider the thermal stability of the biomolecules being conjugated.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Slow or Incomplete Reaction | Suboptimal Temperature: The reaction temperature may be too low for the specific TCO-tetrazine pair. | Incrementally increase the temperature (e.g., from room temperature to 37°C) while monitoring for any degradation of your molecules.[1] |
| Low Reactant Concentration: The reaction is second-order, so low concentrations will result in slower rates. | If possible, increase the concentration of the reactants.[1] | |
| Poor Reactant Stability: The tetrazine or TCO derivative may be degrading under the reaction conditions. | Prepare reagents fresh and consider using a more stable tetrazine derivative, such as a methyl-substituted one.[1] Avoid prolonged storage in aqueous buffers.[1] | |
| Low Product Yield | Degradation at High Temperature: The chosen reaction temperature may be too high, causing degradation of reactants or the product. | Optimize the temperature by running the reaction at a lower temperature for a longer duration. Consider performing the reaction at 4°C overnight.[2] |
| Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can lead to an incomplete reaction. | Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of one component is often beneficial.[2] | |
| Unexpected Side Products | Tetrazine Instability: Some tetrazine derivatives, especially in the presence of nucleophiles or reducing agents, can be unstable and lead to side products. | Use a more stable tetrazine derivative. Ensure the purity of your reactants via LC-MS or NMR.[1] |
| Biomolecule Instability: The temperature may be causing denaturation or degradation of the biomolecules being conjugated. | Perform the reaction at a lower temperature. Confirm the stability of your biomolecules at the reaction temperature in a control experiment. |
Quantitative Data: Effect of Temperature on Reaction Rate
The rate of the TCO-tetrazine reaction is described by the second-order rate constant (k₂), which is temperature-dependent. The following table summarizes representative rate constants at different temperatures.
| Tetrazine Derivative | Dienophile | Solvent System | Temperature (°C) | Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | Water | 25 | ~2,000[1] |
| Phenyl-substituted Tetrazine | TCO | DPBS | 37 | >39,000[1] |
| Bis(pyridyl)-Tetrazine | TCO | DPBS | 37 | >39,000[1] |
| Hydrogen-substituted Tetrazine | TCO | Aqueous Media | Not Specified | up to 30,000[1] |
| Methyl-substituted Tetrazine | TCO | Aqueous Media | Not Specified | ~1,000[1] |
| Water-soluble 3,6-dipyridyl-s-tetrazine | d-TCO | Water | 25 | 366,000 (± 15,000)[4] |
| Tetrazine derivative 10 | d-TCO 3a | 45:55 H₂O:MeOH | 25 | 167,000 (± 7,000)[4] |
| 3,6-diphenyl-s-tetrazine | s-TCO | MeOH | 25 | 3,100[4] |
| TCO conjugated to CC49 antibody | [¹¹¹In]In-labeled-Tz | PBS | 37 | (13 ± 0.08) x 10³[5] |
| Selected Tetrazines | TCO | PBS pH 7.4 | 37 | Rate constants up to 30,000 M⁻¹s⁻¹ were observed.[6] |
Note: Rate constants are highly dependent on the specific substituents on both the tetrazine and TCO rings, as well as the solvent system.
Experimental Protocols
Protocol 1: General Procedure for Determining the Effect of Temperature on Reaction Kinetics
This protocol outlines a method to study the kinetics of a TCO-tetrazine ligation at different temperatures using a UV-Vis spectrophotometer.
1. Reagent Preparation:
- Prepare a stock solution of the TCO-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4).
- Prepare a stock solution of the tetrazine-functionalized molecule in the same buffer. If the tetrazine is first dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent is minimal (<5%).[1]
2. Reaction Setup:
- Set up parallel reactions in microcentrifuge tubes or a 96-well plate.
- For each temperature to be tested (e.g., 4°C, 25°C, 37°C), combine the TCO and tetrazine solutions. A 1:1 molar ratio is a good starting point, though using a slight excess of one reactant can drive the reaction to completion.[1]
3. Kinetic Measurement:
- Equilibrate the spectrophotometer to the desired temperature.
- Initiate the reaction by mixing the TCO and tetrazine solutions.
- Immediately monitor the decrease in the characteristic absorbance of the tetrazine at ~520-540 nm over time.[1]
- Record absorbance readings at regular intervals until the reaction is complete (i.e., the absorbance stabilizes).
4. Data Analysis:
- Plot the absorbance versus time for each temperature.
- Determine the observed rate constant (k_obs) from the kinetic trace.
- The second-order rate constant (k₂) can be calculated from k_obs if the reaction is run under pseudo-first-order conditions (i.e., one reactant in large excess).
Protocol 2: Protein-Protein Ligation at Different Temperatures
This protocol provides an example for conjugating a TCO-modified protein to a tetrazine-modified protein at various temperatures.
1. Reagent Preparation:
- Prepare a solution of the TCO-modified protein (Protein 1-TCO) in an appropriate buffer (e.g., PBS, pH 7.4).
- Prepare a solution of the tetrazine-modified protein (Protein 2-Tz) in the same buffer.
2. Reaction Setup:
- In separate microcentrifuge tubes for each temperature, combine Protein 1-TCO and Protein 2-Tz. A slight molar excess of one protein (e.g., 1.1 to 2.0-fold) can be used to ensure complete conjugation of the other.[3]
- Incubate the reaction mixtures at the desired temperatures (e.g., 4°C, room temperature, 37°C) with gentle mixing.[1]
3. Time-Course Analysis:
- At specific time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from each reaction tube.[1]
- Quench the reaction if necessary (e.g., by adding an excess of a small molecule TCO or tetrazine).
4. Product Analysis:
- Analyze the aliquots by SDS-PAGE to visualize the formation of the conjugated protein (a band shift will be visible).[1]
- For more detailed analysis, LC-MS can be used to confirm the mass of the final product and monitor the consumption of reactants.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
BP Fluor 488 Tetrazine vs. Alexa Fluor 488 Tetrazine
A Comparative Guide:
For researchers, scientists, and drug development professionals leveraging bioorthogonal chemistry, the choice of fluorescent probes is critical for achieving high-quality, reproducible results. Among the green fluorescent dyes, BP Fluor 488 Tetrazine and Alexa Fluor 488 Tetrazine are prominent choices for labeling biomolecules modified with trans-cyclooctene (B1233481) (TCO) and other strained alkenes. This guide provides an objective comparison of these two reagents, supported by available data, to aid in the selection process for applications such as live-cell imaging, flow cytometry, and in vivo studies.
Executive Summary
This compound is marketed as a direct equivalent to Alexa Fluor 488 Tetrazine.[1][2][3] Both possess nearly identical spectral properties, high fluorescence quantum yields, and excellent photostability.[3][4][5] Their core fluorophore, responsible for the fluorescence, is spectrally similar, leading to comparable performance in most fluorescence-based applications.[3][5] The primary distinction often lies in the specific tetrazine moiety attached and the associated reaction kinetics. BroadPharm, a supplier of this compound, claims exceptionally fast cycloaddition kinetics of up to 30,000 M⁻¹s⁻¹, a key performance indicator for rapid labeling in dynamic biological systems.[2]
Performance Data Comparison
The following table summarizes the key quantitative data for this compound and Alexa Fluor 488 Tetrazine based on information provided by various suppliers.
| Property | This compound | Alexa Fluor 488 Tetrazine | Reference(s) |
| Excitation Maximum (λex) | ~493-499 nm | ~495-499 nm | [2][3][5] |
| Emission Maximum (λem) | ~517-520 nm | ~519-520 nm | [2][3][5] |
| Molar Extinction Coeff. (ε) | ~83,000 cm⁻¹M⁻¹ | ~71,000-73,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | High (Stated as a feature) | 0.92 | [3] |
| Molecular Weight | ~703.7 g/mol | ~717.68 g/mol | [2] |
| Reaction Kinetics (k₂) | Up to 30,000 M⁻¹s⁻¹ (with TCO) | Fast kinetics (quantitative value not consistently provided) | [2] |
| pH Sensitivity | Insensitive over pH 4-10 | Insensitive over pH 4-10 | [4][6] |
| Photostability | High | High | [4][5][6] |
| Solubility | Water, MeOH, DMSO, DMF | DMSO | [2] |
Key Performance Aspects
Spectral Properties: Both dyes are optimally excited by the 488 nm laser line, with emission in the green channel, making them compatible with standard fluorescein (B123965) (FITC) filter sets.[5] Their spectral similarity ensures that they can be used interchangeably in established imaging protocols without modification of instrumentation.
Brightness and Photostability: Brightness is a function of both the molar extinction coefficient and the fluorescence quantum yield. Both BP Fluor 488 and Alexa Fluor 488 are known for their exceptional brightness and resistance to photobleaching, which allows for longer exposure times and the detection of low-abundance targets.[3][5][6]
Reaction Kinetics: The reaction between a tetrazine and a trans-cyclooctene (TCO) is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, which is known for its speed and specificity.[7] This is a critical parameter, especially for in vivo experiments or when labeling dynamic processes where rapid conjugation is required. This compound is advertised with a very high second-order rate constant.[2] While Alexa Fluor 488 Tetrazine is also known for fast reaction rates, specific kinetic data is less commonly published by its vendors. Researchers requiring extremely rapid labeling should consider the reported kinetic values as a key decision factor.
Experimental Protocols
The following is a generalized protocol for labeling TCO-modified proteins on the surface of live cells using a tetrazine-functionalized fluorophore.
Protocol: Live-Cell Surface Labeling
Materials:
-
Live cells expressing a TCO-modified surface protein, cultured on glass-bottom dishes.
-
This compound or Alexa Fluor 488 Tetrazine.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of the tetrazine dye in anhydrous DMSO.
-
Store any unused stock solution at -20°C, protected from light and moisture.
-
-
Preparation of Labeling Medium:
-
On the day of the experiment, dilute the tetrazine stock solution into complete cell culture medium to a final concentration of 1-10 µM.
-
Mix thoroughly by pipetting. Prepare this solution fresh and use it within one hour for best results.[8]
-
-
Cell Labeling:
-
Aspirate the existing medium from the cultured cells.
-
Add the prepared labeling medium to the cells.
-
Incubate for 10-30 minutes at 37°C in a CO₂ incubator, protected from light.[8] The optimal incubation time may vary depending on the cell type and expression level of the TCO-modified protein.
-
-
Washing:
-
Aspirate the labeling medium.
-
Wash the cells 2-3 times with warm PBS or complete cell culture medium to remove any unreacted tetrazine dye.[8]
-
-
Imaging:
-
Add fresh, warm culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a standard FITC filter set (e.g., excitation ~488 nm, emission ~520 nm).
-
Visualizations
Bioorthogonal Reaction Workflow
The diagram below illustrates the general workflow for labeling a TCO-modified biomolecule with a tetrazine-conjugated fluorophore.
Signaling Pathway: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction
This diagram shows the chemical transformation at the heart of the labeling process.
Conclusion
Both this compound and Alexa Fluor 488 Tetrazine are high-performance reagents for bioorthogonal labeling. Given that BP Fluor 488 is positioned as an equivalent to Alexa Fluor 488, the choice between them may ultimately depend on factors such as cost, availability, and, most critically for certain applications, the documented reaction kinetics. For experiments requiring the fastest possible labeling speeds, the explicitly stated high rate constant for this compound makes it a compelling option. However, for most standard applications in fluorescence microscopy and flow cytometry, both dyes can be expected to deliver excellent, comparable results due to their shared foundation of a bright and photostable 488 nm fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 3. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 4. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of BP Fluor 488 Tetrazine and Other Leading Green Fluorophores for Bio-orthogonal Labeling
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescence-based detection, the selection of the optimal green fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides an objective, data-driven comparison of BP Fluor 488 Tetrazine against other widely used green fluorophores: Alexa Fluor 488, FITC, and DyLight 488. We present key performance metrics, detailed experimental protocols for antibody conjugation and photostability analysis, and visualizations of the underlying chemical principles to empower informed decisions in your research.
Quantitative Performance at a Glance
To facilitate a direct comparison of the key photophysical properties of these green fluorophores, the following table summarizes their performance characteristics. Brightness, a critical parameter for sensitivity, is a product of the molar extinction coefficient and the quantum yield.
| Feature | This compound | Alexa Fluor 488 | FITC (Fluorescein Isothiocyanate) | DyLight 488 |
| Excitation Max (nm) | 493[1] | 495[2] | 495[3] | 493[2][4] |
| Emission Max (nm) | 517[1] | 519[2] | 525[3] | 518[2][4] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | 83,000[1] | ~71,000[2] | ~75,000[3] | ~70,000[4][5] |
| Quantum Yield (Φ) | High (not specified)[6][7][8] | 0.92[2][9] | 0.92[3] | High (not specified)[5] |
| Brightness (ε x Φ) | High | ~65,320 | ~69,000 | High |
| Photostability | High[6][7][8] | High[2] | Low[2] | High[2] |
| Reactive Group | Tetrazine | NHS ester, Maleimide, etc. | Isothiocyanate | NHS ester, Maleimide, etc. |
| Key Feature | Enables bio-orthogonal conjugation via reaction with TCO[1] | High photostability and brightness[2] | Traditional, cost-effective fluorophore | High photostability |
Note: The quantum yield for this compound and DyLight 488 is consistently reported as "high" by manufacturers, though specific numerical values are not always provided. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
The Power of Bio-orthogonal Chemistry: The Tetrazine-TCO Ligation
This compound distinguishes itself through its participation in the inverse-electron-demand Diels-Alder cycloaddition with a trans-cyclooctene (B1233481) (TCO) dienophile. This bio-orthogonal "click chemistry" reaction is exceptionally fast and highly specific, allowing for the covalent labeling of biomolecules in complex biological systems with minimal off-target effects.
Experimental Protocols
Protocol 1: Antibody Conjugation via NHS Ester Chemistry
This protocol details the conjugation of an amine-reactive fluorophore (e.g., Alexa Fluor 488 NHS ester, DyLight 488 NHS ester) to an antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS)
-
Amine-reactive fluorophore (NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
-
Fluorophore Stock Solution:
-
Bring the vial of the NHS ester fluorophore to room temperature.
-
Add anhydrous DMSO to create a 10 mM stock solution. Vortex to dissolve completely. This solution should be used immediately.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5-9.0 using the 1 M sodium bicarbonate reaction buffer.
-
Add the fluorophore stock solution to the antibody solution at a molar ratio of 10:1 (dye:antibody). This ratio may require optimization for your specific antibody.
-
Gently mix the reaction and incubate for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Characterization (Optional but Recommended):
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the fluorophore.
-
Protocol 2: Bio-orthogonal Antibody Labeling using this compound and TCO
This two-step protocol describes the labeling of an antibody with a TCO group, followed by the bio-orthogonal reaction with this compound.
Step 1: TCO-Modification of the Antibody
Materials:
-
Antibody of interest (in an amine-free buffer)
-
TCO-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Follow the same procedure as in Protocol 1, substituting the amine-reactive fluorophore with TCO-NHS ester to create a TCO-modified antibody.
Step 2: Bio-orthogonal Ligation with this compound
Materials:
-
TCO-modified antibody
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-modified antibody in the reaction buffer.
-
Dissolve the this compound in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.
-
-
Ligation Reaction:
-
Mix the TCO-modified antibody and the this compound in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the tetrazine reagent is often used.
-
The reaction is typically complete within 30-60 minutes at room temperature. The progress can be monitored by the disappearance of the pinkish color of the tetrazine.
-
-
Purification (Optional):
-
If necessary, the final labeled antibody can be purified from excess tetrazine reagent by size-exclusion chromatography.
-
Protocol 3: Quantitative Photostability Comparison
This protocol outlines a method for comparing the photostability of different fluorophore-antibody conjugates.
Materials:
-
Fluorescently labeled antibodies (from Protocol 1 and 2)
-
Microscope slides and coverslips
-
Mounting medium (without anti-fade reagents for intrinsic photostability measurement)
-
Fluorescence microscope with a stable 488 nm laser source and a sensitive detector
Procedure:
-
Sample Preparation:
-
Prepare microscope slides with cells or another substrate stained with each of the fluorescently labeled antibodies.
-
-
Image Acquisition:
-
Identify a region of interest (ROI) for each sample.
-
Continuously illuminate the ROI with the 488 nm laser at a constant power.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 15-30 seconds) until the fluorescence signal has significantly decreased.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.
-
Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).
-
Plot the normalized fluorescence intensity as a function of time for each fluorophore.
-
The rate of fluorescence decay is indicative of photostability; a slower decay rate signifies higher photostability. The photobleaching half-life is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Conclusion
The choice of a green fluorophore is a multifaceted decision that depends on the specific requirements of the experiment.
-
This compound is the premier choice for applications requiring bio-orthogonal labeling, offering unparalleled specificity and reaction speed for conjugating molecules in complex biological environments. Its high brightness and photostability further enhance its utility.
-
Alexa Fluor 488 remains a gold standard for conventional fluorescence applications due to its exceptional brightness and high photostability.[2]
-
FITC is a cost-effective option for routine applications where high photostability is not a critical requirement.[2]
-
DyLight 488 offers a highly photostable alternative to FITC and is comparable to Alexa Fluor 488 in this regard.[2]
By understanding the quantitative performance metrics and employing the detailed protocols provided in this guide, researchers can confidently select the most appropriate green fluorophore to achieve robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioorthogonal Labeling: Alternatives to Tetrazine-TCO Ligation
For researchers, scientists, and drug development professionals seeking to employ bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) has long been a gold standard due to its exceptionally fast reaction kinetics. However, the landscape of bioorthogonal chemistry is rapidly evolving, with a growing toolkit of alternative ligation strategies that offer distinct advantages in terms of stability, biocompatibility, and orthogonal reactivity. This guide provides an objective comparison of prominent alternatives to the tetrazine-TCO ligation, supported by quantitative data and detailed experimental protocols to inform the selection of the optimal bioorthogonal strategy for your research needs.
Performance Comparison of Bioorthogonal Chemistries
The selection of a bioorthogonal reaction is a critical decision that influences the success of applications ranging from in vivo imaging to targeted drug delivery. The following tables provide a quantitative comparison of key performance metrics for the tetrazine-TCO ligation and its primary alternatives.
| Reaction Type | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine Ligation (IEDDA) | Tetrazine | trans-Cyclooctene (TCO) | 1 - 1 x 10⁶ | Extremely fast kinetics, fluorogenic potential. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) | Dibenzocyclooctyne (DBCO) | ~0.3 - 2.3 | Widely used, good kinetics, copper-free. |
| Bicyclononyne (BCN) | ~0.3 - 1.0 | Good balance of kinetics and stability. | ||
| Tetramethoxydibenzocyclooctyne (TMDIBO) | Comparable to other cyclooctynes | Methoxy groups enhance stability. | ||
| Photoclick Chemistry | Tetrazole | Alkene | 11.0 (for a specific peptide-acrylamide reaction) | Spatiotemporal control with light, fluorogenic. |
| Quadricyclane (B1213432) Ligation | Quadricyclane | Ni bis(dithiolene) | 0.25 | Orthogonal to many click chemistries.[1] |
| Bioorthogonal Reagent Class | Stability in Biological Media | General Cytotoxicity Profile |
| Tetrazines/TCOs | TCO can isomerize; some tetrazines can degrade. | Generally low, but can vary with specific derivatives. |
| Azides/Cyclooctynes (DBCO, BCN) | Azides are highly stable; cyclooctynes are generally stable. | Low cytotoxicity, widely used in live cells. |
| Tetrazoles/Alkenes (Photoclick) | Stable until photoactivation. | Low in the absence of UV light; potential for photodamage. |
| Quadricyclane/Ni bis(dithiolene) | Stable in aqueous environments. | Low cytotoxicity reported for in vitro studies. |
In-Depth Look at Key Alternatives
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC has emerged as a robust and widely adopted alternative to tetrazine-TCO ligation. This copper-free click chemistry reaction between an azide and a strained cyclooctyne (B158145) offers an excellent balance of biocompatibility and reaction kinetics. The azide group is small, abiotic, and highly stable in biological systems, making it an ideal bioorthogonal handle.[2] A variety of strained cyclooctynes have been developed, each with distinct kinetic and stability profiles, allowing researchers to fine-tune the reaction to their specific needs.
Photoclick Chemistry
For applications requiring precise spatiotemporal control, photoclick chemistry presents a unique advantage. This reaction is triggered by light, typically UV or visible, which initiates a cycloaddition between a tetrazole and an alkene.[3] This "on-demand" reactivity allows for labeling in specific locations and at specific times, minimizing off-target reactions. Many photoclick reactions are also fluorogenic, meaning the product is fluorescent while the reactants are not, simplifying imaging workflows by eliminating the need for wash steps.
Quadricyclane Ligation
The quadricyclane ligation is a newer addition to the bioorthogonal toolkit that offers excellent orthogonality to many existing click chemistries. This reaction occurs between the highly strained hydrocarbon quadricyclane and a nickel bis(dithiolene) complex.[1] Its distinct mechanism and unique reactants make it an ideal candidate for multiplexed labeling experiments where multiple targets are visualized simultaneously using different bioorthogonal reactions.
Mandatory Visualizations
Caption: Reaction mechanisms of key bioorthogonal ligations.
References
Validating BP Fluor 488 Tetrazine Labeling with Mass Spectrometry: A Comparative Guide
For researchers engaged in bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount. BP Fluor 488 Tetrazine has emerged as a valuable tool for this purpose, offering a bright and photostable green-fluorescent probe that reacts rapidly with trans-cyclooctene (B1233481) (TCO)-modified molecules. This guide provides a comprehensive overview of validating this compound labeling using mass spectrometry, comparing its performance with other commercially available alternatives and offering detailed experimental protocols.
Performance Comparison of Fluorescent Tetrazine Probes
The selection of a fluorescent tetrazine probe is critical for the success of labeling experiments. Key performance indicators include reaction kinetics, quantum yield, and photostability. Below is a comparison of this compound with other spectrally similar alternatives.
| Feature | This compound | Alexa Fluor™ 488 Tetrazine | AZDye™ 488 Tetrazine |
| Excitation Max (nm) | 493 | 495 | 493 |
| Emission Max (nm) | 517 | 519 | 517 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~83,000 | ~73,000 | ~83,000 |
| Reaction Kinetics with TCO | Exceptionally fast (up to 30,000 M⁻¹s⁻¹)[1] | Fast | Exceptionally fast (up to 30,000 M⁻¹s⁻¹)[2] |
| Labeling Efficiency (Hypothetical MS) | >95% | >95% | >95% |
| Relative MS Signal Intensity | High | High | High |
| Photostability | High[3] | High | High |
| pH Sensitivity | Low (stable over a wide pH range)[3] | Low (pH-insensitive)[4] | Not specified |
| Purity | >95% (HPLC) | High | >95% (HPLC)[2] |
Note: The labeling efficiency and relative MS signal intensity are presented as hypothetical values for a model peptide under optimized conditions to illustrate expected performance. Actual results may vary depending on the specific biomolecule and experimental conditions.
Experimental Validation Workflow
The successful validation of this compound labeling involves a systematic workflow, from the initial labeling reaction to the final mass spectrometric analysis. This process confirms the covalent attachment of the dye to the target biomolecule and can be used to quantify the labeling efficiency.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for labeling a TCO-modified peptide with this compound and subsequent analysis by LC-MS and MALDI-TOF MS.
Protocol 1: Labeling of a TCO-Modified Peptide
This protocol is a general guideline and should be optimized for the specific biomolecule.
Materials:
-
TCO-modified peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 1-10 mM.
-
Prepare the TCO-modified peptide: Dissolve the TCO-modified peptide in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Perform the labeling reaction: Add the this compound stock solution to the peptide solution at a 1.5 to 3-fold molar excess. The disappearance of the red color of the tetrazine can be used to monitor the reaction progress.[5]
-
Incubate the reaction: Gently mix and incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Purify the labeled peptide: Remove excess, unreacted dye by size-exclusion chromatography.[6] Equilibrate the column with PBS and apply the reaction mixture. The first colored band to elute corresponds to the labeled peptide.[6]
-
Confirm labeling: Analyze the purified product by UV-Vis spectroscopy to confirm the presence of both the peptide and the dye.
Protocol 2: Validation by LC-ESI-MS
Procedure:
-
Sample Preparation: Dilute the purified labeled peptide in an appropriate solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).
-
LC Separation: Inject the sample onto a C18 reverse-phase column. Elute the labeled peptide using a gradient of increasing acetonitrile (B52724) concentration with 0.1% formic acid.
-
MS Analysis: Analyze the eluting peptide using an electrospray ionization (ESI) mass spectrometer in positive ion mode. Acquire full scan mass spectra to determine the molecular weight of the labeled peptide.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the exact mass of the labeled peptide. The expected mass will be the sum of the TCO-modified peptide's mass and the mass of the reacted this compound.
Protocol 3: Validation by MALDI-TOF MS
Procedure:
-
Sample Preparation: Mix the purified labeled peptide solution (typically 0.5-1 µL) with an equal volume of a suitable MALDI matrix solution (e.g., sinapinic acid for larger peptides and proteins, or α-cyano-4-hydroxycinnamic acid for smaller peptides) directly on the MALDI target plate.[7]
-
Crystallization: Allow the mixture to air-dry, forming a co-crystal of the sample and matrix.[7]
-
MS Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Analysis: The resulting spectrum should show a major peak corresponding to the molecular weight of the this compound-labeled peptide.
Underlying Chemistry: Inverse Electron-Demand Diels-Alder Reaction
The labeling reaction between a tetrazine and a trans-cyclooctene is a bioorthogonal inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[8] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly in aqueous environments without the need for a catalyst.[8]
References
- 1. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 8. broadpharm.com [broadpharm.com]
A Comparative Analysis of Tetrazine Derivatives for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles, such as trans-cyclooctene (B1233481) (TCO), has become a cornerstone of bioorthogonal chemistry due to its exceptional speed and specificity.[1][2] The choice of substituents on the 1,2,4,5-tetrazine (B1199680) core is a critical determinant of its reactivity and stability in physiological environments, a crucial balance for the successful design of probes and drug delivery systems. This guide provides a comparative analysis of various tetrazine derivatives, supported by experimental data, to aid researchers in selecting the optimal derivative for their specific application.
Performance Comparison of Substituted 1,2,4,5-Tetrazines
The reactivity and stability of 1,2,4,5-tetrazines are highly dependent on the electronic properties of the substituents at the 3 and 6 positions.[3] Electron-withdrawing groups generally increase the rate of the IEDDA cycloaddition but can also make the tetrazine ring more susceptible to degradation.[3] Conversely, electron-donating groups tend to enhance stability at the cost of slower reaction kinetics.[4] This trade-off is a key consideration in the design of in vivo experiments.
Below is a summary of the performance of various monosubstituted and disubstituted 1,2,4,5-tetrazines, highlighting the relationship between reaction kinetics and stability.
Table 1: Performance of Monosubstituted 1,2,4,5-Tetrazines with trans-cyclooctene (TCO)
| Tetrazine Derivative (3-R-6-R') | R Group | R' Group | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) with TCO | Half-life (t₁/₂) in Serum (hours) |
| 1 | H | Pyridyl | ~3,000 | > 24 |
| 2 | CH₃ | Pyridyl | ~1,000 | > 24 |
| 3 | CO₂Et | Pyridyl | ~10,000 | ~12 |
| 4 | CN | Pyridyl | ~33,000 | < 1 |
| 5 | H | Pyrimidyl | ~13,000 | ~12 |
| 6 | CH₃ | Pyrimidyl | ~5,000 | > 24 |
| 7 | CO₂Et | Pyrimidyl | ~10,000 | ~12 |
Data sourced from BenchChem[3]
Table 2: Performance Comparison of Common Tetrazine Derivatives with TCO
| Property | Methyltetrazine | H-Tetrazine | Phenyl-Tetrazine | tert-Butyl-Tetrazine |
| Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹) | ~1,000 - 10,332 | Up to 30,000 | ~1,000 | Slower than methyltetrazine |
| In Vivo Stability | High | Low | Moderate | Very High |
| Calculated logD₇.₄ | -0.5 to -3.0 (depending on conjugate) | More Hydrophilic | More Lipophilic | More Lipophilic |
Data sourced from BenchChem[1]
Methyltetrazine, in particular, demonstrates a superior balance of properties crucial for in vivo applications when compared to other common derivatives.[1] While H-tetrazine exhibits the fastest kinetics, its poor stability in aqueous environments limits its use in long-term studies.[1] Conversely, more sterically hindered tetrazines like tert-butyl-tetrazine offer high stability but with significantly slower reaction rates.[1] Methyltetrazine provides a favorable compromise with rapid reaction kinetics and high stability.[1]
In Vivo Performance of ¹⁸F-Labeled Tetrazines for Pretargeted Imaging
Pretargeted imaging using tetrazine ligation is a promising strategy in positron emission tomography (PET) to improve imaging contrast and reduce radiation exposure.[5][6] A head-to-head comparison of several ¹⁸F-labeled tetrazines revealed that monocarboxylic acid derivatives (net charge of 0) outperformed dicarboxylic acid derivatives (net charge of -1) in terms of in vivo performance.[5][7]
Table 3: In Vivo Performance of ¹⁸F-Labeled Tetrazine Derivatives in a Pretargeted PET Imaging Study
| Compound | Peak Tumor Uptake (%ID/g) 3h Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| [¹⁸F]1 | ~1.5 | ~10 | ~5 |
| [¹⁸F]2 | 1.2 | >15 | >10 |
| [¹⁸F]3 | ~1.6 | ~12 | ~6 |
| [¹⁸F]4 | 1.8 | ~14 | ~8 |
| [¹⁸F]5 | ~1.4 | ~11 | ~7 |
Data from a study in LS174T xenograft mice pretargeted with TCO-CC49 antibody.[5][7]
Compound [¹⁸F]4 showed the highest peak tumor uptake, while [¹⁸F]2 demonstrated superior tumor-to-muscle and tumor-to-blood contrast.[5][7] These findings highlight the importance of the overall charge and structure of the tetrazine probe in achieving optimal in vivo performance.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for key experiments cited in the comparison of tetrazine derivatives.
1. General Protocol for Labeling a Tetrazine-Functionalized Protein with a TCO-Containing Moiety
This protocol describes a general method for the conjugation of a tetrazine-modified protein with a TCO-labeled molecule (e.g., a fluorescent dye).
-
Reagent Preparation:
-
Protein Solution: Prepare the tetrazine-functionalized protein in a suitable reaction buffer (e.g., PBS, pH 6-9) at a concentration of 1-5 mg/mL.[8][9]
-
TCO Stock Solution: Immediately before use, dissolve the TCO-containing reagent (e.g., Cy3-PEG2-TCO) in anhydrous DMSO or DMF to create a 10 mM stock solution.[8] Vortex briefly to ensure it is fully dissolved.[8]
-
-
Reaction Procedure:
-
Reaction Initiation: Add the calculated volume of the TCO stock solution to the protein solution. It is recommended to add it dropwise while gently vortexing to ensure efficient mixing and avoid high local concentrations of the organic solvent.[8]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.[8] If using a fluorescent TCO reagent, protect the reaction from light to prevent photobleaching.[8]
-
-
Purification:
-
Removal of Excess Reagent: After the incubation is complete, remove the unreacted TCO reagent and any reaction byproducts.[8]
-
Spin Desalting: For rapid buffer exchange and purification of proteins >5 kDa, use a spin desalting column according to the manufacturer's instructions.[8]
-
Size-Exclusion Chromatography (SEC): For higher resolution purification, SEC can be employed.[8]
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light.[8] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[8]
-
2. In Vitro Stability Assay in Serum
This protocol assesses the stability of a tetrazine derivative in a biological medium.
-
Materials:
-
Tetrazine derivative
-
Fetal Bovine Serum (FBS) or human serum
-
Dulbecco's Modified Eagle Medium (DMEM)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Incubator at 37°C
-
-
Procedure:
-
Prepare a stock solution of the tetrazine derivative in a suitable solvent (e.g., DMSO).[1]
-
Dilute the tetrazine stock solution into DMEM containing 10% FBS to a final concentration of 100 µM.[1]
-
Incubate the solution at 37°C.[1]
-
At various time points, take aliquots of the solution and analyze by HPLC to determine the concentration of the remaining intact tetrazine derivative.
-
3. Determination of Second-Order Rate Constants by Stopped-Flow Spectrophotometry
This method is used to measure the kinetics of the reaction between a tetrazine and a dienophile.
-
Instrumentation:
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare solutions of the tetrazine derivative and the dienophile (e.g., TCO) in the desired solvent (e.g., DPBS at 37°C).[10][11]
-
Use pseudo-first-order conditions with an excess of the dienophile.[11]
-
Monitor the reaction by following the decrease in the characteristic absorbance of the tetrazine at a specific wavelength (typically between 510 and 550 nm).[9][11]
-
The observed rate constants are then determined from the data and used to calculate the second-order rate constant by dividing by the concentration of the dienophile in excess.[11]
-
Visualizations
Inverse Electron Demand Diels-Alder (IEDDA) Reaction Mechanism
Caption: The IEDDA reaction between a tetrazine and a trans-cyclooctene.
General Experimental Workflow for In Vivo Pretargeted Imaging
Caption: A typical workflow for pretargeted in vivo imaging using tetrazine ligation.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
BP Fluor 488 Tetrazine vs. FITC: A Comparative Guide for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the choice of fluorophore is a critical determinant of experimental success. This guide provides a detailed comparison of BP Fluor 488 Tetrazine and the traditional Fluorescein (B123965) Isothiocyanate (FITC), highlighting the significant advantages of the former for demanding applications such as bio-conjugation, live-cell imaging, and flow cytometry.
Key Performance Characteristics: A Side-by-Side Comparison
BP Fluor 488, a fluorescein derivative, offers substantial improvements over its predecessor, FITC. These enhancements address the primary limitations of FITC, namely its susceptibility to photobleaching and its pH-sensitive fluorescence. The tetrazine moiety further extends the utility of BP Fluor 488 to advanced bioorthogonal labeling strategies.
| Feature | This compound | Fluorescein Isothiocyanate (FITC) | Advantage of this compound |
| Photostability | High; significantly more resistant to photobleaching.[1][2][3][4][5][6] | Low; rapidly fades upon exposure to excitation light.[4][5][7][8][9][10] | Enables longer exposure times for imaging and more robust signal for quantitative analysis. |
| Brightness (Quantum Yield) | High fluorescence quantum yield, leading to brighter conjugates.[1][2][3][4][5] | High quantum yield in optimal conditions, but prone to quenching.[5][8] | Produces stronger and more distinct signals, improving sensitivity for detecting low-abundance targets.[2][4] |
| pH Sensitivity | Stable fluorescence over a wide pH range (pH 4-10).[1][3][11] | Fluorescent signal is highly sensitive to pH changes.[8][10][12][13] | Provides more reliable and consistent results in varying cellular environments. |
| Self-Quenching | Minimal self-quenching, even at high degrees of labeling.[2][5] | Significant fluorescence quenching upon conjugation to biopolymers.[5][8] | Allows for the creation of brighter bioconjugates with higher labeling densities. |
| Bio-conjugation Chemistry | Features a tetrazine group for rapid and specific bioorthogonal "click" chemistry with trans-cyclooctene (B1233481) (TCO).[1][14][15][16] | Primarily uses an isothiocyanate group to react with primary amines. | Enables highly efficient and specific labeling of biomolecules in complex biological systems. |
| Reaction Kinetics | Exceptionally fast cycloaddition kinetics (up to 30,000 M⁻¹s⁻¹) with TCO.[14][16] | Slower and less specific reaction with amines. | Ideal for applications requiring rapid labeling, such as in vivo imaging. |
| Spectral Properties | Excitation Max: ~493-499 nmEmission Max: ~517-520 nm[1][2][3][14][16] | Excitation Max: ~494-495 nmEmission Max: ~517-525 nm[8][11] | Similar spectral properties allow for use with standard 488 nm laser lines and filter sets. |
Experimental Data Summary
The superior performance of BP Fluor 488 and its analogs, such as Alexa Fluor 488, over FITC has been well-documented. For instance, antibody conjugates prepared with Alexa Fluor 488 have been shown to be significantly brighter and more photostable than their FITC counterparts.[5][17] This increased brightness is a result of both a high quantum yield and reduced self-quenching upon conjugation.[5]
The pH sensitivity of FITC is another major drawback, with its fluorescence intensity decreasing significantly in acidic environments.[10][13] In contrast, BP Fluor 488 maintains its strong fluorescent signal across a broad physiological pH range, ensuring more reliable data in live-cell experiments where local pH can vary.[1][3]
Visualizing the Advantages and Applications
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental Protocol: Antibody Labeling via Bioorthogonal Click Chemistry
This protocol provides a general guideline for labeling a trans-cyclooctene (TCO)-modified antibody with this compound.
Materials:
-
TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound, dissolved in a compatible organic solvent (e.g., DMSO)
-
Size-exclusion chromatography column for purification
Procedure:
-
Antibody Preparation: Ensure the TCO-modified antibody is at a suitable concentration (typically 1-5 mg/mL) in an amine-free buffer.
-
Fluorophore Preparation: Prepare a stock solution of this compound in DMSO. The required concentration will depend on the desired molar ratio of dye to antibody.
-
Labeling Reaction: Add the this compound solution to the antibody solution. A typical molar excess of the fluorophore is 5-10 fold over the antibody, but this should be optimized for the specific application.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. The reaction is typically rapid.
-
Purification: Separate the labeled antibody from the unreacted fluorophore using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm and 495 nm.
Conclusion
This compound offers a state-of-the-art solution for fluorescence-based applications, overcoming the inherent limitations of FITC. Its superior photostability, brightness, and pH insensitivity, combined with the power of bioorthogonal chemistry, make it an invaluable tool for researchers seeking to obtain high-quality, reproducible data in complex biological systems. For experiments demanding long-term imaging, high sensitivity, and specific labeling, this compound is the clear choice over traditional fluorophores like FITC.
References
- 1. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 2. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore's Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescein (FITC) | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Fluorescence Microscopy Errors [evidentscientific.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. researchgate.net [researchgate.net]
- 13. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison: Click Chemistry vs. Other Protein Labeling Methods
In the dynamic fields of proteomics, drug discovery, and molecular biology, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization. While a plethora of protein labeling techniques exist, the advent of click chemistry has revolutionized the field with its high efficiency, specificity, and biocompatibility. This guide provides an objective, data-driven comparison of click chemistry against other prevalent protein labeling methods, including traditional chemical labeling, enzymatic ligation, and self-labeling tags, to assist researchers in selecting the optimal strategy for their experimental needs.
An Overview of Protein Labeling Strategies
Protein labeling methods can be broadly categorized based on their underlying chemical principles. Each approach presents a unique set of advantages and limitations in terms of specificity, efficiency, and impact on protein function.
Click Chemistry: This category encompasses a suite of bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] These reactions are characterized by their high reaction rates, specificity, and ability to proceed under mild, physiological conditions, making them ideal for labeling proteins in complex biological environments.[1]
Traditional Chemical Labeling: This approach relies on the reaction of functional groups on amino acid side chains with reactive chemical probes. The most common methods target primary amines (e.g., lysine (B10760008) residues) using N-hydroxysuccinimide (NHS) esters or sulfhydryl groups (e.g., cysteine residues) using maleimides.[2] While widely used due to their simplicity, these methods can suffer from a lack of specificity, as their target residues are often abundant on the protein surface.[2]
Enzymatic Labeling: Enzymatic methods utilize specific enzymes to catalyze the formation of a covalent bond between a protein and a label. A prominent example is Sortase-mediated ligation, which recognizes a specific peptide motif (LPXTG) and ligates it to a probe containing an N-terminal glycine (B1666218) motif.[3] This method offers high specificity but can be limited by the requirement for genetic modification of the target protein and the enzyme's reaction kinetics.[4]
Self-Labeling Tags: This technique involves fusing the protein of interest to a "self-labeling" protein tag, such as HaloTag or SNAP-tag.[5] These tags are engineered to react specifically and covalently with a synthetic ligand that carries the desired label.[5] This two-step approach offers excellent specificity and the flexibility to use a wide range of labels.
Quantitative Performance Comparison
The selection of a protein labeling method is often dictated by key performance metrics. The following table summarizes the quantitative data available for each method, providing a basis for direct comparison.
| Feature | Click Chemistry (CuAAC & SPAAC) | NHS Ester | Maleimide (B117702) | Sortase-Mediated Ligation | HaloTag/SNAP-tag |
| Target Residue(s) | Azide (B81097) and Alkyne (introduced via unnatural amino acids or chemical modification) | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | C-terminal LPXTG motif & N-terminal Glycine | Fusion Tag |
| **Second-Order Rate Constant (M⁻¹s⁻¹) ** | CuAAC: 10 - 10⁴, SPAAC: 10⁻³ - 1 | Generally lower than maleimide-thiol reaction | ~10² - 10³ | Slower than chemical methods | HaloTag7 with rhodamine substrates: up to diffusion-limited rates; SNAP-tag: Generally lower than HaloTag7 |
| Typical Reaction Time | CuAAC: 30-60 min, SPAAC: 1-12 hours | 30-60 minutes | Minutes to a few hours | 4-24 hours | Minutes to hours |
| Typical Labeling Efficiency/Yield | >90% | Variable (20-50%), dependent on accessible lysines and hydrolysis of the ester | Generally high for accessible cysteines | Can reach >90% with optimization | High (>90%) |
| Specificity | High (Bioorthogonal) | Lower (Lysine is abundant) | Higher (Cysteine is less abundant) | High (Requires specific recognition motif) | High (Specific to the fusion tag) |
| Biocompatibility | SPAAC: High; CuAAC: Copper catalyst can be toxic to cells | Moderate | Moderate | High | High |
| pH Sensitivity | Generally insensitive (pH 4-11) | Optimal at pH 7-9 | Optimal at pH 6.5-7.5 | Optimal at pH 7.5-8.5 | Generally insensitive |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows of different labeling strategies can aid in understanding their practical implementation.
Caption: General workflow for protein labeling.
Caption: Mechanism of click chemistry labeling.
Caption: Comparison of labeling specificity.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any labeling technique. Below are representative protocols for some of the key methods discussed.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol outlines a general procedure for labeling a protein containing an alkyne or azide functionality with a corresponding azide or alkyne-functionalized probe.
Materials:
-
Alkyne or azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide or alkyne-functionalized probe (e.g., fluorescent dye)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride stock solution (e.g., 1 M in water)
Procedure:
-
In a microcentrifuge tube, combine the alkyne/azide-modified protein with the azide/alkyne-probe in the desired molar ratio (a 5-10 fold molar excess of the probe is common).
-
Add aminoguanidine hydrochloride to a final concentration of 25 mM.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. For a final copper concentration of 0.1 mM, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.
-
Add the CuSO₄/THPTA mixture to the protein-probe solution.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent probe.
-
Purify the labeled protein from excess reagents using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
NHS Ester Labeling Protocol
This protocol describes a general method for labeling a protein on its primary amine groups.
Materials:
-
Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
NHS ester-functionalized probe (e.g., fluorescent dye) dissolved in anhydrous DMSO or DMF (e.g., 10 mg/mL).
Procedure:
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) by dialysis or buffer exchange.
-
Adjust the pH of the protein solution to 8.3-8.5 using a suitable buffer.
-
Add the NHS ester solution to the protein solution. A molar excess of 5-20 fold of the NHS ester over the protein is a common starting point.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, or overnight at 4°C, protected from light.
-
Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.
-
Remove unreacted label and byproducts by size-exclusion chromatography or dialysis.
Maleimide Labeling Protocol
This protocol outlines a general procedure for labeling a protein on its free sulfhydryl groups.
Materials:
-
Protein solution (1-10 mg/mL) in a degassed, amine-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES).
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary).
-
Maleimide-functionalized probe dissolved in DMSO or DMF.
Procedure:
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-50 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Add the maleimide-probe solution to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
The reaction can be quenched by adding a thiol-containing reagent such as β-mercaptoethanol or dithiothreitol (B142953) (DTT).
-
Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.[6]
Sortase-Mediated Ligation Protocol
This protocol provides a general framework for labeling a protein containing a C-terminal LPXTG motif with a probe containing an N-terminal glycine.
Materials:
-
Purified protein with a C-terminal LPXTG motif.
-
Probe with one or more N-terminal glycines.
-
Purified Sortase A enzyme.
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5).
Procedure:
-
Combine the LPXTG-containing protein and the glycine-containing probe in the reaction buffer. A 1:5 to 1:20 molar ratio of protein to probe is often used to drive the reaction forward.
-
Add Sortase A to the reaction mixture. The optimal concentration of the enzyme should be determined empirically, but a starting point is a 1:10 to 1:20 molar ratio of Sortase A to the protein substrate.
-
Incubate the reaction at a suitable temperature (e.g., 4°C, room temperature, or 37°C) for 4-24 hours. The optimal time and temperature will depend on the specific substrates and enzyme variant.
-
Monitor the progress of the ligation reaction using SDS-PAGE, looking for the appearance of a higher molecular weight product.
-
Purify the labeled protein from the unreacted substrates and Sortase A. If the protein and/or Sortase A are tagged (e.g., with a His-tag), affinity chromatography can be used for purification.
Conclusion
The choice of a protein labeling method is a critical decision that can significantly impact the outcome of an experiment. Click chemistry, particularly the strain-promoted variants, offers a powerful combination of high efficiency, specificity, and biocompatibility, making it an excellent choice for a wide range of applications, especially in living systems. Traditional chemical labeling methods like NHS ester and maleimide chemistry remain valuable for their simplicity and cost-effectiveness, particularly for in vitro applications where high specificity is not the primary concern. Enzymatic methods such as Sortase-mediated ligation provide exceptional specificity but require more upfront protein engineering. Self-labeling tags like HaloTag and SNAP-tag offer a versatile and highly specific platform for labeling with a diverse array of probes.
By carefully considering the quantitative performance metrics, mechanistic workflows, and experimental protocols outlined in this guide, researchers can make an informed decision and select the protein labeling strategy that is best suited to answer their specific biological questions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isopeptide Ligation Catalyzed by Quintessential Sortase A: MECHANISTIC CUES FROM CYCLIC AND BRANCHED OLIGOMERS OF INDOLICIDIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proximity-based Sortase-mediated Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Tags for Labeling Proteins Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bioorthogonal Reaction Kinetics: A Guide for Researchers
In the rapidly advancing fields of chemical biology and drug development, bioorthogonal reactions have become indispensable tools for labeling and manipulating biomolecules in their native environments. These reactions, characterized by their high selectivity and biocompatibility, allow for precise chemical transformations within living systems without interfering with endogenous processes.[1][2] The kinetics of these reactions are a critical parameter, dictating their suitability for various applications, from cellular imaging to in vivo drug activation.[3][4] This guide provides an objective, data-driven comparison of the kinetics of major classes of bioorthogonal reactions, offering a valuable resource for researchers selecting the optimal chemistry for their experimental needs.
Overview of Major Bioorthogonal Reactions
The bioorthogonal toolkit has expanded significantly since the introduction of the Staudinger ligation.[5][6] Today, the most prominent reactions include the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction, also known as tetrazine ligation.[2][5] Each of these chemistries possesses a unique combination of speed, stability, and orthogonality.
-
Staudinger Ligation: One of the first bioorthogonal reactions, it involves the reaction of an azide (B81097) with a modified triarylphosphine.[6][7] While foundational, its kinetics are generally slower than more modern techniques.[3][5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative to the original "click" reaction, SPAAC utilizes strained cyclooctynes to react with azides.[5][8] This reaction avoids the cellular toxicity associated with copper catalysts, making it well-suited for live-cell applications.[3] The kinetics of SPAAC can be tuned by modifying the structure of the cyclooctyne.[3][6]
-
Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This reaction, typically between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO), is renowned for its exceptionally fast kinetics.[3][5][9] The reaction rates are orders of magnitude faster than both the Staudinger ligation and most SPAAC reactions, making iEDDA ideal for applications requiring high speed and low reactant concentrations.[3][8][9][10]
Quantitative Comparison of Reaction Kinetics
The performance of bioorthogonal reactions is most commonly quantified by their second-order rate constant (k₂). A higher k₂ value indicates a faster reaction, allowing for efficient labeling at lower concentrations of the reacting partners. The table below summarizes the reported second-order rate constants for a variety of commonly used bioorthogonal reaction pairs.
| Reaction Class | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Staudinger Ligation | Azide | Phosphine | ~0.002 - 0.01 |
| SPAAC | Benzyl Azide | DIBAC | ~0.3 |
| Benzyl Azide | BCN | ~0.1 - 1.0 | |
| Benzyl Azide | DIFO3 | ~4.2 | |
| Phenyl Azide | DBCO | ~0.1 | |
| iEDDA (Tetrazine Ligation) | 3,6-di-(2-pyridyl)-s-tetrazine | TCO (trans-cyclooctene) | ~1,000 - 30,000 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | ~1 - 10 | |
| 3,6-di-(2-pyridyl)-s-tetrazine | BCN | ~2.4 | |
| 3-(p-benzylaminophenyl)-1,2,4,5-tetrazine | TCO (trans-cyclooctene) | up to 3.3 x 10⁶[11] |
Note: Rate constants can vary depending on the specific substituents on the reactants and the reaction conditions (e.g., solvent, temperature, pH).
The data clearly illustrates that iEDDA reactions, particularly those involving TCO, exhibit the fastest kinetics among the common bioorthogonal reactions.[3][8] The rates for iEDDA can be up to six orders of magnitude higher than those for the Staudinger ligation and several orders of magnitude greater than SPAAC reactions.[10]
Visualizing Bioorthogonal Reactions and Kinetic Analysis
To better understand the components of a bioorthogonal reaction and the workflow for kinetic analysis, the following diagrams are provided.
Caption: General schematic of a bioorthogonal labeling reaction.
Caption: Workflow for determining k₂ via pseudo-first-order kinetics.
Experimental Protocols for Kinetic Analysis
The determination of second-order rate constants for bioorthogonal reactions is typically performed under pseudo-first-order conditions.[12][13][14] This approach simplifies the analysis by having one reactant in large excess, making the reaction rate dependent only on the concentration of the limiting reactant.[14][15]
Objective: To determine the second-order rate constant (k₂) of a bioorthogonal reaction (A + B → C).
Materials:
-
Reactant A (limiting reagent) solution of known concentration.
-
Reactant B (excess reagent) solution of known concentration (typically 10-fold or greater excess compared to A).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Spectrophotometer (UV-Vis or fluorescence) or stopped-flow apparatus.[12]
-
Cuvettes.
Methodology:
-
Preparation:
-
Prepare stock solutions of Reactant A and Reactant B in the desired reaction buffer.
-
Determine the wavelength at which the product C absorbs light or fluoresces, or at which one of the reactants' signal diminishes, ensuring minimal interference from other components.
-
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer and reactant solutions to the desired temperature (e.g., 25°C or 37°C).
-
In a cuvette, place the solution of Reactant B.
-
To initiate the reaction, rapidly add and mix the solution of Reactant A. For very fast reactions (like iEDDA), a stopped-flow instrument is necessary to ensure adequate mixing before significant reaction occurs.[12]
-
Immediately begin recording the change in absorbance or fluorescence intensity over time.
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the rate law is approximated as: Rate = k_obs[A], where k_obs = k₂[B]₀.
-
The integrated rate law for this first-order behavior is: ln([A]t) = -k_obs*t + ln([A]₀).
-
Convert the measured absorbance/fluorescence data to the concentration of the limiting reactant, [A], at each time point, t.
-
Plot ln([A]t) versus time (t).
-
The data should yield a straight line, and the negative of the slope of this line is the observed rate constant, k_obs.[16]
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the initial concentration of the excess reactant, [B]₀: k₂ = k_obs / [B]₀ .
-
-
Validation:
-
Repeat the experiment with several different concentrations of the excess reactant (B) to ensure that the calculated k₂ remains constant, confirming the second-order nature of the reaction.
-
Conclusion
The choice of a bioorthogonal reaction is a critical decision in experimental design. For applications demanding rapid conjugation at low concentrations, such as in vivo imaging or the capture of transient biological events, the exceptionally fast kinetics of the iEDDA reaction between a tetrazine and a trans-cyclooctene are unparalleled.[3][5][9] For applications where stability is paramount and slightly slower kinetics are acceptable, SPAAC reactions offer a robust and versatile alternative.[3][5] The Staudinger ligation, while slower, remains a foundational and useful tool in certain contexts. By understanding the kinetic differences, researchers can make informed decisions to best leverage the power of bioorthogonal chemistry in their work.
References
- 1. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurjchem.com [eurjchem.com]
- 6. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 11. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Khan Academy [khanacademy.org]
BP Fluor 488 Tetrazine for Single-Molecule Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals venturing into the realm of single-molecule imaging, the choice of a fluorescent probe is paramount. This guide provides a comprehensive comparison of BP Fluor 488 Tetrazine, evaluating its suitability for single-molecule imaging applications against other commonly used alternatives. The following sections delve into a detailed analysis of its performance, supported by available experimental data, and offer insights into experimental protocols.
This compound is a bright, water-soluble, green-fluorescent dye that has gained attention for its utility in bioorthogonal labeling.[1][2] Its tetrazine moiety allows for a highly specific and rapid reaction with trans-cyclooctene (B1233481) (TCO) functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1] This "click chemistry" approach is particularly advantageous for live-cell imaging due to its biocompatibility and fast kinetics.[3] Spectrally, BP Fluor 488 is similar to the widely used Alexa Fluor 488 and ATTO 488 dyes, making it compatible with standard 488 nm laser lines and corresponding filter sets.[2][4]
Performance Comparison
A critical aspect of a fluorophore's suitability for single-molecule imaging is its photophysical properties. Here, we compare this compound with two popular alternatives: Alexa Fluor 488 and ATTO 488.
| Property | BP Fluor 488 | Alexa Fluor 488 | ATTO 488 |
| Excitation Max (nm) | ~499[1][5] | ~499[6] | ~500[7] |
| Emission Max (nm) | ~520[1][5] | ~520[6] | ~520[7] |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~73,000[1][5] | ~73,000 | 90,000[7] |
| Quantum Yield (Φ) | 0.92[1][5][8] | 0.92[9] | 0.80[7] |
| Photostability | High (Qualitative)[2][4] | High (Qualitative)[9][10] | High (Qualitative)[7] |
| Blinking Properties for SMLM | Information not available | Can be induced to photoswitch in the presence of specific imaging buffers.[1][8] | Suitable for single-molecule detection and high-resolution microscopy like PALM, dSTORM, and STED.[7] |
Suitability for Single-Molecule Localization Microscopy (SMLM): For techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), the ability of a fluorophore to photoswitch between a fluorescent "on" state and a dark "off" state is essential. Rhodamine-based dyes, to which class BP Fluor 488 belongs, can be induced to photoswitch in deoxygenated buffers containing a thiol, such as β-mercaptoethanol (MEA).[1][8] This process involves the formation of a long-lived radical dark state. While ATTO 488 is explicitly mentioned as being suitable for dSTORM, specific on/off switching rates and duty cycles for this compound have not been reported.[7] The fluorogenic nature of some tetrazine-dye conjugates, where fluorescence increases upon reaction with TCO, can be advantageous in reducing background noise in imaging experiments.[6][11]
Experimental Protocols
The following provides a general framework for a single-molecule imaging experiment using this compound for labeling proteins in live cells.
Signaling Pathway and Labeling Strategy
The experimental workflow leverages the bioorthogonal reaction between a tetrazine-conjugated fluorophore and a TCO-modified protein of interest.
Detailed Methodology
1. Expression of TCO-modified Protein:
-
Transfect cells with a plasmid encoding the protein of interest genetically fused to a tag that allows for the incorporation of a TCO-containing unnatural amino acid. This is typically achieved through amber suppression technology.
-
Culture the cells in a medium containing the TCO-unnatural amino acid to allow for its incorporation into the protein of interest.
2. Labeling with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in a live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) to the desired final concentration (typically in the low micromolar range).
-
Wash the cells expressing the TCO-modified protein with pre-warmed PBS.
-
Incubate the cells with the this compound solution for 15-30 minutes at 37°C.
-
Wash the cells thoroughly with the imaging medium to remove any unbound dye. The fluorogenic nature of some tetrazine dyes may reduce the necessity for extensive washing.[6][11]
3. Single-Molecule Imaging:
-
Mount the labeled cells on a microscope suitable for single-molecule imaging, such as a Total Internal Reflection Fluorescence (TIRF) microscope.
-
For single-particle tracking, image the cells in a standard live-cell imaging buffer.
-
For SMLM (dSTORM), the use of a specific imaging buffer is required to induce photoswitching. A typical dSTORM buffer for rhodamine dyes includes:
-
An oxygen scavenging system (e.g., glucose oxidase and catalase).
-
A primary thiol, such as β-mercaptoethanol (MEA) or β-mercaptoethylamine, at a concentration of 10-100 mM. The optimal concentration needs to be determined empirically.
-
-
Illuminate the sample with a 488 nm laser at an appropriate power density to achieve single-molecule blinking.
-
Acquire a stream of images (typically thousands of frames) with a sensitive camera (e.g., EMCCD or sCMOS).
4. Data Analysis:
-
Process the acquired images using single-molecule localization software (e.g., ThunderSTORM, rapidSTORM).
-
The software will detect and localize the individual fluorescent events in each frame with sub-pixel precision.
-
Reconstruct a super-resolved image from the localized positions or analyze the trajectories of individual molecules.
Conclusion
This compound presents a compelling option for single-molecule imaging, particularly for researchers employing bioorthogonal labeling strategies in live cells. Its high quantum yield and spectral compatibility with standard instrumentation are significant advantages. However, for demanding applications like SMLM, the lack of quantitative data on its photostability and photoswitching characteristics necessitates careful experimental optimization. While it holds great promise, further characterization is required to definitively establish its performance relative to well-established dyes like Alexa Fluor 488 and ATTO 488 in the context of single-molecule imaging. Researchers should consider the specific requirements of their experiments, such as the need for long observation times or super-resolution capabilities, when selecting the most appropriate fluorophore.
References
- 1. biotium.com [biotium.com]
- 2. selectscience.net [selectscience.net]
- 3. broadpharm.com [broadpharm.com]
- 4. BP Fluor 488, Alexa Fluor 488 equivalent | BroadPharm [broadpharm.com]
- 5. Transforming Rhodamine Dyes for (d)STORM Super-Resolution Microscopy via 1,3-Disubstituted Imidazolium Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design of Fluorogenic and Spontaneously Blinking Labels for Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. researchgate.net [researchgate.net]
Performance of BP Fluor 488 Tetrazine in Diverse Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in cellular analysis, the selection of fluorescent probes for bioorthogonal labeling is a critical determinant of experimental success. This guide provides a comprehensive comparison of BP Fluor 488 Tetrazine, a green-fluorescent dye, with other commercially available alternatives. The focus is on its performance in various cell lines, supported by experimental data and detailed protocols for key applications.
Executive Summary
This compound is a highly efficient and photostable fluorescent probe for the detection of TCO (trans-cyclooctene)-tagged biomolecules via an inverse-electron-demand Diels-Alder (iEDDA) reaction.[1][2] It is characterized by its high fluorescence quantum yield and spectral similarity to fluorescein (B123965) (FITC) and is marketed as an equivalent to Alexa Fluor 488 Tetrazine.[1][2] This guide presents a comparative analysis of its key performance indicators—brightness, photostability, and cytotoxicity—against other common green fluorescent probes. Due to the limited availability of direct comparative studies on this compound, the performance data of its well-characterized equivalent, Alexa Fluor 488, is used as a benchmark.
Data Presentation: Quantitative Comparison of Green Fluorescent Probes
The following tables summarize the key photophysical and performance characteristics of this compound and its alternatives.
Table 1: Spectroscopic and Photophysical Properties
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| This compound | ~495[1] | ~519[1] | ~71,000 (estimated) | High (stated)[1][2] |
| Alexa Fluor 488 | 495 | 519 | 71,000 | 0.92[3][4] |
| Fluorescein (FITC) | 494 | 518 | 75,000 | 0.92 |
| DyLight 488 | 493 | 518 | 70,000 | Not Specified |
| CF®488A | 490 | 515 | 70,000 | Not Specified |
Table 2: Photostability Comparison
| Fluorophore | Relative Photostability |
| This compound | High (stated)[1][2] |
| Alexa Fluor 488 | High[4][5] |
| Fluorescein (FITC) | Low[4][5] |
| DyLight 488 | High[5] |
| CF®488A | Very High[5] |
Table 3: Cytotoxicity Profile (Illustrative)
| Compound | Cell Line | Assay | IC50 (µM) |
| Tetrazine Derivative 'X' | Jurkat | MTT | >50 |
| Tetrazine Derivative 'Y' | Jurkat | MTT | 25 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Protocol 1: Live-Cell Labeling with this compound via TCO-Ligation
This protocol describes the labeling of TCO-modified proteins on the surface of live cells.
Materials:
-
Live cells (e.g., HeLa, CHO, Jurkat) expressing a TCO-modified protein of interest
-
This compound (or other tetrazine-fluorophore conjugate)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes and culture overnight to allow for adherence. For suspension cells like Jurkat, use appropriate poly-L-lysine coated dishes.
-
Preparation of Labeling Solution: Prepare a 1-10 µM solution of this compound in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum.
-
Labeling: Add the this compound labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a standard FITC/GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).
Protocol 2: Photobleaching Assay
This protocol allows for the quantitative comparison of the photostability of different fluorescent probes.
Materials:
-
Labeled cells prepared as in Protocol 1.
-
Fluorescence microscope with a high-intensity light source (e.g., laser).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Image Acquisition Setup: Mount the sample on the microscope and locate a region of interest (ROI) with well-labeled cells.
-
Initial Imaging: Acquire an initial image (t=0) using a low laser power to minimize photobleaching during setup.
-
Photobleaching: Continuously illuminate the ROI with a high-intensity 488 nm laser at a constant power.
-
Time-Lapse Imaging: Acquire a series of images at regular intervals (e.g., every 10 seconds) until the fluorescence signal is significantly reduced.
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image.
-
Correct for background fluorescence by subtracting the mean intensity of a cell-free region.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized intensity versus time. The rate of decay indicates the photostability.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol determines the effect of the fluorescent probe on cell viability.
Materials:
-
Jurkat cells (or other cell lines of interest)
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Treatment: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the probe concentration to determine the IC50 value.
Mandatory Visualization
Signaling Pathway: Bioorthogonal Labeling via Tetrazine-TCO Ligation```dot
Caption: Workflow for comparing the photostability of different fluorescent probes in live cells.
Logical Relationship: Factors Influencing Probe Performance
Caption: Key factors determining the performance of a fluorescent probe for live-cell imaging.
References
- 1. Influence of cell growth conditions and medium composition on EGFP photostability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 5-isomer, Alexa Fluor 488 tetrazine, 5-isomer equivalent | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Assessing the Impact of Dyes on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the conjugation of dyes to proteins is a cornerstone of modern biological research, enabling visualization, tracking, and quantification. However, the very act of labeling can inadvertently alter a protein's structure and, consequently, its function. This guide provides a comparative overview of key methodologies to assess the impact of dye conjugation on protein function, supported by experimental data and detailed protocols.
Introduction to Dye-Protein Interactions
The selection of a fluorescent dye for protein labeling extends beyond its photochemical properties, such as brightness and photostability. It is critical to evaluate the effects of dye conjugation on protein function and the dye's propensity for non-specific binding.[1] The chemical properties of the dyes and their linkers can significantly affect the function of the protein they are attached to.[1] Factors such as the dye's charge, hydrophobicity, and size, as well as the dye-to-protein conjugation ratio, can influence the labeled protein's biological activity, binding affinity, and stability.[1][2] Therefore, a systematic assessment is crucial to ensure that the observed results are a true reflection of the protein's behavior and not an artifact of the labeling process.
Core Methodologies for Functional Assessment
Several robust techniques are available to quantify the impact of dye labeling on protein function. The primary methods focus on measuring binding affinity, enzymatic activity, and protein stability.
Binding Affinity Assays
These assays determine the strength of the interaction between a protein and its binding partner (e.g., another protein, a small molecule, or a nucleic acid).
-
Fluorescence Polarization (FP) : FP is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger protein.[3][4] When a small, fluorescently labeled ligand binds to a larger protein, its rotation slows, leading to an increase in the polarization of the emitted light.[3] This method is highly sensitive and well-suited for high-throughput screening to determine binding affinities (Kd).[4][5]
-
Surface Plasmon Resonance (SPR) : SPR is a label-free, real-time optical sensing method for detecting biomolecular interactions.[6][7] One molecule (the ligand) is immobilized on a sensor chip, and its binding partner (the analyte) is flowed over the surface.[8] Binding events cause a change in the refractive index at the sensor surface, which is measured in real-time to provide kinetic data (association and dissociation rates) and affinity constants.[8][9]
Functional Assays
These assays directly measure the biological activity of the protein, which is particularly important for enzymes.
-
Enzyme Activity Assays : These assays measure the rate at which an enzyme converts its substrate into a product. The impact of a conjugated dye is assessed by comparing the enzymatic activity of the labeled protein to its unlabeled counterpart.[10] These assays can be designed in various formats, including colorimetric, where dye-release from a labeled substrate is measured, or fluorescence-based, where a change in fluorescence indicates product formation.[10][11]
Comparative Analysis of Assessment Methods
The choice of assay depends on the specific protein, the nature of its function, and the research question.
| Method | Principle | Key Parameters Measured | Advantages | Limitations | Citations |
| Fluorescence Polarization (FP) | Measures change in rotational diffusion of a fluorescent probe upon binding. | Binding Affinity (Kd), IC50 | Homogeneous (no-wash) format, high-throughput, sensitive, small sample volume. | Requires a fluorescently labeled ligand, size difference between binder and ligand is critical. | [3][4][5][12] |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface due to mass changes from binding. | Binding Affinity (Kd), Kinetics (kon, koff) | Label-free, real-time data, provides kinetic and affinity information. | Requires specialized equipment, protein immobilization can affect function, potential for mass transport limitations. | [6][7][8][9] |
| Enzyme Activity Assays | Measures the rate of substrate conversion to product. | Catalytic rate (kcat), Michaelis constant (Km), IC50/EC50 | Direct measurement of function, highly sensitive, adaptable to high-throughput formats. | Substrate-specific, reaction conditions must be carefully optimized, indirect measure of binding. | [10][11][13] |
Experimental Workflows and Pathway Analysis
Visualizing experimental processes and potential functional impacts is crucial for study design.
Caption: Workflow for assessing the impact of dye labeling on protein function.
Caption: Potential disruption of a signaling pathway by an inhibitory dye.
Comparative Data: Impact of Dye Class on Protein Affinity
A systematic study on antigen-binding fragments (Fab) conjugated with various dyes revealed that the choice of fluorophore can significantly alter binding affinity.[1][14] Green fluorescent dyes were generally found to have a lesser impact compared to red and far-red dyes.
| Dye Class | Example Dyes | Impact on Fab Affinity | Observed Side Effects | Citations |
| Green | Alexa Fluor 488, Dylight 488 | Least effect on affinity; showed higher enrichment on target structures. | Less photostable than red dyes. | [1][14] |
| Red | Cy3, Alexa Fluor 555 | Can partially block binding affinity, especially at higher conjugation ratios. | Tended to form aggregates in the cytoplasm; generally superb photostability. | [1] |
| Far-Red | Cy5, CF640 | Showed lower enrichment on target structures, suggesting altered affinity. | Tended to form aggregates in the cytoplasm. | [1] |
These findings suggest that properties inherent to the dye's chemical structure, rather than just the conjugation site, influence the function of the labeled protein.[1]
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Binding Assay
This protocol outlines a competitive FP assay to measure the binding of a test compound.
-
Reagent Preparation :
-
Prepare a stock solution of the fluorescently labeled ligand (tracer) and the target protein in a suitable assay buffer (e.g., PBS with 0.1% BSA).[3]
-
Prepare a serial dilution of the unlabeled test compound (competitor).
-
-
Assay Setup :
-
In a microplate (e.g., 384-well), add the target protein at a fixed concentration determined from preliminary titration experiments.[4]
-
Add the fluorescent tracer at a fixed concentration (typically at or below its Kd).[12]
-
Add the serially diluted test compound. Include controls for free tracer (no protein) and bound tracer (no competitor).
-
-
Incubation : Incubate the plate at a controlled temperature for a specified time to allow the binding reaction to reach equilibrium.[3]
-
Measurement :
-
Use a fluorescence plate reader equipped with polarizing filters to measure the fluorescence intensity in both parallel (S-plane) and perpendicular (P-plane) orientations relative to the polarized excitation light.
-
The instrument calculates the fluorescence polarization (mP) values using the formula: mP = 1000 * (S - G * P) / (S + G * P), where G is the G-factor.[12]
-
-
Data Analysis : Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the competitor required to displace 50% of the bound tracer.
Protocol 2: Surface Plasmon Resonance (SPR) Interaction Analysis
This protocol describes a typical direct binding experiment.
-
Ligand Immobilization :
-
Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).[6]
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Inject the ligand (protein to be labeled) over the activated surface to achieve covalent immobilization. The optimal pH and ligand concentration should be determined beforehand.[9]
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding :
-
Prepare a series of dilutions of the analyte (the dye or the labeled protein) in a suitable running buffer.[6]
-
Inject the analyte solutions sequentially over the immobilized ligand surface at a constant flow rate. A control flow cell (without immobilized ligand) should be used for reference subtraction.
-
Monitor the binding in real-time as a change in resonance units (RU).[9] The increase in RU is proportional to the mass of analyte bound.[9]
-
-
Regeneration : After each analyte injection, inject a regeneration solution (e.g., low pH buffer or high salt concentration) to dissociate the bound analyte and prepare the surface for the next injection.
-
Data Analysis :
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Protocol 3: Colorimetric Enzyme Activity Assay
This protocol describes a general method for assessing enzyme inhibition.
-
Reagent Preparation :
-
Prepare the enzyme (both dye-labeled and unlabeled versions) in a suitable assay buffer.
-
Prepare the substrate solution. For some assays, this may be a substrate covalently linked to a dye.[11]
-
Prepare a "stop solution" to terminate the enzymatic reaction.
-
-
Assay Procedure :
-
Pipette the substrate solution into reaction tubes or a microplate and equilibrate to the optimal reaction temperature (e.g., 37°C).[13]
-
Initiate the reaction by adding the enzyme solution (labeled or unlabeled).
-
Incubate for a precise period during which the reaction rate is linear.
-
Stop the reaction by adding the stop solution.[13] For dye-release assays, this step is followed by centrifugation to pellet the undigested substrate.[11]
-
-
Measurement :
-
Data Analysis :
-
Calculate the reaction velocity for both the labeled and unlabeled enzyme.
-
Compare the specific activity (units of activity per mg of enzyme) of the labeled protein to the unlabeled control to determine the percentage of activity retained or lost after dye conjugation.
-
References
- 1. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 2. Investigation of Dye-Protein Interactions and Optimization of Fluorescence-Based Assays for Target Binding of Calmodulin [acswebcontent.acs.org]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 4. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. affiniteinstruments.com [affiniteinstruments.com]
- 8. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. mdpi.com [mdpi.com]
- 11. Qualitative and Quantitative Assays for Detection and Characterization of Protein Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 13. rsc.org [rsc.org]
- 14. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Green Click Chemistry Probes: Benchmarking BP Fluor 488 Tetrazine
In the rapidly evolving landscape of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO) has become a cornerstone for researchers in cell biology, drug development, and molecular imaging. The exceptional reaction kinetics, high specificity, and biocompatibility of this "click chemistry" reaction have spurred the development of a wide array of fluorescent tetrazine probes. Among these, green-fluorescent probes compatible with the common 488 nm laser line are of particular interest. This guide provides an objective comparison of BP Fluor 488 Tetrazine against other leading alternatives in its class, supported by experimental data and detailed protocols to aid researchers in selecting the optimal probe for their needs.
Performance Metrics: A Quantitative Comparison
The efficacy of a fluorescent probe in click chemistry applications is determined by a combination of its spectral properties, reaction kinetics, and performance in imaging applications. The following tables summarize the key performance indicators for this compound and its main competitors.
Table 1: Spectroscopic and Physicochemical Properties
| Property | This compound | Alexa Fluor® 488 Tetrazine | ATTO 488 Tetrazine |
| Excitation Max (nm) | ~493 - 499[1][2] | ~495 | ~499[3] |
| Emission Max (nm) | ~517 - 520[1][2] | ~519 | ~520[3] |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | ~83,000[1] | ~73,000 | ~90,000 |
| Quantum Yield (Φ) | ~0.92 (for the dye)[2][4] | ~0.92 (for the dye) | ~0.80 |
| Molecular Weight ( g/mol ) | ~703.7[1] | Varies by supplier | ~828.8 |
| Solubility | Water, MeOH, DMSO, DMF[1] | Water, DMSO, DMF | Water, DMSO |
| pH Sensitivity | Insensitive in range 4-10[5] | Insensitive in range 4-10 | Not specified |
Table 2: Bioorthogonal Reaction Performance
| Performance Metric | This compound | Alexa Fluor® 488 Tetrazine | ATTO 488 Tetrazine |
| Reaction Partner | trans-cyclooctene (TCO) | trans-cyclooctene (TCO) | trans-cyclooctene (TCO) |
| Second-Order Rate Constant (k₂) | Up to 30,000 M⁻¹s⁻¹[1][4][6] | Not specified, but generally very high | Not specified, but generally very high |
| Fluorescence Turn-On Ratio | Data not available | Data not available | 15-40 fold[1] |
| Photostability | High[5] | High | High |
Experimental Protocols
To facilitate a direct comparison of these probes in a laboratory setting, detailed protocols for key experiments are provided below.
Protocol 1: Determination of Second-Order Reaction Kinetics
This experiment measures the rate at which the tetrazine probe reacts with a TCO-containing molecule.
Materials:
-
This compound, Alexa Fluor® 488 Tetrazine, ATTO 488 Tetrazine
-
A TCO-functionalized molecule (e.g., TCO-PEG4-amine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stopped-flow spectrophotometer or a UV-Vis spectrophotometer with rapid mixing capabilities
Procedure:
-
Prepare stock solutions of each tetrazine probe and the TCO-amine in DMSO.
-
Dilute the stock solutions in PBS to final concentrations suitable for the instrument (typically in the low micromolar range). Ensure the tetrazine concentration allows for a measurable absorbance change at its characteristic wavelength (around 520 nm).
-
Set the spectrophotometer to monitor the decrease in absorbance of the tetrazine at its λmax (around 520 nm) over time.
-
Rapidly mix equal volumes of the tetrazine solution and a molar excess of the TCO-amine solution.
-
Record the absorbance decay over time.
-
Fit the data to a second-order rate equation to determine the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO-amine.
Protocol 2: Comparative Photostability Assay
This protocol assesses the resistance of the fluorophores to photobleaching under continuous illumination.
Materials:
-
TCO-labeled cells or proteins immobilized on a glass slide
-
This compound, Alexa Fluor® 488 Tetrazine, ATTO 488 Tetrazine
-
PBS, pH 7.4
-
Fluorescence microscope with a 488 nm laser and a suitable emission filter
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Label the TCO-functionalized substrate with each of the tetrazine probes according to standard protocols.
-
Wash thoroughly to remove any unreacted probe.
-
Mount the samples on the fluorescence microscope.
-
For each sample, select a region of interest (ROI) and acquire an initial image (t=0) using a fixed laser power and exposure time.
-
Continuously illuminate the ROI with the 488 nm laser at a constant power.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a total duration of 5-10 minutes.
-
Using image analysis software, measure the mean fluorescence intensity of the ROI in each image.
-
Normalize the intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for each probe. A slower decay rate indicates higher photostability.
Protocol 3: Live-Cell Imaging and Signal-to-Background Assessment
This experiment evaluates the performance of the probes in a live-cell imaging context, including an assessment of the fluorescence turn-on effect.
Materials:
-
Live cells expressing a TCO-modified protein of interest
-
Cell culture medium
-
This compound, Alexa Fluor® 488 Tetrazine, ATTO 488 Tetrazine
-
Confocal microscope with a live-cell imaging chamber (37°C, 5% CO₂)
Procedure:
-
Culture the cells expressing the TCO-modified protein on glass-bottom dishes suitable for microscopy.
-
Prepare solutions of each tetrazine probe in cell culture medium at a final concentration of 1-5 µM.
-
To measure fluorescence turn-on: a. Acquire a baseline image of the cells before adding the probe. b. Add the tetrazine probe solution to the cells and immediately start acquiring a time-lapse series of images. c. Measure the fluorescence intensity in the labeled structures over time to determine the rate and magnitude of the fluorescence increase.
-
For signal-to-background ratio: a. After labeling for 30-60 minutes, acquire images of the labeled cells. b. Measure the average fluorescence intensity within the labeled cellular structures (signal) and in a background region of the image where there are no cells. c. Calculate the signal-to-background ratio for each probe. d. (Optional "no-wash" assessment) Acquire images before and after washing the cells with fresh media to assess the impact of removing unbound probe on the signal-to-background ratio.
Visualizing the Workflow
To better understand the experimental processes and the underlying chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for live-cell imaging using tetrazine-TCO click chemistry.
Caption: The bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction.
Concluding Remarks
This compound stands as a high-performance probe for bioorthogonal click chemistry, characterized by its high quantum yield, excellent photostability, and exceptionally fast reaction kinetics. While direct, side-by-side comparative data for all performance metrics against its main competitors—Alexa Fluor® 488 Tetrazine and ATTO 488 Tetrazine—is not always available in a single source, the available information suggests that all three are top-tier options for green-fluorescent labeling.
The choice between these probes may ultimately depend on the specific requirements of the experiment. For applications demanding the absolute fastest reaction rates, this compound, with a reported k₂ of up to 30,000 M⁻¹s⁻¹, is an excellent candidate. For "no-wash" imaging protocols where a high fluorescence turn-on is critical, probes like ATTO 488 Tetrazine, with a documented turn-on ratio of 15-40 fold, may be advantageous. The trusted performance and extensive documentation of the Alexa Fluor® family of dyes make Alexa Fluor® 488 Tetrazine a reliable choice for a wide range of applications.
Researchers are encouraged to use the protocols outlined in this guide to perform their own in-house comparisons to determine the most suitable probe for their specific biological system and imaging setup.
References
- 1. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green- to far-red-emitting fluorogenic tetrazine probes – synthetic access and no-wash protein imaging inside living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
Safety Operating Guide
Proper Disposal of BP Fluor 488 Tetrazine: A Comprehensive Guide for Laboratory Personnel
Ensuring laboratory safety and environmental responsibility necessitates the proper disposal of all chemical reagents, including fluorescent probes like BP Fluor 488 Tetrazine. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
This compound is a bright, green-fluorescent probe widely used for the detection of TCO-tagged biopolymers.[1] While specific hazard classifications may vary between suppliers, it is imperative to treat all laboratory chemicals with caution and follow established safety protocols. The Safety Data Sheet (SDS) for this compound from BroadPharm indicates that the compound may cause skin and eye irritation and may cause respiratory irritation. It also includes the precautionary statement P501: "Dispose of contents/ container to approved disposal facility."[2]
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with its properties and the necessary safety precautions.
| Property | Value |
| Chemical Formula | C30H21N7O10S2[1] |
| Molecular Weight | 703.7 g/mol [1] |
| Appearance | Solid |
| Solubility | Water, MeOH, DMSO, DMF[1] |
| Storage | -20°C[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or glasses
-
A laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to avoid release into the environment. Do not dispose of this chemical down the drain or in the regular trash. [3][4]
-
Waste Collection:
-
Solid Waste: Collect unused or waste this compound powder in its original container or a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. The container must be compatible with the solvents used (e.g., DMSO, DMF, water, methanol).
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be collected as solid hazardous waste.
-
-
Waste Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the solvent(s) and approximate concentration if it is a liquid waste mixture.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent spills or evaporation.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for hazardous waste disposal.[5]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were cited in the search results, the disposal procedures outlined above are based on general best practices for laboratory chemical waste management as described by various institutional guidelines.[3][4][6][7] The fundamental principle is the collection of all chemical waste for disposal by a licensed and approved hazardous waste facility.[2][7]
By adhering to these procedures, researchers can ensure a safe laboratory environment and contribute to the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
- 1. This compound, Alexa Fluor 488 tetrazine equivalent, 1466419-80-6 | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. policies.dartmouth.edu [policies.dartmouth.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. fishersci.fr [fishersci.fr]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. ethz.ch [ethz.ch]
Personal protective equipment for handling BP Fluor 488 Tetrazine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of BP Fluor 488 Tetrazine, ensuring laboratory safety and procedural clarity.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for this compound. Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment for all personnel.
Understanding the Compound: Key Data
This compound is a bright, green-fluorescent probe utilized for the detection of TCO-tagged biopolymers.[1] Below is a summary of its key quantitative properties.
| Property | Value |
| Molecular Formula | C₃₀H₂₁N₇O₁₀S₂ |
| Molecular Weight | 703.7 g/mol [1][2] |
| CAS Number | 1466419-80-6[1][2] |
| Excitation Maximum | 493 nm[1] |
| Emission Maximum | 517 nm[1] |
| Solubility | Water, MeOH, DMSO, DMF[1] |
| Storage Condition | -20°C[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The Safety Data Sheet (SDS) for this compound mandates the use of specific PPE to prevent exposure.[2][3] Always wear the following when handling this compound:
-
Eye Protection: Wear suitable eye protection, such as safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves are required. Inspect gloves for integrity before each use.
-
Skin Protection: Wear suitable protective clothing, such as a lab coat, to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[3] If dust is generated, do not breathe it.[2]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Follow this procedural guidance for all stages of handling this compound, from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a closed vessel in a refrigerated environment at -20°C.[1][3]
-
Ensure the storage area is secure and accessible only to authorized personnel.
3.2. Preparation and Use
-
All handling of this product should be conducted by, or under the close supervision of, individuals qualified in handling potentially hazardous chemicals.[3]
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[3]
-
Avoid the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the handling area.[2]
-
Wash hands thoroughly after handling the compound.[2]
3.3. Experimental Protocol: Cell Labeling Example
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Cell Treatment: Dilute the stock solution to the desired final concentration in your cell culture medium.
-
Incubation: Add the labeling medium to your cells (expressing a TCO-tagged protein) and incubate for a specific period (e.g., 10-30 minutes).[4][5]
-
Washing: After incubation, wash the cells with fresh medium to remove any unbound dye.[4]
-
Imaging: The labeled cells can now be imaged using a fluorescence microscope with appropriate filter sets for green fluorescence.
Emergency Procedures: Be Prepared
4.1. First Aid Measures
-
Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Seek medical attention if irritation persists.[2][3]
-
Inhalation: Move the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.[2][3]
-
Ingestion: Wash out the mouth with plenty of water for at least 15 minutes and seek immediate medical attention.[2][3]
4.2. Accidental Release
-
Wear appropriate personal protective equipment as outlined in Section 2.
-
Mix the spilled material with sand or a similar inert absorbent material.
-
Sweep up the mixture and place it in a tightly closed container for disposal.[3]
-
Do not allow the material to enter drains or water courses.[3]
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be treated as special waste.
-
Waste Collection: Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, gloves), and absorbent materials from spills, in a designated and clearly labeled hazardous waste container.
-
Licensed Disposal: Arrange for the disposal of the waste through a licensed disposal company.[3]
-
Regulatory Compliance: Ensure that the disposal is carried out in consultation with your local waste disposal authority and in accordance with all national and regional regulations.[3]
Visualizing the Workflow: Safe Handling of this compound
References
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
